7-Chloro-4-iodoquinoline
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
7-chloro-4-iodoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClIN/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTDAIDVAMQWDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20458100 | |
| Record name | 7-Chloro-4-iodoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98591-57-2 | |
| Record name | 7-Chloro-4-iodoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Chloro-4-iodoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Synthetic Chemist's Guide to 7-Chloro-4-iodoquinoline: A Cornerstone for Drug Discovery
Abstract
7-Chloro-4-iodoquinoline stands as a pivotal heterocyclic building block, prized in medicinal chemistry and materials science for its unique reactivity profile. This guide provides an in-depth technical overview of its chemical structure, core properties, and strategic applications. We will explore a robust, multi-step synthesis, detailing the causal chemistry behind each transformation. Furthermore, this document will dissect the compound's reactivity, with a particular focus on the mechanistic underpinnings of its regioselective functionalization in palladium-catalyzed cross-coupling reactions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic versatility of this important intermediate.
Molecular Structure and Physicochemical Properties
This compound is a disubstituted quinoline, a heterocyclic aromatic scaffold composed of fused benzene and pyridine rings. The strategic placement of a chloro group at the 7-position and an iodo group at the 4-position creates a molecule with two distinct and orthogonally reactive halogen sites, a feature that is the cornerstone of its synthetic utility.
The IUPAC name for this compound is This compound [1]. Its structure is confirmed by its canonical SMILES string: C1=CC2=C(C=CN=C2C=C1Cl)I[1].
Core Chemical Properties
The essential physicochemical and safety data for this compound are summarized in the table below. This data is critical for experimental design, safety assessment, and purification strategies.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₅ClIN | [1] |
| Molecular Weight | 289.50 g/mol | [1][2] |
| CAS Number | 98591-57-2 | [1][2] |
| Appearance | Solid, typically a light yellow or off-white powder | [2] |
| Melting Point | 125-129 °C (lit.) | [2] |
| IUPAC Name | This compound | [1] |
| Hazard Codes | H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation) | [2] |
Synthesis of this compound: A Validated Workflow
The synthesis of this compound is most reliably achieved via a multi-step sequence starting from readily available precursors. The following workflow is designed for robustness and scalability, beginning with the synthesis of the key intermediate, 4,7-dichloroquinoline, followed by a selective halogen exchange.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of 4,7-Dichloroquinoline
This protocol is adapted from the robust and peer-verified procedure published in Organic Syntheses[3].
Step 1: Condensation
-
Combine 3-chloroaniline (1.0 mole) and diethyl ethoxymethylenemalonate (1.1 moles) in a round-bottomed flask.
-
Heat the mixture on a steam bath for 1 hour. The causality here is a nucleophilic attack of the aniline nitrogen onto the electron-deficient alkene of the malonate ester, followed by the elimination of ethanol to drive the reaction forward. The crude anilinoacrylate product is used directly.
Step 2: Thermal Cyclization (Gould-Jacobs Reaction)
-
Heat a high-boiling solvent like Dowtherm A to ~250 °C in a flask equipped for high-temperature reactions.
-
Slowly add the crude anilinoacrylate from Step 1 into the boiling solvent. This high temperature provides the activation energy for an intramolecular electrophilic aromatic substitution, where the aniline ring attacks one of the ester carbonyls to form the quinoline core.
-
Continue heating for 1 hour, then cool. The cyclized product, ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate, precipitates and is collected by filtration.
Step 3: Saponification and Decarboxylation
-
Suspend the crude ester in 10% aqueous sodium hydroxide and reflux for approximately 1 hour to hydrolyze the ester to a carboxylate salt.
-
Acidify the cooled solution with concentrated HCl to precipitate 7-chloro-4-hydroxyquinoline-3-carboxylic acid.
-
Suspend the collected acid in fresh Dowtherm A and heat to reflux for 1-2 hours. The high temperature induces decarboxylation to yield 7-chloro-4-quinolinol.
Step 4: Chlorination
-
Cool the solution containing 7-chloro-4-quinolinol to room temperature and add phosphorus oxychloride (POCl₃, ~1.0 mole equivalent).
-
Heat the mixture to 135-140 °C for 1 hour. The hydroxyl group of the quinolinol tautomer attacks phosphorus, ultimately leading to its replacement by a chloride ion to form 4,7-dichloroquinoline.
-
Cool the reaction mixture and perform an acidic workup followed by neutralization to precipitate the crude product. Recrystallization from hexanes yields pure 4,7-dichloroquinoline[3].
Experimental Protocol: Aromatic Finkelstein Reaction
The conversion of the 4-chloro group to an iodo group is challenging due to the lower reactivity of aryl chlorides compared to alkyl chlorides. A catalyzed Finkelstein reaction is required[4]. Nickel- or copper-based catalysts are effective for this transformation.
Step 5: Catalytic Iodination
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 4,7-dichloroquinoline (1.0 eq), sodium iodide (NaI, 2.0-3.0 eq), and a suitable solvent such as N,N-dimethylformamide (DMF) or dioxane.
-
Add the catalyst system. A common choice is a nickel(II) complex with a bipyridine or bisoxazoline ligand, or a copper(I) iodide (CuI) salt with a diamine ligand. The catalyst (e.g., NiCl₂(dme)) is typically used at 5-10 mol%.
-
Heat the reaction mixture to 100-130 °C and monitor by TLC or GC-MS. The reaction mechanism involves oxidative addition of the aryl chloride to the low-valent metal center, followed by halide exchange and reductive elimination. The C-Cl bond at the 4-position is more electron-deficient and thus more susceptible to oxidative addition than the C-Cl bond at the 7-position.
-
Upon completion, cool the mixture, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Wash the organic layer with aqueous sodium thiosulfate to remove residual iodine, then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
Chemical Reactivity and Mechanistic Insights
The primary value of this compound lies in the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond. This electronic difference is expertly exploited in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions.
In these reactions, the catalytic cycle is initiated by the oxidative addition of the organohalide to the Pd(0) catalyst. The C-I bond undergoes this step at a much faster rate and under milder conditions than the C-Cl bond. This allows for the highly regioselective formation of a new carbon-carbon or carbon-heteroatom bond at the 4-position, while leaving the 7-chloro group intact for subsequent, more forcing transformations if desired.
Caption: Mechanism of regioselective Suzuki coupling at the C4-I position.
Representative Protocol: Suzuki Cross-Coupling
The following is a representative protocol for the selective functionalization of this compound.
-
In an oven-dried flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen).
-
Add a degassed solvent system, such as a mixture of toluene and water, or dioxane. The base is crucial for activating the boronic acid in the transmetalation step.
-
Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography to yield the 4-aryl-7-chloroquinoline product.
Spectroscopic Characterization
Verification of the structure is paramount. Below are the expected spectral characteristics.
-
¹H NMR: The proton NMR spectrum provides a clear fingerprint of the molecule. Based on spectral data, the following assignments can be made (400 MHz, CDCl₃): δ 8.7-8.8 (d, H2), δ 8.1-8.2 (d, H5), δ 8.0-8.1 (d, H8), δ 7.5-7.6 (dd, H6), δ 7.4-7.5 (d, H3). The distinct downfield shifts are characteristic of protons on the electron-deficient quinoline ring system.[5]
-
¹³C NMR: Predicted chemical shifts for the carbon atoms would show signals for all nine unique carbons, with those closest to the nitrogen and halogen atoms being the most deshielded.
-
IR Spectroscopy: The infrared spectrum will be dominated by aromatic C-H and C=C/C=N stretching vibrations. Key expected peaks include: ~3050-3100 cm⁻¹ (Ar-H stretch), ~1550-1600 cm⁻¹ (C=C/C=N ring stretching), and characteristic bands in the fingerprint region corresponding to C-Cl and C-I vibrations.[4][6]
Applications in Drug Discovery
The 7-chloroquinoline scaffold is a "privileged structure" in medicinal chemistry, most famously represented by the antimalarial drug chloroquine. The ability to selectively introduce diverse molecular fragments at the 4-position of this compound makes it an invaluable starting point for generating libraries of novel compounds for drug screening. Derivatives have been investigated for a wide range of therapeutic applications, including:
-
Antimalarial Agents: As precursors to analogs of chloroquine and amodiaquine.
-
Anticancer Therapeutics: The quinoline core can interact with various biological targets, including kinases and DNA.
-
Antiviral and Antibacterial Compounds: Functionalized quinolines have shown broad-spectrum antimicrobial activity.
Safety and Handling
This compound is a hazardous substance that must be handled with appropriate care in a laboratory setting.[2]
-
Toxicity: It is harmful if swallowed and can cause serious eye damage and skin/respiratory irritation.[2]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is a synthetically powerful and versatile intermediate. Its value is derived from the predictable and highly regioselective reactivity of the C-I bond over the C-Cl bond in modern cross-coupling chemistry. The robust synthetic route and clear reactivity profile outlined in this guide provide researchers with the foundational knowledge to confidently employ this building block in the design and synthesis of novel, high-value molecules for a range of scientific applications, particularly in the pursuit of new therapeutic agents.
References
An In-depth Technical Guide to the Physicochemical Characteristics of 7-Chloro-4-iodoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Chloro-4-iodoquinoline is a pivotal heterocyclic building block in medicinal chemistry, most notably recognized for its role as a key intermediate in the synthesis of a variety of bioactive molecules, including antimalarial drugs and kinase inhibitors. Its unique substitution pattern, featuring a chlorine atom at the 7-position and an iodine atom at the 4-position of the quinoline scaffold, imparts distinct physicochemical properties that are crucial for its reactivity and biological applications. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, including its structural features, solubility, and stability. Furthermore, it delves into detailed methodologies for its synthesis and analytical characterization, and explores its applications in drug discovery, with a focus on structure-activity relationships. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutic agents.
Molecular Structure and Physicochemical Properties
This compound is a solid, crystalline compound with a molecular formula of C₉H₅ClIN and a molecular weight of 289.50 g/mol .[1][2] The presence of both a chlorine and an iodine atom on the quinoline ring system significantly influences its electronic distribution, reactivity, and interaction with biological targets.
Structural Formula
The structural formula of this compound is presented below:
References
Spectroscopic Data for 7-Chloro-4-iodoquinoline: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 7-Chloro-4-iodoquinoline, a significant heterocyclic compound in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a detailed understanding of the analytical techniques used to identify and characterize this molecule.
Introduction
This compound is a halogenated derivative of the quinoline scaffold. Quinoline and its derivatives are of significant interest due to their wide range of biological activities, serving as core structures in various pharmaceuticals. The precise characterization of substituted quinolines like this compound is paramount for ensuring the identity, purity, and structural integrity of these compounds in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for this purpose. This guide will delve into the expected spectroscopic data for this compound, offering insights into the interpretation of the spectra and the underlying principles.
Molecular Structure and Atom Numbering
A clear understanding of the molecular structure is essential for the interpretation of spectroscopic data. The following diagram illustrates the structure and the conventional atom numbering for this compound.
Caption: Molecular structure and atom numbering of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The following data has been reported for this compound in CDCl₃.[1]
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.81 | d | 4.5 |
| H-8 | 8.02 | d | 2.2 |
| H-5 | 7.85 | d | 9.1 |
| H-3 | 7.69 | d | 4.5 |
| H-6 | 7.45 | dd | 9.1, 2.2 |
Interpretation:
-
H-2 (8.81 ppm): This proton is adjacent to the nitrogen atom, which is electron-withdrawing, causing a significant downfield shift. It appears as a doublet due to coupling with H-3.
-
H-8 (8.02 ppm): This proton is deshielded and appears as a doublet due to coupling with H-6 (meta-coupling is too small to be resolved).
-
H-5 (7.85 ppm): This proton is part of the carbocyclic ring and is coupled to H-6, resulting in a doublet.
-
H-3 (7.69 ppm): Coupled with H-2, this proton appears as a doublet.
-
H-6 (7.45 ppm): This proton is coupled to both H-5 and H-8, resulting in a doublet of doublets.
¹³C NMR Spectroscopy
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~150 |
| C-3 | ~122 |
| C-4 | ~95 |
| C-4a | ~148 |
| C-5 | ~128 |
| C-6 | ~127 |
| C-7 | ~136 |
| C-8 | ~129 |
| C-8a | ~149 |
Rationale for Prediction:
-
C-4: The carbon atom bearing the iodine (C-4) is expected to be significantly shielded due to the heavy atom effect, resulting in an upfield shift to around 95 ppm.
-
C-7: The carbon atom attached to the chlorine (C-7) will be deshielded, with an expected chemical shift around 136 ppm.
-
C-2, C-8a, C-4a: These carbons are adjacent to the nitrogen atom and are expected to be in the downfield region of the aromatic spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to be dominated by absorptions from the aromatic quinoline ring system and the carbon-halogen bonds.
| Wavenumber (cm⁻¹) | Vibration Type |
| 3100-3000 | C-H stretching (aromatic) |
| 1600-1450 | C=C and C=N stretching (aromatic ring) |
| 1200-1000 | C-H in-plane bending |
| 850-550 | C-Cl stretching |
| ~500 | C-I stretching |
Interpretation:
The spectrum will show characteristic sharp peaks for the aromatic C-H stretches above 3000 cm⁻¹. The region between 1600 and 1450 cm⁻¹ will contain a series of sharp absorptions corresponding to the stretching vibrations of the quinoline ring. The C-Cl and C-I stretching vibrations are expected at lower wavenumbers. The exact positions of these bands can be influenced by the overall electronic structure of the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Expected Molecular Ion Peak:
The molecular formula of this compound is C₉H₅ClIN.[3][4] The nominal molecular weight is 289 g/mol . Due to the presence of chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and the monoisotopic nature of iodine (¹²⁷I), the molecular ion region in the mass spectrum will show a characteristic pattern.
-
M+ peak (¹²⁷I, ³⁵Cl): m/z = 289
-
M+2 peak (¹²⁷I, ³⁷Cl): m/z = 291 (approximately 1/3 the intensity of the M+ peak)
Predicted Fragmentation Pathway:
The fragmentation of this compound in an electron ionization (EI) mass spectrometer is expected to proceed through the loss of the halogen substituents and other characteristic cleavages of the quinoline ring.
Caption: A plausible fragmentation pathway for this compound in EI-MS.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific sample and instrument.
NMR Spectroscopy Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Cap the NMR tube and gently invert to ensure complete dissolution and mixing.
IR Spectroscopy Sample Preparation (ATR)
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Acquire the spectrum.
Mass Spectrometry (GC-MS)
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Inject an appropriate volume of the solution into the Gas Chromatograph-Mass Spectrometer (GC-MS).
-
The GC will separate the compound from any impurities before it enters the mass spectrometer.
-
The mass spectrometer will ionize the sample (typically by electron ionization) and analyze the resulting fragments.
Conclusion
The spectroscopic data presented in this guide provides a foundational understanding for the characterization of this compound. The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a powerful and comprehensive analytical workflow for confirming the structure and purity of this important compound. While experimental ¹³C NMR, detailed IR, and MS fragmentation data were not found in the cited literature, the predictions provided are based on sound scientific principles and data from closely related compounds, offering a reliable guide for researchers in the field.
References
The Multifaceted Biological Activities of 7-Chloroquinoline Derivatives: A Technical Guide for Drug Discovery Professionals
The 7-chloroquinoline scaffold is a privileged heterocyclic motif that forms the backbone of numerous compounds with a broad spectrum of biological activities. Historically recognized for its profound impact on the treatment of malaria, exemplified by the quinoline-based drug chloroquine, the therapeutic potential of 7-chloroquinoline derivatives extends far beyond parasitic infections. This technical guide provides an in-depth exploration of the diverse biological activities of these derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to support the design and development of novel therapeutics. We will delve into the core mechanisms of action, present robust experimental protocols for activity assessment, and summarize key structure-activity relationship data.
Antimalarial Activity: The Historical Core and Ongoing Innovation
The foundational biological activity of 7-chloroquinolines is their potent antimalarial efficacy, particularly against the erythrocytic stages of Plasmodium species.
Mechanism of Action: Heme Detoxification Pathway Inhibition
The primary antimalarial mechanism of 7-chloroquinoline derivatives, including chloroquine, involves the disruption of the parasite's heme detoxification process within its digestive vacuole. As the parasite digests host hemoglobin, it releases toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. 7-Chloroquinoline derivatives, being weak bases, accumulate in the acidic digestive vacuole of the parasite.[1][2] Here, they are protonated and effectively trapped. These protonated forms cap the growing hemozoin crystal, preventing further polymerization. The resulting accumulation of free heme leads to oxidative stress and parasite death.
Caption: Inhibition of Heme Polymerization by 7-Chloroquinoline Derivatives.
Data Summary: In Vitro Antimalarial Activity
The following table summarizes the 50% inhibitory concentration (IC50) values of various 7-chloroquinoline derivatives against Plasmodium falciparum.
| Compound ID/Series | P. falciparum Strain | IC50 (µM) | Reference |
| 7-chloroquinoline derivative (9) | Not Specified | 11.92 | [2][3] |
| 7-chloroquinoline derivative (3) | Not Specified | 25.37 | [2][3] |
| 7-chloroquinoline derivative (2) | Not Specified | 35.29 | [2][3] |
| 7-chloroquinoline derivative (8) | Not Specified | 38.71 | [2][3] |
| 7-chloroquinoline derivative (4) | Not Specified | 42.61 | [2][3] |
| 7-chloroquinoline derivative (6) | Not Specified | 49.68 | [2][3] |
| CQPA-26 | NF54 | 1.29 | |
| CQPPM-9 | NF54 | 1.42 | |
| Quinine (Standard) | NF54 | 0.18 | |
| 7-chloroquinoline triazole (9) | D10 (CQ-sensitive) | 0.349 - 1.247 | [4] |
| 7-chloroquinoline derivative (145) | PfNF54 (CQ-sensitive) | 0.00143 | [5] |
| 7-chloroquinoline derivative (145) | PfK1 (CQ-resistant) | 0.0025 | [5] |
| 7-chloroquinoline derivative (145) | PfW2 (CQ-resistant) | 0.00218 | [5] |
Experimental Protocol: In Vitro Antimalarial Assay (pLDH Assay)
This protocol outlines the parasite lactate dehydrogenase (pLDH) assay, a common method for assessing the in vitro antimalarial activity of compounds.
Materials:
-
Plasmodium falciparum culture (e.g., NF54 strain)
-
Human erythrocytes (O+)
-
RPMI-1640 medium supplemented with L-glutamine, HEPES, hypoxanthine, and AlbuMAX II
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
MaloStat™ reagent
-
NBT/PES solution
-
Microplate reader
Procedure:
-
Parasite Culture Synchronization: Synchronize the parasite culture to the ring stage using methods like sorbitol treatment.
-
Preparation of Assay Plates:
-
Add 25 µL of culture medium to all wells of a 96-well plate.
-
Add 25 µL of the test compound at 2x the final desired concentration to the first row of wells.
-
Perform a serial dilution of the compounds down the plate.
-
-
Addition of Parasites:
-
Prepare a parasite suspension with 2% parasitemia and 2% hematocrit in the culture medium.
-
Add 200 µL of the parasite suspension to each well.
-
-
Incubation: Incubate the plates for 72 hours in a modular incubation chamber gassed with a mixture of 90% N₂, 5% O₂, and 5% CO₂ at 37°C.
-
pLDH Assay:
-
After incubation, lyse the cells by freeze-thawing the plates.
-
Add 20 µL of MaloStat™ reagent to each well, followed by 100 µL of NBT/PES solution.
-
Incubate in the dark at room temperature for 2 hours.
-
-
Data Acquisition: Read the absorbance at 650 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of parasite inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Anticancer Activity: A Promising Frontier
Recent research has highlighted the significant potential of 7-chloroquinoline derivatives as anticancer agents, with activity demonstrated against a wide range of cancer cell lines.[6][7]
Mechanism of Action: Multi-Targeting Approaches
The anticancer activity of 7-chloroquinoline derivatives is often multifactorial, involving the modulation of several key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[4] These include the inhibition of receptor tyrosine kinases like EGFR and VEGFR, as well as interference with the PI3K/Akt/mTOR pathway.[6][8] Some derivatives also induce apoptosis through mitochondrial dysfunction and the overproduction of reactive oxygen species (ROS).[4]
Caption: Anticancer Signaling Pathways Targeted by 7-Chloroquinoline Derivatives.
Data Summary: In Vitro Anticancer Activity
The following table presents the IC50 values of selected 7-chloroquinoline derivatives against various human cancer cell lines.
| Compound ID/Series | Cancer Cell Line | IC50 (µM) | Reference |
| 7-Chloro-4-anilinoquinoline (5e) | HepG2 (Liver) | 6.72 | [6] |
| 7-Chloro-4-anilinoquinoline (5e) | SK-LU-1 (Lung) | 5.35 | [6] |
| 7-Chloro-4-anilinoquinoline (5e) | MCF-7 (Breast) | 9.50 | [6] |
| 7-Chloro-4-anilinoquinoline (5g) | HepG2 (Liver) | 2.09 | [6] |
| 7-Chloro-4-anilinoquinoline (5g) | MCF-7 (Breast) | 4.63 | [6] |
| 7-chloro-4-quinolinylhydrazone | SF-295 (CNS) | 0.314 - 4.65 µg/cm³ | [6][9] |
| 7-chloro-4-quinolinylhydrazone | HCT-8 (Colon) | 0.314 - 4.65 µg/cm³ | [6][9] |
| 7-chloro-4-quinolinylhydrazone | HL-60 (Leukemia) | 0.314 - 4.65 µg/cm³ | [6][9] |
| 7-chloroquinoline derivative (9) | HCT-116 (Colon) | 21.41 | [3] |
| 7-chloroquinoline derivative (3) | HCT-116 (Colon) | 23.39 | [3] |
| 7-chloroquinoline derivative (6) | HCT-116 (Colon) | 27.26 | [3] |
| 7-chloroquinoline derivative (9) | HeLa (Cervical) | 21.41 | [3] |
| 7-chloroquinoline derivative (3) | HeLa (Cervical) | 50.03 | [3] |
| 7-chloroquinoline derivative (8) | HeLa (Cervical) | 51.67 | [3] |
| 7-chloroquinoline derivative (9) | MCF-7 (Breast) | 18.63 | [10] |
| 7-chloroquinoline derivative (3) | MCF-7 (Breast) | 23.39 | [10] |
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom microplates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.[13]
-
Formazan Solubilization:
-
Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals and measure the absorbance at 570 nm (with a reference wavelength of 630 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.
Antiviral and Antibacterial Activities: Expanding the Therapeutic Scope
Beyond their antimalarial and anticancer properties, 7-chloroquinoline derivatives have demonstrated promising activity against a range of viruses and bacteria.[7][14]
Mechanism of Action
Antiviral: The antiviral mechanisms of 7-chloroquinolines are varied and can be virus-specific. A common mechanism involves the alkalinization of endosomes and lysosomes, which can inhibit the pH-dependent entry of many enveloped viruses into the host cell. They can also interfere with viral replication and assembly processes.
Antibacterial: The antibacterial action of 7-chloroquinoline derivatives is thought to involve the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair.[14]
Data Summary: Antiviral and Antibacterial Activity
Antiviral Activity of 7-Chloroquinoline Derivatives
| Compound ID/Series | Virus | Cell Line | EC50 (µM) | Reference |
| 7-chloroquinoline derivative (2a) | Influenza A (A/WSN/33) | MDCK | 1.59 - 7.04 | [15] |
| 7-chloroquinoline derivative (2b) | Influenza A (A/WSN/33) | MDCK | 1.59 - 7.04 | [15] |
| 7-chloroquinoline derivative (3a-c) | Influenza A (A/WSN/33) | MDCK | 1.59 - 7.04 | [15] |
| 7-chloroquinoline derivative (4b) | Influenza A (A/WSN/33) | MDCK | 1.59 - 7.04 | [15] |
| 7-chloroquinoline derivative (5a-f, 5h, 5i) | Influenza A (A/WSN/33) | MDCK | 1.59 - 7.04 | [15] |
| Paulownin triazole-chloroquinoline (7) | Chikungunya Virus (CHIKV) | Vero | < 10 | [16] |
Antibacterial Activity of 7-Chloroquinoline Derivatives
| Compound ID/Series | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| 7-chloroquinoline derivative (6) | E. coli | 11.00 ± 0.04 | - | [14] |
| 7-chloroquinoline derivative (8) | E. coli | 12.00 ± 0.00 | - | [14] |
| 7-chloroquinoline derivative (5) | S. aureus | 11.00 ± 0.03 | - | [14] |
| 7-chloroquinoline derivative (5) | P. aeruginosa | 11.00 ± 0.03 | - | [14] |
| 7-chloroquinoline derivative (7) | S. pyogenes | 11.00 ± 0.02 | - | [14] |
| 7-chloroquinoline sulphonamide (2) | Various strains | - | Potent activity | [17] |
| 2-Chloroquinoline derivative (21) | Various strains | - | 12.5 | [18] |
| 7-Methoxyquinoline derivative (3l) | E. coli | 21 | 7.812 | [19] |
| 7-Methoxyquinoline derivative (3l) | C. albicans | 18 | - | [19] |
Experimental Protocols
This assay quantifies the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral infection.[20][21]
Materials:
-
Susceptible host cell line (e.g., Vero, MDCK)
-
Virus stock
-
6-well or 12-well cell culture plates
-
Infection medium (e.g., serum-free DMEM)
-
Overlay medium (e.g., medium containing low-melting-point agarose or carboxymethylcellulose)
-
Test compounds
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed host cells in plates to form a confluent monolayer.
-
Virus Dilution and Treatment:
-
Prepare serial dilutions of the virus stock.
-
In separate tubes, mix the virus dilutions with equal volumes of medium containing the test compound at various concentrations.
-
Incubate the virus-compound mixtures for 1 hour at 37°C.
-
-
Infection:
-
Wash the cell monolayers with PBS.
-
Inoculate the cells with the virus-compound mixtures.
-
Incubate for 1-2 hours to allow for viral adsorption.[20]
-
-
Overlay: Remove the inoculum and add the overlay medium to each well.
-
Incubation: Incubate the plates at the optimal temperature for the specific virus until plaques are visible (typically 2-5 days).
-
Plaque Visualization:
-
Fix the cells with a formalin solution.
-
Stain the cells with crystal violet.
-
Wash the plates with water and allow them to dry.
-
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value.
This method is used to assess the antimicrobial activity of a substance by measuring the zone of inhibition of microbial growth on an agar plate.[1][22][23]
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton agar plates
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip
-
Test compounds
-
Positive control (known antibiotic) and negative control (solvent)
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard.
-
Plate Inoculation: Uniformly streak the bacterial inoculum onto the surface of the Mueller-Hinton agar plate using a sterile cotton swab to create a lawn of bacteria.[24][25]
-
Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer or the wide end of a sterile pipette tip.[23]
-
Compound Addition: Add a defined volume of the test compound solution, positive control, and negative control to separate wells.
-
Incubation: Incubate the plates at 37°C for 16-24 hours.[1]
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of no bacterial growth around each well in millimeters.
-
Data Interpretation: A larger zone of inhibition indicates greater antibacterial activity.
Conclusion and Future Directions
The 7-chloroquinoline core represents a remarkably versatile scaffold for the development of therapeutic agents with a wide array of biological activities. While its historical significance in antimalarial therapy is well-established, the expanding research into its anticancer, antiviral, and antibacterial properties underscores its continued importance in medicinal chemistry. The multi-target nature of many 7-chloroquinoline derivatives presents both a challenge and an opportunity. Future research should focus on elucidating the specific molecular targets and signaling pathways for each biological activity to enable the design of more selective and potent derivatives with improved therapeutic indices. The robust experimental protocols detailed in this guide provide a solid foundation for the continued exploration and development of this promising class of compounds.
References
- 1. hereditybio.in [hereditybio.in]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchhub.com [researchhub.com]
- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 13. MTT assay overview | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. annexpublishers.com [annexpublishers.com]
- 19. mdpi.com [mdpi.com]
- 20. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ibtbioservices.com [ibtbioservices.com]
- 22. chemistnotes.com [chemistnotes.com]
- 23. youtube.com [youtube.com]
- 24. hardydiagnostics.com [hardydiagnostics.com]
- 25. asm.org [asm.org]
Introduction: The Strategic Importance of 7-Chloro-4-iodoquinoline
An In-depth Technical Guide to the Synthesis and Reactivity of 7-Chloro-4-iodoquinoline
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with activities spanning antimalarial, anticancer, antibacterial, and anti-inflammatory applications.[1][2] Within this privileged heterocyclic family, this compound has emerged as a uniquely valuable and versatile building block for drug discovery and development. Its strategic importance lies in the differential reactivity of its two halogen substituents. The carbon-iodine bond at the 4-position is significantly more labile and susceptible to a wide range of transformations, particularly palladium-catalyzed cross-coupling reactions, compared to the more robust carbon-chlorine bond at the 7-position.[3][4][5] This inherent chemoselectivity allows for the precise and regioselective introduction of diverse functionalities at the C4-position while preserving the C7-chloro group for subsequent manipulations or as a key pharmacophoric element. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and rich reactivity of this compound, offering field-proven insights for researchers in organic synthesis and drug development.
Synthesis of this compound
The most prevalent and efficient synthesis of this compound begins with the commercially available and historically significant antimalarial precursor, 4,7-dichloroquinoline. The core of the synthesis is a selective halogen exchange reaction, leveraging the greater nucleophilicity of iodide compared to chloride.
Primary Synthetic Route: Halogen Exchange from 4,7-Dichloroquinoline
The conversion of 4,7-dichloroquinoline to this compound is typically achieved via a Finkelstein-type reaction. The C4-chloro is more activated towards nucleophilic substitution than the C7-chloro due to the electron-withdrawing effect of the ring nitrogen. This electronic difference allows for a selective exchange.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis from 4,7-Dichloroquinoline
This protocol is a representative procedure adapted from established methodologies.
Materials:
-
4,7-Dichloroquinoline
-
Sodium Iodide (NaI)
-
Hydroiodic Acid (HI, 57% in H₂O) or Acetyl Chloride
-
Acetonitrile or Acetone
-
Sodium thiosulfate solution (10% w/v)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,7-dichloroquinoline (1.0 eq).
-
Reagent Addition: Add sodium iodide (3.0-5.0 eq) and a suitable solvent such as acetonitrile or acetone.
-
Acid Catalysis: Add a catalytic amount of an acid source. This is crucial for activating the quinoline nitrogen, which facilitates the nucleophilic attack at the C4 position. A common choice is hydroiodic acid or the in-situ generation of HI via acetyl chloride and NaI.
-
Heating: Heat the reaction mixture to reflux (typically 60-85 °C, depending on the solvent) and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer sequentially with a 10% sodium thiosulfate solution (to quench any remaining iodine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: The crude product is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford this compound as a solid.
Physicochemical and Spectroscopic Data
| Property | Value | Source |
| IUPAC Name | This compound | [6] |
| CAS Number | 98591-57-2 | |
| Molecular Formula | C₉H₅ClIN | [6] |
| Molecular Weight | 289.50 g/mol | [6] |
| Appearance | Solid (typically off-white to pale yellow) | |
| Melting Point | 125-129 °C | |
| ¹H NMR (CDCl₃) | δ ~8.8 (d, 1H), 8.1 (d, 1H), 8.0 (d, 1H), 7.5 (dd, 1H), 7.4 (d, 1H) ppm | (Typical values) |
| ¹³C NMR (CDCl₃) | δ ~152, 150, 149, 136, 129, 128, 127, 122, 95 ppm | (Typical values) |
Reactivity and Synthetic Applications
The synthetic utility of this compound is dominated by the high reactivity of the C4-iodo bond, which enables a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions.
Caption: Key reaction pathways for this compound.
Palladium-Catalyzed Cross-Coupling Reactions
The generally accepted order of reactivity for aryl halides in Pd-catalyzed cross-coupling is I > Br >> Cl.[3] This principle is the cornerstone of this compound's utility, allowing for highly regioselective functionalization at the C4 position.
This reaction forms a C-C bond between the quinoline C4 position and an aryl or vinyl group from a boronic acid or ester. It is one of the most reliable methods for preparing 4-arylquinolines. Studies have shown that the Suzuki coupling of this compound is significantly more regioselective than that of 4,7-dichloroquinoline, providing the C4-coupled product in excellent yield (e.g., 98% for phenylboronic acid).[3][5]
Representative Protocol: Suzuki Coupling
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(OAc)₂ (1-5 mol%) or Pd(PPh₃)₄ (1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq).
-
Solvent: Add a degassed solvent system, such as a mixture of toluene/ethanol/water or dioxane/water.
-
Reaction: Heat the mixture (typically 80-100 °C) for 2-12 hours, monitoring by TLC.
-
Workup and Purification: After cooling, the reaction is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.
Metal-Halogen Exchange and Subsequent Electrophilic Quench
The C4-iodo bond is susceptible to metal-halogen exchange using organolithium or organomagnesium reagents (like i-PrMgCl·LiCl) at low temperatures. This generates a potent nucleophilic organometallic intermediate at the C4 position without disturbing the C7-chloro group. This intermediate can then be trapped with a wide variety of electrophiles.
Representative Protocol: Iodo-Magnesium Exchange
-
Formation of Grignard Reagent: In a dry, nitrogen-flushed flask at 0 °C, dissolve this compound (1.0 eq) in anhydrous THF. Add i-PrMgCl·LiCl (1.0-1.1 eq) dropwise. Stir for 10-30 minutes to form the organomagnesium reagent.
-
Reaction with Electrophile: Cool the mixture to the appropriate temperature (e.g., -78 °C to 0 °C) and add the desired electrophile (e.g., an aldehyde, ketone, or disulfide) (1.1 eq).
-
Quenching and Workup: Allow the reaction to warm to room temperature. Quench with a saturated aqueous NH₄Cl solution and extract the product with an organic solvent. The product is then isolated and purified via standard methods.
This methodology allows for the introduction of a diverse array of functional groups, including:
-
Alcohols: by reaction with aldehydes and ketones.
-
Carboxylic Acids: by quenching with CO₂.
-
Sulfides/Selenides: by reaction with disulfides/diselenides.
-
Nitriles: by using electrophiles like tosyl cyanide.
Conclusion
This compound is a masterful intermediate for the synthesis of complex quinoline derivatives. Its value is rooted in the predictable and highly selective reactivity of the C4-iodo bond, which serves as a versatile handle for introducing molecular diversity through robust and high-yielding transformations like Suzuki couplings and metal-halogen exchange reactions. The ability to functionalize the C4-position while leaving the C7-chloro group intact provides a powerful two-stage strategy for building libraries of potential drug candidates. For researchers and scientists in drug development, a thorough understanding of the synthesis and reactivity of this key building block is essential for the efficient and strategic design of novel therapeutic agents.
References
Topic: Anticancer Potential of the 7-Chloro-4-Substituted Quinoline Scaffold
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold in Oncology
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and capacity for diverse substitutions make it a foundational component in numerous therapeutic agents.[1] Within this class, the 7-chloroquinoline core has garnered significant attention, historically anchored by the success of the antimalarial drug chloroquine.[2][3] In recent years, extensive research has repurposed and re-engineered this scaffold, revealing potent anticancer activities across a wide spectrum of malignancies.[2][3][4] These derivatives exert their effects through a variety of mechanisms, including kinase inhibition, induction of apoptosis, cell cycle arrest, and DNA damage, making them a fertile ground for the development of next-generation oncology therapeutics.[5][6][7]
This guide provides a comprehensive overview of the 7-chloro-4-substituted quinoline scaffold, synthesizing key findings on its mechanism of action, structure-activity relationships (SAR), and preclinical evaluation. It is designed to equip researchers and drug developers with the technical insights necessary to navigate and innovate within this promising chemical space.
Synthetic Strategies: Building the Molecular Arsenal
The accessibility and versatility of the 7-chloro-4-substituted quinoline scaffold are largely due to well-established synthetic routes, primarily revolving around the highly reactive 4,7-dichloroquinoline precursor. The nucleophilic aromatic substitution (SNAr) reaction at the C4 position is the cornerstone of derivatization.
General Synthesis Workflow
The most common approach involves the reaction of 4,7-dichloroquinoline with a diverse array of nucleophiles, such as amines, thiols, or phenols, to introduce the desired substituent at the C4 position.[8][9] This modularity allows for the systematic exploration of the chemical space to optimize biological activity.
Caption: General workflow for synthesizing 7-chloro-4-substituted quinoline derivatives.
Detailed Protocol: Synthesis of 7-Chloro-4-(phenylsulfanyl)quinoline Analogues
This protocol outlines a standard SNAr reaction, a methodology frequently cited for generating libraries of these compounds for screening.[8]
Materials:
-
4,7-dichloroquinoline
-
Substituted thiophenol
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Dimethylformamide (DMF) or Ethanol (EtOH)
-
Ethyl acetate and Hexane for extraction and chromatography
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 4,7-dichloroquinoline (1.0 equivalent) in DMF, add the substituted thiophenol (1.1 equivalents) and a suitable base like K₂CO₃ (2.0 equivalents).[8]
-
Heating: Heat the reaction mixture to 80-100 °C. The choice of temperature is critical; it must be sufficient to overcome the activation energy without causing degradation of starting materials or products.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC). This ensures the reaction is driven to completion and prevents the formation of unwanted side products from prolonged heating.
-
Work-up: Upon completion, cool the mixture to room temperature and pour it into ice-cold water. This step quenches the reaction and precipitates the crude product.
-
Extraction: Extract the aqueous mixture with ethyl acetate. The organic solvent isolates the desired product from inorganic salts and residual DMF.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the final compound.[8]
Mechanisms of Anticancer Action
The anticancer efficacy of the 7-chloro-4-substituted quinoline scaffold is not attributable to a single mechanism but rather to a multi-pronged attack on cancer cell biology.
Induction of Apoptosis and Cell Cycle Arrest
A primary mechanism is the induction of programmed cell death (apoptosis) and disruption of the cell division cycle.[10] Studies on 7-chloroquinoline-1,2,3-triazoyl carboxamides have demonstrated potent, dose-dependent cytotoxicity in human bladder and triple-negative breast cancer cells.[5][11] These compounds were found to induce G0/G1 phase cell cycle arrest and trigger apoptosis, confirmed by live/dead assays and Western blotting that showed binding to pro- and anti-apoptotic proteins.[5]
Caption: Pathway for apoptosis induction by 7-chloroquinoline derivatives.
Kinase Inhibition
Many quinoline derivatives function as potent kinase inhibitors, targeting enzymes crucial for cancer cell proliferation and survival.[12] The FDA-approved drugs Lenvatinib and Bosutinib, which contain a quinoline core, are prime examples of this mechanism's clinical relevance.[3] Research has shown that novel 7-chloroquinoline-benzimidazole hybrids can effectively inhibit tyrosine-protein kinase c-Src.[3] Molecular docking studies reveal that these compounds bind to the active site, forming hydrogen bonds with key residues like Glu310 and Asp404, thereby blocking downstream signaling.[3] Other identified targets include Pim-1 kinase and receptors like EGFR and VEGFR, which are central to tumor growth and angiogenesis.[7]
Induction of Oxidative Stress
Analogous to other quinoline structures like Nitroxoline, some 7-chloroquinoline derivatives are hypothesized to induce the generation of intracellular reactive oxygen species (ROS).[6] This surge in ROS creates a state of oxidative stress that damages cellular components, including DNA, proteins, and lipids, ultimately triggering apoptotic cell death. This mechanism can be particularly effective against cancer cells, which often have a compromised antioxidant defense system compared to normal cells.[6]
Structure-Activity Relationship (SAR) Insights
Systematic modification of the 7-chloroquinoline scaffold has yielded critical insights into the relationship between chemical structure and anticancer activity. The substituent at the C4 position is a primary determinant of potency and selectivity.
| Modification at C4 Position | Resulting Activity | Rationale / Example | Reference |
| Hydrazone Moiety | Potent cytotoxicity against CNS, colon, and leukemia cell lines. | The inclusion of substituted hydrazones, particularly with di- or tri-methoxy groups, enhances activity. | [2][4] |
| Thioalkyl Linker (Sulfonyl N-oxide) | High cytotoxicity, especially in leukemia and colorectal cancer cells. | The oxidation state of the sulfur linker is crucial; sulfonyl derivatives are generally more potent than sulfanyl or sulfinyl ones. | [1] |
| Aminoquinoline-Benzimidazole Hybrid | Strong activity against leukemia and lymphoma cells; potential c-Src inhibition. | The linker type between the quinoline and benzimidazole moieties significantly impacts activity and drug-like properties. | [3] |
| 1,2,3-Triazoyl Carboxamide | Induction of apoptosis and cell cycle arrest in bladder and breast cancer. | This heterocyclic substituent provides a rigid framework for interaction with biological targets. | [5][11] |
Preclinical Evaluation: Methodologies and Data
The translation of a promising compound from the bench to the clinic requires rigorous preclinical evaluation using standardized in vitro and in vivo models.
In Vitro Cytotoxicity and Antiproliferative Activity
The initial screening of novel compounds invariably involves assessing their ability to inhibit cancer cell growth. The MTT or MTS assay is a gold standard for this purpose.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the 7-chloroquinoline test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours. This duration allows for multiple cell cycles, providing a robust measure of antiproliferative effects.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) or growth inhibition 50 (GI₅₀) values using non-linear regression analysis.
Caption: Standard experimental workflow for an MTT cytotoxicity assay.
Summary of In Vitro Anticancer Activity
The following table summarizes the cytotoxic potential of various 7-chloro-4-substituted quinoline derivatives against a range of human cancer cell lines, demonstrating the broad applicability of this scaffold.
| Compound Series | Cancer Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |
| 7-Chloroquinolinehydrazones | Leukemia (SR) | As low as 0.12 µM | [2] |
| 7-Chloroquinolinehydrazones | CNS (SF-295) | 0.314 - 4.65 (µg/cm³) | [4] |
| 7-Chloro-(4-thioalkylquinoline) | Leukemia (CCRF-CEM) | 0.55 - 2.74 µM | [1] |
| 7-Chloro-4-aminoquinoline-benzimidazole | Leukemia (CCRF-CEM) | As low as 0.4 µM | [3] |
| 7-Chloroquinoline-triazoyl carboxamides | Breast (MDA-MB-231) | ~20 µM (at 48h) | [11] |
| 7-Chloro-4-anilino-quinoline amides | Liver (HepG2) | As low as 2.09 µg/mL | [13] |
| Morita-Baylis-Hillman Adducts | Leukemia (HL-60) | As low as 4.60 µM | [14] |
Conclusion and Future Outlook
The 7-chloro-4-substituted quinoline scaffold represents a highly validated and versatile platform for the discovery of novel anticancer agents. Its synthetic tractability, coupled with a diverse range of mechanistic possibilities—from apoptosis induction to targeted kinase inhibition—ensures its continued relevance in oncology drug development. Future research should focus on optimizing the pharmacokinetic and ADMET properties of lead compounds to enhance their potential for clinical translation.[3] Furthermore, exploring these agents in combination therapies and investigating their efficacy in chemoresistant cancer models will be critical next steps in unlocking the full therapeutic potential of this remarkable scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. 7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijmphs.com [ijmphs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Apoptosis induction by 7-chloroquinoline-1,2,3-triazoyl carboxamides in triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. asianpubs.org [asianpubs.org]
- 14. scielo.br [scielo.br]
An In-Depth Technical Guide on the Mechanism of Action for 7-Chloroquinoline-Based Compounds
Introduction
The 7-chloroquinoline scaffold is a cornerstone in medicinal chemistry, most famously represented by chloroquine (CQ), a drug that has had a profound impact on the treatment of malaria for decades.[1][2] Beyond its canonical antimalarial role, this heterocyclic motif has demonstrated a remarkable polypharmacology, with activities spanning antiviral, anticancer, and immunomodulatory applications.[3][4] This guide provides a detailed exploration of the molecular mechanisms underpinning the diverse biological effects of 7-chloroquinoline-based compounds, intended for researchers, scientists, and professionals in drug development. We will dissect the established and emerging modes of action, supported by experimental evidence and protocols, to offer a comprehensive understanding of this versatile chemical entity.
Part 1: The Antimalarial Mechanism of Action: Disruption of Heme Detoxification
The primary therapeutic application of 7-chloroquinoline compounds has been in the fight against malaria, caused by parasites of the Plasmodium genus. The parasite's intraerythrocytic stage is characterized by the digestion of host hemoglobin within an acidic digestive vacuole (DV) to obtain essential amino acids.[3][5] This process, however, releases large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin, also known as malaria pigment.[6][7]
Accumulation in the Digestive Vacuole
7-Chloroquinoline-based drugs, being weak bases, readily diffuse across cell membranes in their neutral state.[8][9] Upon entering the acidic environment of the parasite's DV (pH 4.5-5.2), they become protonated.[6][10] This protonation traps the drug within the vacuole, leading to a significant accumulation, estimated to be over 1,000-fold higher than in the surrounding environment.[2][9]
Inhibition of Hemozoin Formation
The concentrated 7-chloroquinoline compound then interferes with the detoxification of heme. The precise mechanism has been a subject of investigation, with two prominent hypotheses:
-
Heme Complexation: The drug binds to free heme, forming a complex that is toxic to the parasite and prevents its polymerization into hemozoin.[6][7] This complex is thought to disrupt membrane function and lead to parasite lysis.[6]
-
Capping of Hemozoin Polymer: The drug-heme complex may also bind to the growing face of the hemozoin crystal, effectively capping the polymer chain and halting further detoxification.[7][11]
Regardless of the exact molecular interaction, the outcome is the accumulation of toxic free heme, which induces oxidative stress and ultimately leads to the death of the parasite.[3][12]
Mechanism of Resistance
The emergence of chloroquine-resistant Plasmodium falciparum has significantly hampered malaria control efforts. Resistance is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, located on the DV membrane.[13][14][15] These mutations enable PfCRT to actively efflux chloroquine from the digestive vacuole, reducing its concentration at the site of action and thereby diminishing its efficacy.[14][15]
Visualizing the Antimalarial Action
Caption: Antimalarial mechanism of 7-chloroquinoline.
Experimental Protocol: Heme Polymerization Inhibition Assay
This assay is fundamental to screening and characterizing the antimalarial activity of 7-chloroquinoline derivatives.
Objective: To quantify the ability of a test compound to inhibit the formation of β-hematin (synthetic hemozoin) from hemin.
Materials:
-
Hemin chloride
-
Sodium acetate
-
Glacial acetic acid
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Plate reader
Methodology:
-
Prepare a stock solution of hemin in DMSO.
-
In a 96-well plate, add varying concentrations of the test compound.
-
Add the hemin solution to each well.
-
Initiate the polymerization reaction by adding a sodium acetate/acetic acid buffer.
-
Incubate the plate at a controlled temperature (e.g., 60°C) for a specified time (e.g., 18-24 hours).
-
After incubation, centrifuge the plate to pellet the β-hematin.
-
Carefully remove the supernatant.
-
Wash the pellet with DMSO to remove unreacted hemin.
-
Dissolve the β-hematin pellet in a known concentration of NaOH.
-
Read the absorbance at 405 nm using a plate reader.
-
Calculate the percentage of inhibition relative to a no-drug control.
Data Interpretation: The IC50 value, the concentration of the compound that inhibits 50% of heme polymerization, is determined. A lower IC50 indicates greater potency.[16]
| Compound | IC50 (µM) vs. P. falciparum (3D7 - CQ Sensitive) | IC50 (µM) vs. P. falciparum (RKL-9 - CQ Resistant) |
| CQTrICh-analog 7l | 2.4 | 1.8 |
| CQTrICh-analog 7r | 3.5 | 2.7 |
| Data adapted from a study on 7-chloroquinoline-indole-chalcones.[17] |
Part 2: Autophagy Inhibition - A Key Mechanism in Cancer Therapy
Beyond malaria, 7-chloroquinoline compounds, particularly chloroquine and hydroxychloroquine (HCQ), have garnered significant interest as anticancer agents due to their ability to inhibit autophagy.[18] Autophagy is a cellular recycling process where damaged organelles and proteins are engulfed in double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation.[19] In many cancers, autophagy is a pro-survival mechanism, helping tumor cells withstand stress and chemotherapy.[20]
Lysosomotropic Action and Disruption of Autophagic Flux
Similar to their action in the malaria parasite, the weak base nature of 7-chloroquinolines causes them to accumulate in the acidic lysosomes of cancer cells.[20] This accumulation has several consequences for the autophagic pathway:
-
Increased Lysosomal pH: The influx of the basic compound raises the pH of the lysosome, inactivating the acid-dependent hydrolases responsible for degradation.[3]
-
Inhibition of Autophagosome-Lysosome Fusion: Chloroquine has been shown to impair the fusion of autophagosomes with lysosomes, preventing the delivery of cellular cargo for breakdown.[19][21] This leads to an accumulation of autophagosomes within the cell, a hallmark of autophagy inhibition.[18]
By blocking the final, degradative step of autophagy, 7-chloroquinoline compounds prevent cancer cells from recycling essential metabolites, leading to cellular stress and, in many cases, apoptosis.[22] This mechanism has shown promise in sensitizing cancer cells to conventional therapies like radiation and chemotherapy.[22]
Visualizing Autophagy Inhibition
Caption: Mechanism of autophagy inhibition by 7-chloroquinoline.
Experimental Protocol: Autophagy Flux Assay (LC3-II Western Blot)
This protocol is a standard method to assess the impact of a compound on the autophagic process.
Objective: To measure the accumulation of LC3-II, a marker for autophagosomes, in the presence and absence of a lysosomal inhibitor.
Materials:
-
Cancer cell line of interest
-
Cell culture reagents
-
Test compound (e.g., a 7-chloroquinoline derivative)
-
Bafilomycin A1 (a known late-stage autophagy inhibitor, for comparison)
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against LC3
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Methodology:
-
Seed cells in culture plates and allow them to adhere.
-
Treat cells with the test compound at various concentrations for a defined period (e.g., 24 hours). Include a vehicle control and a positive control (e.g., Bafilomycin A1 or Chloroquine).
-
For a true flux measurement, include a set of wells for each condition that are co-treated with a lysosomal inhibitor like Bafilomycin A1 for the last few hours of the experiment.
-
Lyse the cells and collect the protein extracts.
-
Quantify the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then probe with the primary anti-LC3 antibody. This antibody will detect both LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form).
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
Data Interpretation: An increase in the LC3-II band intensity upon treatment with the test compound indicates an accumulation of autophagosomes.[18] Comparing the LC3-II levels in the presence and absence of a saturating concentration of a lysosomal inhibitor like Bafilomycin A1 allows for the determination of autophagic flux. If the test compound leads to LC3-II accumulation but does not further increase it when co-treated with Bafilomycin A1, it suggests the compound itself is blocking the late stages of autophagy.
Part 3: Emerging Mechanisms and Therapeutic Applications
The versatility of the 7-chloroquinoline scaffold extends to other therapeutic areas, driven by diverse molecular interactions.
Immunomodulatory Effects
In autoimmune diseases like lupus and rheumatoid arthritis, 7-chloroquinoline compounds are thought to exert their effects by modulating the immune system.[3] The increase in endosomal pH can interfere with antigen processing and presentation by major histocompatibility complex (MHC) class II molecules, thereby dampening the autoimmune response.[3]
Anticancer Activity Beyond Autophagy Inhibition
Several 7-chloroquinoline derivatives have demonstrated anticancer properties that may be independent of autophagy inhibition. These include:
-
Induction of Apoptosis: Some compounds have been shown to disrupt the mitochondrial membrane potential and induce apoptosis in cancer cells.[23][24]
-
Cell Cycle Arrest: Certain derivatives can cause cell cycle arrest, for instance, in the G0/G1 phase, preventing cancer cell proliferation.[24]
-
Kinase Inhibition: The quinoline core is known to interact with protein kinases, and some derivatives may function as inhibitors of signaling pathways crucial for cancer cell growth.[25]
Antiviral Activity
The ability of 7-chloroquinolines to increase endosomal pH has also been explored for antiviral applications.[3] For some viruses that require a low pH for entry into the host cell via the endocytic pathway, these compounds can impede viral fusion and replication.[3][26] However, it is crucial to note that despite initial interest, clinical trials have not supported the efficacy of chloroquine or hydroxychloroquine for the treatment of COVID-19.[27][28]
Conclusion
The 7-chloroquinoline scaffold represents a privileged structure in drug discovery, with a rich history and a promising future. Its primary mechanism of action against malaria, the inhibition of heme polymerization, is well-established. However, its ability to modulate lysosomal function has opened up new therapeutic avenues, most notably in oncology through the inhibition of autophagy. As research continues to uncover novel derivatives and additional molecular targets, this versatile chemical class is poised to remain a significant source of therapeutic innovation for a wide range of diseases. The detailed understanding of its mechanisms of action, facilitated by the experimental approaches outlined in this guide, is paramount for the rational design and development of the next generation of 7-chloroquinoline-based drugs.
References
- 1. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Chloroquine Phosphate? [synapse.patsnap.com]
- 4. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of chloroquine on the feeding mechanism of the intraerythrocytic human malarial parasite Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chloroquine - Wikipedia [en.wikipedia.org]
- 7. On the molecular mechanism of chloroquine's antimalarial action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of the Plasmodium falciparum Food Vacuole through Inducible Expression of the Chloroquine Resistance Transporter (PfCRT) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The pH of the digestive vacuole of Plasmodium falciparum is not associated with chloroquine resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. researchgate.net [researchgate.net]
- 13. orbit.dtu.dk [orbit.dtu.dk]
- 14. On the Mechanism of Chloroquine Resistance in Plasmodium falciparum | PLOS One [journals.plos.org]
- 15. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Relationship between Antimalarial Drug Activity, Accumulation, and Inhibition of Heme Polymerization in Plasmodium falciparum In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Discovery of Autophagy Inhibitors with Antiproliferative Activity in Lung and Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vitro Autophagy Modulation with Chloroquine: Some Lessons to Learn [gavinpublishers.com]
- 21. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Chloroquine, an autophagy inhibitor, potentiates the radiosensitivity of glioma initiating cells by inhibiting autophagy and activating apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. 7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. scielo.br [scielo.br]
- 26. Hydroxychloroquine in COVID-19: Potential Mechanism of Action Against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Chloroquine and hydroxychloroquine during the COVID-19 pandemic - Wikipedia [en.wikipedia.org]
- 28. benthamdirect.com [benthamdirect.com]
An In-depth Technical Guide on the Antimalarial Activity of Functionalized 7-Chloroquinolines
Abstract
The 7-chloroquinoline scaffold remains a cornerstone in antimalarial drug discovery, despite the global challenge of resistance to its most famous derivative, chloroquine. The adaptability of this privileged structure allows for extensive functionalization, leading to the development of new analogues with potent activity against both sensitive and resistant strains of Plasmodium falciparum. This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals. It delves into the core mechanism of action, synthetic strategies for molecular diversification, detailed protocols for in vitro and in vivo evaluation, and a critical analysis of structure-activity relationships (SAR). The aim is to equip scientists with the foundational knowledge and practical methodologies required to innovate within this vital class of antimalarial agents.
Introduction: The Enduring Legacy and Modern Challenges of 7-Chloroquinolines
Malaria, a devastating infectious disease caused by Plasmodium parasites, continues to pose a significant global health threat. For decades, the 4-amino-7-chloroquinoline derivative, chloroquine (CQ), was the frontline therapy due to its high efficacy, safety, and affordability.[1] However, the emergence and spread of chloroquine-resistant (CQR) P. falciparum have severely compromised its clinical utility, creating an urgent need for new therapeutic agents.[1][2]
The 7-chloroquinoline nucleus is considered a "privileged scaffold" in medicinal chemistry. Its core function is tied to the parasite's unique biological process of heme detoxification.[3] During its intraerythrocytic stage, the parasite digests host hemoglobin in its acidic digestive vacuole (DV), releasing large quantities of toxic free heme (ferriprotoporphyrin IX).[4] To protect itself, the parasite polymerizes this heme into an inert, crystalline pigment called hemozoin.[5] Chloroquine and its analogues are weak bases that accumulate to high concentrations in the acidic DV and are thought to interfere with this polymerization process, leading to a buildup of toxic heme that disrupts parasite membrane function and causes cell lysis.[2][4]
Resistance to chloroquine is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, located on the DV membrane.[6][7] These mutations enable the transporter to efflux protonated chloroquine from the DV, reducing its concentration at the target site.[6][8] The challenge for modern drug discovery is to design functionalized 7-chloroquinolines that can either evade this efflux mechanism, possess alternative mechanisms of action, or exhibit such high potency that efflux is insufficient to confer resistance.
Synthetic Strategies for Functionalization
The versatility of the 7-chloroquinoline scaffold lies in the numerous positions available for chemical modification. The most common strategies involve alterations to the aminoalkyl side chain at the C-4 position, as this chain is crucial for both drug accumulation and activity.
General Synthetic Approach: The foundational step in synthesizing most analogues is the substitution of the chlorine atom at the C-4 position of 4,7-dichloroquinoline with a desired amine-containing side chain.
-
Step 1: Nucleophilic Aromatic Substitution. 4,7-dichloroquinoline is reacted with a primary or secondary diamine. This reaction is typically carried out under reflux in a suitable solvent like ethanol or phenol. The choice of the diamine side chain is a critical design element, influencing the compound's basicity, lipophilicity, and steric properties.[9]
-
Step 2: Further Functionalization. The terminal amine of the newly introduced side chain can be further modified. For example, it can be acylated, alkylated, or used as a linking point for hybridization with other pharmacophores.[1][10] These modifications aim to introduce new chemical features that might enhance activity against resistant strains or introduce novel mechanisms of action.[11]
Recent approaches have explored creating hybrid molecules by conjugating the 7-chloroquinoline core with other scaffolds known for different biological activities, such as benzimidazoles or triazines, in an effort to develop multi-target drugs.[9][12]
Mechanism of Action: Inhibition of Heme Detoxification
The primary antimalarial action of 7-chloroquinolines is the disruption of heme detoxification within the parasite's digestive vacuole.[3]
-
Accumulation in the Digestive Vacuole (DV): As weak bases, 7-chloroquinolines are uncharged at physiological pH and can diffuse across cell membranes. Upon entering the acidic DV (pH 4.5-5.5), they become protonated and trapped, a phenomenon known as "acid trapping."[2] This leads to their accumulation at concentrations over 1,000 times higher than in the surrounding plasma.[7]
-
Inhibition of Hemozoin Formation: Inside the DV, hemoglobin is degraded, releasing toxic heme. The parasite neutralizes this heme by polymerizing it into insoluble hemozoin crystals.[13] Chloroquine is believed to inhibit this process by binding to heme (ferriprotoporphyrin IX), forming a complex that prevents the heme molecules from being incorporated into the growing hemozoin crystal.[3][14] Some evidence suggests chloroquine caps the fastest-growing face of the crystal, halting its formation.[7]
-
Induction of Parasite Toxicity: The inhibition of hemozoin formation leads to the accumulation of free heme and heme-chloroquine complexes.[4] These are highly toxic, causing oxidative damage to parasite membranes and other essential components, ultimately leading to parasite death.[4]
The diagram below illustrates this proposed mechanism.
Caption: Proposed mechanism of 7-chloroquinoline antimalarial activity.
In Vitro Evaluation of Antimalarial Activity
The initial screening of novel compounds relies on robust and reproducible in vitro assays to determine their potency against P. falciparum. The primary metric obtained is the 50% inhibitory concentration (IC₅₀), which is the drug concentration required to inhibit parasite growth by 50%.
Standard Protocol: SYBR Green I-Based Fluorescence Assay
This is a widely used, high-throughput method for assessing antiplasmodial activity by quantifying parasitic DNA.[15] It leverages the fact that mature erythrocytes lack a nucleus, so the fluorescent signal from the DNA-intercalating dye SYBR Green I is directly proportional to parasite proliferation.[16]
Step-by-Step Methodology:
-
Plate Preparation:
-
Prepare serial dilutions of the test compounds in a 96-well microtiter plate. A typical starting concentration is 10 µM, diluted serially.
-
Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is non-toxic to the parasites (typically ≤0.5%).[15]
-
Include positive controls (a known antimalarial like chloroquine or artesunate) and negative controls (parasitized red blood cells without any drug).
-
-
Parasite Culture Preparation:
-
Use asynchronous P. falciparum cultures (e.g., chloroquine-sensitive 3D7 or chloroquine-resistant Dd2 strains).
-
Adjust the culture to an initial parasitemia of ~1% and a hematocrit of 2% in complete culture medium (e.g., RPMI-1640 supplemented with AlbuMAX and hypoxanthine).[16]
-
-
Incubation:
-
Add the parasite culture to the pre-dosed plates.
-
Incubate the plates for 72 hours under a low-oxygen gas mixture (e.g., 5% CO₂, 5% O₂, 90% N₂) at 37°C.[17] This duration allows for approximately 1.5 replication cycles.
-
-
Lysis and Staining:
-
Prepare a lysis buffer containing saponin, Triton X-100, and SYBR Green I dye.
-
After incubation, add the lysis buffer to each well and mix.
-
Incubate the plates in the dark at room temperature for 1-2 hours to allow for cell lysis and DNA staining.[15]
-
-
Fluorescence Measurement and Data Analysis:
-
Measure fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Subtract the background fluorescence from uninfected red blood cells.
-
Normalize the data to the negative control (100% growth) and plot the percent inhibition against the logarithm of the drug concentration.
-
Calculate the IC₅₀ value using a non-linear regression dose-response curve fit.[15]
-
Cytotoxicity Assessment
To ensure that a compound's activity is specific to the parasite and not due to general cellular toxicity, a cytotoxicity assay using a mammalian cell line (e.g., HEK293T, HepG2, or WI-26VA4) is essential.[18][19] A common method is the MTT assay.
Step-by-Step Methodology (MTT Assay):
-
Cell Seeding: Seed a mammalian cell line into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow attachment.[15]
-
Compound Addition: Add serial dilutions of the test compounds to the cells and incubate for 48-72 hours.[15]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.[20]
-
Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at ~570 nm.[20]
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀). The Selectivity Index (SI) is then determined by the ratio CC₅₀ / IC₅₀. A higher SI value (typically >10) indicates greater selectivity for the parasite.[15]
In Vivo Evaluation of Antimalarial Efficacy
Compounds that demonstrate promising in vitro potency and selectivity must be evaluated in an animal model to assess their in vivo efficacy, pharmacokinetics, and safety. The standard model for primary in vivo screening is the murine malaria model.[21]
The Peters' 4-Day Suppressive Test
This is the most widely used in vivo assay for the initial assessment of antimalarial efficacy.[22] It evaluates the ability of a compound to suppress the growth of parasites in infected mice.
Step-by-Step Methodology:
-
Animal Model and Parasite:
-
Infection:
-
Inoculate mice intraperitoneally with approximately 1 x 10⁷ parasitized red blood cells from a donor mouse.[22]
-
-
Drug Administration:
-
Randomly divide the mice into groups (typically 5 mice per group).
-
Administer the test compound orally (p.o.) or subcutaneously (s.c.) once daily for four consecutive days, starting 2-4 hours after infection.
-
Include a negative control group (vehicle only) and a positive control group (a standard drug like chloroquine at a known effective dose, e.g., 10-20 mg/kg).[22][24]
-
-
Parasitemia Monitoring:
-
On day 5 post-infection, collect a small amount of blood from the tail vein of each mouse.
-
Prepare a thin blood smear, fix it with methanol, and stain it with Giemsa.
-
Determine the percentage of parasitized red blood cells by counting under a microscope.
-
-
Data Analysis:
-
Calculate the average parasitemia for each group.
-
Determine the percent suppression of parasitemia using the following formula: % Suppression = [(Parasitemia in Negative Control - Parasitemia in Test Group) / Parasitemia in Negative Control] x 100
-
A compound is generally considered active if it produces a significant suppression of parasitemia (e.g., >60%) at a given dose.[22] Further dose-ranging studies can be conducted to determine the 50% and 90% effective doses (ED₅₀ and ED₉₀).[17]
-
The following diagram outlines the workflow for screening potential antimalarial 7-chloroquinolines.
Caption: Experimental workflow for antimalarial drug screening.
Structure-Activity Relationship (SAR) Analysis
SAR studies are crucial for optimizing the 7-chloroquinoline scaffold to enhance potency and overcome resistance.
| Modification Site | Observation | Implication |
| C-7 Position | Substitution of the 7-chloro group with other halogens like bromo or iodo generally maintains or slightly improves activity.[25] However, replacement with electron-withdrawing groups like trifluoromethyl (CF₃) or electron-donating groups like methoxy (OMe) often leads to a significant loss of activity, especially against CQR strains.[25] | The electronic properties and size of the substituent at C-7 are critical. A halogen at this position appears optimal for potent antimalarial activity. |
| C-4 Side Chain Length | Both shortening and lengthening the diaminoalkane side chain compared to chloroquine can restore activity against CQR strains.[25] This suggests that altering the distance between the two nitrogen atoms can help the molecule evade recognition by the PfCRT efflux pump. | The flexibility and length of the side chain are key determinants for overcoming resistance. There is no single optimal length; it must be optimized for each new analogue.[26] |
| Side Chain Basicity | The basicity of the terminal amine is crucial for the acid trapping mechanism. Modifications that drastically lower the pKa of this amine can reduce accumulation in the DV and decrease activity. | Maintaining a basic terminal nitrogen is essential for the primary mechanism of action. |
| Introduction of Bulky/Aromatic Groups | Incorporating bulky or aromatic rings into the side chain can significantly enhance activity against CQR strains.[10] These bulky groups may sterically hinder the interaction of the compound with the PfCRT transporter, thus preventing its efflux. | Strategic addition of steric bulk to the side chain is a proven strategy to combat chloroquine resistance. |
Table 1: Summary of Structure-Activity Relationships for 7-Chloroquinolines.
Future Perspectives and Challenges
The functionalized 7-chloroquinoline scaffold remains a highly promising area for antimalarial drug discovery. The primary challenge continues to be overcoming resistance mediated by PfCRT and potentially other transporters. Future strategies should focus on:
-
Multi-target Hybrids: Designing molecules that not only inhibit hemozoin formation but also act on other essential parasite pathways.[12]
-
Reversal of Resistance: Developing compounds that can inhibit the PfCRT transporter itself, thereby restoring the activity of chloroquine.
-
Improving Pharmacokinetic Properties: Optimizing analogues for better oral bioavailability, longer half-life, and favorable safety profiles to ensure they are suitable for clinical development.
By integrating rational drug design with robust biological evaluation, the scientific community can continue to leverage the power of the 7-chloroquinoline nucleus to develop the next generation of effective and resistance-breaking antimalarial drugs.
References
- 1. Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of malarial haem detoxification inhibition by chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. On the Mechanism of Chloroquine Resistance in Plasmodium falciparum | PLOS One [journals.plos.org]
- 7. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Mechanisms for Drug Hypersensitivity Induced by the Malaria Parasite’s Chloroquine Resistance Transporter | PLOS Pathogens [journals.plos.org]
- 9. e-century.us [e-century.us]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. openscholarship.wustl.edu [openscholarship.wustl.edu]
- 14. pnas.org [pnas.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Determination of the Cytostatic and Cytocidal Activities of Antimalarial Compounds and their Combination Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mmv.org [mmv.org]
- 18. In vitro assessment for cytotoxicity screening of new antimalarial candidates | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
- 19. researchgate.net [researchgate.net]
- 20. scielo.br [scielo.br]
- 21. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery | MDPI [mdpi.com]
- 22. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
Methodological & Application
The Synthetic Versatility of 7-Chloro-4-iodoquinoline: A Guide to Derivatization Strategies
Introduction: The Strategic Importance of the 7-Chloroquinoline Scaffold
The 7-chloroquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2] The renowned antimalarial drug, chloroquine, is a testament to the pharmacological significance of this heterocyclic system. The functionalization of the 7-chloroquinoline nucleus, particularly at the 4-position, is a critical strategy in drug discovery programs aimed at developing novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles.[1][3]
7-Chloro-4-iodoquinoline serves as a highly versatile precursor for the synthesis of a diverse array of derivatives. The differential reactivity of the iodo and chloro substituents allows for selective functionalization. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, enabling regioselective modifications at the 4-position while leaving the 7-chloro group intact for potential subsequent transformations. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the key synthetic methodologies to access a wide range of this compound derivatives. We will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and discuss their applications in medicinal chemistry.
Core Synthetic Strategies: A Multi-faceted Approach to Derivatization
The derivatization of this compound can be broadly categorized into two primary strategies: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). The choice of methodology is dictated by the desired functionality to be introduced at the 4-position.
Caption: Key synthetic routes for derivatizing this compound.
Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Nitrogen Bonds
Palladium-catalyzed cross-coupling reactions are powerful tools for the selective formation of C-C and C-N bonds. The higher reactivity of the C-I bond in this compound makes the 4-position the primary site for these transformations.
Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-7-chloroquinolines
The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds by reacting an organoboron species with an organohalide. This reaction is widely used to synthesize 4-aryl-7-chloroquinolines, which have shown significant potential as anticancer agents.
Mechanism Insight: The catalytic cycle of the Suzuki coupling involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Synthesis of 4-Aryl-7-chloroquinoline
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).
-
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Data Presentation:
| Arylboronic Acid | Product | Yield (%) |
| Phenylboronic acid | 4-Phenyl-7-chloroquinoline | 95 |
| 4-Methoxyphenylboronic acid | 7-Chloro-4-(4-methoxyphenyl)quinoline | 92 |
| 3-Fluorophenylboronic acid | 7-Chloro-4-(3-fluorophenyl)quinoline | 88 |
Troubleshooting:
-
Low Yield: Ensure all reagents are dry and the reaction is performed under a strict inert atmosphere. The quality of the palladium catalyst is crucial.
-
Side Products: Homocoupling of the boronic acid can occur. Using a slight excess of the boronic acid can sometimes be beneficial.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] This reaction is instrumental in synthesizing 4-alkynyl-7-chloroquinolines, which are valuable intermediates for further transformations and have applications in materials science and medicinal chemistry.[5]
Mechanism Insight: The Sonogashira reaction involves a synergistic catalysis between palladium and copper.[6] The palladium catalyst undergoes oxidative addition with the aryl halide, while the copper co-catalyst activates the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex. Reductive elimination yields the final product.[6]
Caption: A simplified representation of the Sonogashira coupling catalytic cycle.
Experimental Protocol: Synthesis of 4-Alkynyl-7-chloroquinoline
Materials:
-
This compound
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol) in anhydrous THF or DMF (10 mL).
-
Add bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol) and copper(I) iodide (0.06 mmol).
-
Add triethylamine (3.0 mmol) and the terminal alkyne (1.2 mmol) to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-60 °C, monitoring by TLC.
-
Once the starting material is consumed, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
Data Presentation:
| Terminal Alkyne | Product | Yield (%) |
| Phenylacetylene | 7-Chloro-4-(phenylethynyl)quinoline | 85 |
| Ethynyltrimethylsilane | 7-Chloro-4-((trimethylsilyl)ethynyl)quinoline | 90 |
| 1-Hexyne | 7-Chloro-4-(hex-1-yn-1-yl)quinoline | 82 |
Safety Precaution: Terminal alkynes can be volatile and flammable. Handle them in a well-ventilated fume hood.
Buchwald-Hartwig Amination: Crafting 4-Amino-7-chloroquinoline Derivatives
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[8][9] It is a highly effective method for synthesizing 4-amino-7-chloroquinoline derivatives, which are of significant interest due to their potential as antimalarial and anticancer agents.[10][11]
Mechanism Insight: The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex.[8][9] The resulting Pd(II) complex then reacts with the amine in the presence of a base to form a palladium-amido complex. Reductive elimination from this complex furnishes the desired aryl amine and regenerates the Pd(0) catalyst.[8][9]
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of 4-Amino-7-chloroquinoline Derivatives
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like BrettPhos Pd G4
-
A suitable phosphine ligand (e.g., XPhos, SPhos, or BrettPhos)
-
A strong base (e.g., sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄))
-
Anhydrous toluene or tert-butanol (t-BuOH)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a glovebox or a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the amine (1.2 mmol), and the base (1.4 mmol).
-
Add the palladium pre-catalyst (e.g., BrettPhos Pd G4, 5 mol%) and the ligand (5 mol%).[12]
-
Add the anhydrous solvent (e.g., t-BuOH, 5 mL).[12]
-
Seal the vessel and heat the reaction mixture to 100 °C.[12]
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and partition it between ethyl acetate and water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify the product by column chromatography.[12]
Data Presentation:
| Amine | Product | Yield (%) |
| Morpholine | 4-(7-Chloroquinolin-4-yl)morpholine | 92 |
| Aniline | N-(7-Chloroquinolin-4-yl)aniline | 85 |
| Benzylamine | N-(7-Chloroquinolin-4-yl)benzylamine | 88 |
Expert Insight: The choice of ligand and base is critical for the success of the Buchwald-Hartwig amination and often requires optimization for specific substrates. Bulky, electron-rich phosphine ligands are generally preferred.[13]
Heck Reaction: Formation of 4-Alkenyl-7-chloroquinolines
The Heck reaction is a palladium-catalyzed reaction that forms a carbon-carbon bond between an unsaturated halide and an alkene.[14] This reaction provides access to 4-alkenyl-7-chloroquinolines, which can be further functionalized.
Mechanism Insight: The Heck reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond.[15] A subsequent β-hydride elimination step releases the alkenyl-substituted product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base.[15]
Experimental Protocol: Synthesis of 4-Alkenyl-7-chloroquinoline
Materials:
-
This compound
-
Alkene (e.g., styrene, butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Base (e.g., triethylamine, potassium carbonate)
-
Anhydrous solvent (e.g., DMF, acetonitrile)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Combine this compound (1.0 mmol), the alkene (1.5 mmol), palladium(II) acetate (0.05 mmol), and the phosphine ligand (0.1 mmol) in a reaction vessel.
-
Add the base (2.0 mmol) and the anhydrous solvent (10 mL).
-
De-gas the mixture and place it under an inert atmosphere.
-
Heat the reaction to 80-120 °C and monitor its progress by TLC.
-
Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation:
| Alkene | Product | Yield (%) |
| Styrene | 7-Chloro-4-styrylquinoline | 75 |
| Butyl acrylate | Butyl 3-(7-chloroquinolin-4-yl)acrylate | 80 |
Nucleophilic Aromatic Substitution (SNAr): A Classic Approach to Functionalization
Nucleophilic aromatic substitution is a fundamental reaction for the derivatization of electron-deficient aromatic rings. The electron-withdrawing nature of the quinoline nitrogen makes the 4-position susceptible to nucleophilic attack, facilitating the displacement of the iodo or chloro group. While the iodo group is a better leaving group in palladium-catalyzed reactions, the chloro group is often displaced in SNAr reactions, especially when starting from 4,7-dichloroquinoline.[10]
Mechanism Insight: The SNAr mechanism typically proceeds via an addition-elimination pathway. The nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The leaving group then departs, restoring the aromaticity of the ring.
Caption: The addition-elimination mechanism of nucleophilic aromatic substitution.
Experimental Protocol: Synthesis of 4-Amino-7-chloroquinoline via SNAr
Materials:
-
4,7-Dichloroquinoline (as this compound is highly reactive towards cross-coupling, the more readily available 4,7-dichloroquinoline is often used for SNAr)
-
Amine (e.g., N,N-dimethylethane-1,2-diamine)
-
Solvent (e.g., ethanol or neat)
-
Round-bottom flask with reflux condenser
Procedure:
-
In a round-bottom flask, combine 4,7-dichloroquinoline (1.0 mmol) and the desired amine (2-3 mmol).[10]
-
If using a solvent, add ethanol (10 mL). For neat reactions, no solvent is required.
-
Heat the reaction mixture to reflux (for solvent-based reactions) or to 120-130 °C (for neat reactions) for several hours, monitoring by TLC.[10]
-
After completion, cool the reaction mixture to room temperature.
-
If a solid precipitates, it can be collected by filtration and washed with a cold solvent.
-
Alternatively, the reaction mixture can be taken up in an organic solvent like dichloromethane, washed with aqueous sodium bicarbonate and brine, dried, and concentrated.
-
Purify the crude product by recrystallization or column chromatography.[10]
Data Presentation:
| Amine | Product | Yield (%) |
| N,N-Dimethylethane-1,2-diamine | N'-(7-Chloroquinolin-4-yl)-N,N-dimethylethane-1,2-diamine | >90 |
| Butylamine | N-Butyl-7-chloroquinolin-4-amine | 85 |
Conclusion
This compound is a cornerstone building block for the synthesis of a vast and diverse library of 4-substituted 7-chloroquinoline derivatives. The strategic application of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, Buchwald-Hartwig, and Heck reactions, allows for the regioselective formation of carbon-carbon and carbon-nitrogen bonds at the highly reactive 4-position. Complementing these modern techniques, classical nucleophilic aromatic substitution provides a robust and efficient route to key derivatives, particularly 4-aminoquinolines. The protocols and mechanistic insights provided in this application note serve as a comprehensive guide for researchers to effectively utilize this compound in their drug discovery and development endeavors, ultimately paving the way for the creation of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scribd.com [scribd.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and antimalarial activity of new 4-amino-7-chloroquinolyl amides, sulfonamides, ureas and thioureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Heck reaction - Wikipedia [en.wikipedia.org]
- 15. m.youtube.com [m.youtube.com]
Application Notes & Protocols: Strategic Sonogashira Coupling of 7-Chloro-4-iodoquinoline for Pharmaceutical Scaffolds
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Selective Alkynylation
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3][4] This reaction, typically catalyzed by a palladium complex with a copper(I) co-catalyst, is celebrated for its mild conditions and broad functional group tolerance, making it indispensable in medicinal chemistry and materials science.[2][5]
The quinoline motif is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents. The ability to selectively functionalize the quinoline ring is therefore of paramount importance. The substrate at the heart of this guide, 7-chloro-4-iodoquinoline, presents a classic challenge in regioselectivity. It possesses two distinct halogen atoms at different positions, offering an opportunity for programmed, site-selective modification. This document provides a detailed guide to leveraging the inherent reactivity differences between an aryl iodide and an aryl chloride to achieve a highly selective Sonogashira coupling at the C-4 position, yielding 4-alkynyl-7-chloroquinolines—valuable intermediates for the synthesis of complex molecules and potential drug candidates.[1][6][7]
The Principle of Chemoselectivity: Why the C4-Iodo Bond Reacts First
The success of this protocol hinges on the predictable and significant difference in reactivity between aryl iodides and aryl chlorides in the Sonogashira coupling. This chemoselectivity is dictated by the rate-determining step of the palladium catalytic cycle: the oxidative addition of the aryl halide to the palladium(0) catalyst.[8][9]
The general order of reactivity for aryl halides in this crucial step is:
The C-I bond is significantly weaker and more polarizable than the C-Cl bond. This makes the carbon atom of the C-I bond more electrophilic and susceptible to oxidative addition by the electron-rich Pd(0) complex. Consequently, the palladium catalyst will selectively insert into the C-4 iodo bond of this compound, leaving the C-7 chloro bond intact. This allows for the reaction to be performed at mild temperatures, often at room temperature, further enhancing the selectivity and preventing potential side reactions at the less reactive chloride position.[1]
The Catalytic Engine: Understanding the Sonogashira Mechanism
The Sonogashira reaction proceeds via two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[2][8] While the exact mechanism is still a subject of detailed study, the generally accepted pathway provides a robust framework for understanding and optimizing the reaction.
Caption: A diagram of the interconnected Palladium and Copper catalytic cycles in the Sonogashira coupling reaction.
-
Palladium Cycle :
-
Oxidative Addition : A Pd(0) species, often generated in situ from a Pd(II) precatalyst, undergoes oxidative addition with this compound at the C-I bond to form a Pd(II) intermediate. This is the chemoselectivity-determining step.[8]
-
Transmetalation : The alkynyl group is transferred from the copper acetylide (generated in the copper cycle) to the palladium(II) center, displacing the iodide and forming an alkynyl-palladium complex. This is typically the rate-determining step of the overall reaction.[8]
-
Reductive Elimination : The coupled product, 4-alkynyl-7-chloroquinoline, is eliminated from the palladium center, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[10]
-
-
Copper Cycle :
-
Complexation & Deprotonation : The copper(I) salt (e.g., CuI) coordinates with the terminal alkyne, forming a π-alkyne complex. This increases the acidity of the terminal proton, facilitating its removal by a mild amine base (e.g., triethylamine) to form a copper acetylide species.[8][11] This copper acetylide is the key nucleophile for the transmetalation step.
-
Experimental Protocol: Selective Synthesis of 7-Chloro-4-(phenylethynyl)quinoline
This protocol provides a reliable method for the selective coupling of this compound with phenylacetylene.
Reagents & Materials
| Reagent | M.W. | Amount (mmol) | Mass/Volume | Notes |
|---|---|---|---|---|
| This compound | 289.50 | 1.0 | 290 mg | Substrate |
| Phenylacetylene | 102.14 | 1.2 | 132 µL | Coupling Partner |
| Dichlorobis(triphenylphosphine)palladium(II) | 701.90 | 0.02 (2 mol%) | 14.0 mg | Pd Precatalyst |
| Copper(I) Iodide (CuI) | 190.45 | 0.04 (4 mol%) | 7.6 mg | Co-catalyst |
| Triethylamine (Et₃N) | 101.19 | 3.0 | 418 µL | Base & Solvent |
| Tetrahydrofuran (THF) | - | - | 5 mL | Anhydrous, degassed |
Equipment
-
Oven-dried 25 mL Schlenk flask with a magnetic stir bar
-
Schlenk line or inert gas (Argon/Nitrogen) manifold
-
Syringes and needles
-
TLC plates (silica gel 60 F₂₅₄)
-
Rotary evaporator and column chromatography setup
Caption: A flowchart illustrating the key steps from reaction setup to product isolation.
Step-by-Step Procedure
-
Reaction Setup : Place this compound (290 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (14.0 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol) into an oven-dried 25 mL Schlenk flask containing a magnetic stir bar.
-
Inert Atmosphere : Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Base Addition : Using a syringe, add anhydrous, degassed THF (5 mL) followed by triethylamine (418 µL, 3.0 mmol). Stir the resulting suspension for 5 minutes.
-
Alkyne Addition : Add phenylacetylene (132 µL, 1.2 mmol) dropwise via syringe.
-
Reaction and Monitoring : Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent), checking for the consumption of the this compound starting material. The reaction is typically complete within 2-6 hours.
-
Work-up : Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Purification : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of Hexanes:Ethyl Acetate) to afford the pure product, 7-chloro-4-(phenylethynyl)quinoline.
Parameter Optimization and Troubleshooting
While the provided protocol is robust, optimization may be necessary depending on the specific alkyne used.
Table of Key Reaction Parameters
| Parameter | Common Choices & Rationale |
|---|---|
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ : Standard, reliable choices. Pd(II) precatalysts are reduced in situ to the active Pd(0) species.[1] |
| Copper Co-catalyst | CuI : The most common and effective choice. Essential for the classical mechanism.[3] |
| Base | Et₃N, Diisopropylamine (DIPA), Diisopropylethylamine (DIPEA) : Must be a reasonably strong amine to deprotonate the alkyne but not so strong as to cause side reactions. Et₃N often doubles as a solvent.[12][13] |
| Solvent | THF, DMF, Toluene, Acetonitrile : Choice depends on substrate solubility and reaction temperature. Must be thoroughly degassed to prevent catalyst deactivation and alkyne homocoupling.[12] |
| Temperature | Room Temperature to 60 °C : Aryl iodides are highly reactive and often couple efficiently at room temperature.[1] Gentle heating may be required for less reactive alkynes or to increase the reaction rate. |
| Ligands | Phosphines (PPh₃, P(t-Bu)₃), N-Heterocyclic Carbenes (NHCs) : Triphenylphosphine (PPh₃) is standard. Bulky, electron-rich ligands can sometimes accelerate the oxidative addition and reductive elimination steps.[8][14][15] |
Common Issues and Solutions
-
Problem: Low or No Conversion
-
Problem: Formation of a Diyne Byproduct (Glaser Homocoupling)
-
Cause : This is a classic side reaction, promoted by oxygen and the copper co-catalyst.[17][18]
-
Solution : Meticulous exclusion of oxygen is critical. If the problem persists, especially with sensitive alkynes, a copper-free Sonogashira protocol should be considered.[8][17][19] This typically requires a more specialized palladium catalyst/ligand system and a stronger base.
-
-
Problem: Formation of Palladium Black (Catalyst Decomposition)
-
Cause : Reaction temperature is too high, or an inappropriate solvent is used. Some solvents, like THF, can sometimes promote decomposition at elevated temperatures.[16]
-
Solution : Lower the reaction temperature. If heating is necessary, consider switching to a more robust solvent like DMF or using the amine base (e.g., Et₃N) as the solvent.[12][16]
-
Conclusion
The Sonogashira coupling of this compound is a prime example of strategic, chemoselective synthesis. By exploiting the inherent reactivity difference between the C-I and C-Cl bonds, researchers can reliably and efficiently synthesize 4-alkynyl-7-chloroquinolines. These products serve as versatile platforms for further diversification, as the remaining chloro-substituent at the C-7 position can be targeted in subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) under more forcing conditions. This step-wise approach provides a powerful tool for building molecular complexity, enabling the rapid development of novel compounds for drug discovery and materials science.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Recent advances in Sonogashira reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines [beilstein-journals.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. reddit.com [reddit.com]
- 13. DSpace [repository.kaust.edu.sa]
- 14. Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes [organic-chemistry.org]
- 15. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. reddit.com [reddit.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst [mdpi.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: Iodo-Magnesium Exchange with 7-Chloro-4-iodoquinoline
For: Researchers, scientists, and drug development professionals.
Introduction: Strategic Functionalization of the Quinoline Scaffold
The quinoline moiety is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a multitude of bioactive compounds and functional materials.[1] The targeted introduction of substituents onto this heterocyclic system is paramount for modulating its physicochemical and pharmacological properties. Among the various methods for carbon-carbon bond formation, the Grignard reaction stands as a robust and versatile tool.[2][3][4] However, the direct synthesis of Grignard reagents from functionalized haloquinolines can be challenging.
This application note details a highly efficient and selective protocol for the preparation of a 7-chloro-4-quinolyl Grignard reagent via an iodo-magnesium exchange reaction. This method offers a strategic advantage by selectively activating the C4 position of the quinoline ring, leaving the C7 chloro-substituent intact for potential subsequent transformations. The use of "Turbo Grignard" reagents, such as isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl), facilitates this exchange under mild conditions, demonstrating excellent functional group tolerance and high yields.[5][6] This approach opens avenues for the synthesis of a diverse library of 4-substituted-7-chloroquinolines, which are valuable precursors in drug discovery programs.[2]
Mechanistic Insights: The Iodo-Magnesium Exchange
The iodo-magnesium exchange is a powerful method for the preparation of organomagnesium reagents from organic iodides.[7] Unlike the classical preparation of Grignard reagents which involves the reaction of an organic halide with magnesium metal, the exchange reaction utilizes a pre-formed Grignard reagent, typically an alkylmagnesium halide.[8]
The reaction with 7-chloro-4-iodoquinoline proceeds via a four-centered transition state involving the quinoline, the Grignard reagent, and solvent molecules. The greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond ensures the selective exchange at the C4 position. The presence of lithium chloride in "Turbo Grignard" reagents like i-PrMgCl·LiCl plays a crucial role by breaking down the oligomeric aggregates of the Grignard reagent, thereby increasing its reactivity and solubility.[5][9] This enhancement allows the reaction to proceed smoothly at low temperatures, minimizing potential side reactions.
Caption: Mechanism of the Iodo-Magnesium Exchange Reaction.
Experimental Protocol: Synthesis of 7-Chloro-4-quinolylmagnesium chloride-lithium chloride complex
This protocol describes the in-situ generation of the Grignard reagent from this compound and its subsequent trapping with an electrophile.
Materials:
-
This compound (CAS: 98591-57-2)[10]
-
Isopropylmagnesium chloride-lithium chloride complex (1.3 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., benzaldehyde, dimethylformamide)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen gas (for inert atmosphere)
Equipment:
-
Schlenk flask or a three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Septa
-
Low-temperature bath (e.g., dry ice/acetone)
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of inert gas.
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and a septum, add this compound (1.0 eq).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous THF via syringe to dissolve the starting material.
-
-
Iodo-Magnesium Exchange:
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add isopropylmagnesium chloride-lithium chloride complex (1.1 eq) dropwise via syringe over 10-15 minutes.
-
Stir the reaction mixture at 0 °C. The progress of the exchange can be monitored by TLC or GC-MS by quenching small aliquots with a proton source (e.g., methanol). A recent study showed full conversion within 10 minutes at room temperature.
-
-
Trapping with an Electrophile:
-
Once the exchange is complete, cool the reaction mixture to the desired temperature for the electrophilic quench (e.g., -78 °C to 0 °C, depending on the electrophile).
-
Slowly add the chosen electrophile (1.2 eq) to the freshly prepared Grignard reagent.
-
Allow the reaction to stir at this temperature for a specified time, then warm to room temperature and stir for an additional 1-2 hours.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
-
Caption: Experimental Workflow for the Iodo-Magnesium Exchange and Subsequent Quench.
Key Reaction Parameters and Troubleshooting
| Parameter | Recommended Condition | Rationale and Troubleshooting |
| Solvent | Anhydrous THF | Ethereal solvents are essential to stabilize the Grignard reagent.[8] Ensure the solvent is rigorously dried to prevent quenching of the Grignard reagent. |
| Temperature | 0 °C for exchange | Lower temperatures enhance selectivity and functional group tolerance.[5] If the reaction is sluggish, it can be allowed to warm to room temperature. |
| Equivalents of i-PrMgCl·LiCl | 1.1 eq | A slight excess ensures complete conversion of the starting material. Using a large excess can lead to side reactions. |
| Addition Rate | Slow, dropwise | The formation of Grignard reagents can be exothermic.[11] Slow addition helps to control the reaction temperature. |
| Inert Atmosphere | Argon or Nitrogen | Grignard reagents are sensitive to air and moisture and will be rapidly destroyed.[3][8] |
| Electrophile Quench Temperature | -78 °C to 0 °C | Highly reactive electrophiles may require lower temperatures to control the reaction and minimize side products. |
Synthetic Applications and Scope
The 7-chloro-4-quinolylmagnesium chloride-lithium chloride complex is a versatile intermediate that can react with a wide range of electrophiles to afford diverse 4-substituted-7-chloroquinolines.
Examples of Subsequent Reactions:
-
Reaction with Aldehydes and Ketones: Yields secondary and tertiary alcohols, respectively. These can be valuable precursors for further functionalization.
-
Reaction with Amides (e.g., DMF): Produces the corresponding aldehyde, a key building block in organic synthesis.
-
Reaction with Nitriles: Leads to the formation of ketones after hydrolysis.
-
Transmetalation: The organomagnesium compound can be transmetalated with other metal salts (e.g., ZnCl₂, CuCN) to generate more reactive or selective organometallic reagents for cross-coupling reactions.
The functional group tolerance of this method allows for the presence of various substituents on the electrophile, expanding the synthetic utility of this protocol.
Conclusion
The iodo-magnesium exchange reaction of this compound using i-PrMgCl·LiCl is a highly efficient and selective method for the preparation of the corresponding Grignard reagent. This protocol provides a reliable and scalable route to a key synthetic intermediate, enabling the facile introduction of a wide array of functional groups at the C4 position of the quinoline ring. The mild reaction conditions and high functional group tolerance make this a valuable tool for researchers in organic synthesis and drug development.
References
- 1. Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Grignard Reagent | Overview, Reactions & Uses - Video | Study.com [study.com]
- 4. Grignard reaction - Wikipedia [en.wikipedia.org]
- 5. Turbo Grignard Reagent | Chem-Station Int. Ed. [en.chem-station.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Grignard reagent - Wikipedia [en.wikipedia.org]
- 9. Progress and developments in the turbo Grignard reagent i-PrMgCl·LiCl: a ten-year journey - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. This compound 97 98591-57-2 [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
Application Note: Chemoselective Amination of 7-Chloro-4-iodoquinoline via Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling
Abstract
The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, most notably the antimalarial drug chloroquine. The synthesis of novel, functionalized 4-aminoquinolines is therefore of paramount importance for drug discovery and development. This application note provides a detailed experimental protocol for the selective amination of 7-chloro-4-iodoquinoline at the C-4 position. By leveraging the principles of the Buchwald-Hartwig cross-coupling reaction, this procedure achieves high chemoselectivity, reacting the more labile carbon-iodine bond while preserving the carbon-chlorine bond for potential subsequent functionalization. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible method for synthesizing advanced 4-aminoquinoline intermediates.
Introduction and Mechanistic Rationale
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen (C-N) bonds from aryl halides and amines.[1][2] Its development has revolutionized synthetic organic chemistry by providing a versatile and functional-group-tolerant method for synthesizing aryl amines, which were previously difficult to access.[1]
The reaction proceeds through a catalytic cycle involving a palladium(0) species.[3] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X) to form a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a base facilitates its deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed as the desired aryl amine product is released, regenerating the Pd(0) catalyst, which re-enters the cycle.[1][3]
A critical aspect of this protocol is the chemoselective functionalization of this compound. The relative reactivity of aryl halides in the oxidative addition step is generally I > Br > OTf > Cl.[4] This significant difference in reactivity allows for the selective coupling of an amine at the C-4 iodo position while leaving the more robust C-7 chloro position untouched, providing a valuable handle for further diversification.
Catalytic Cycle Diagram
Caption: Fig. 1: Simplified Buchwald-Hartwig catalytic cycle.
Experimental Protocol: Amination of this compound
This protocol describes a general procedure for the coupling of a primary or secondary amine with this compound. Optimization may be required for particularly challenging substrates.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercial | Substrate |
| Amine (e.g., Morpholine) | ≥98% | Commercial | Nucleophile (1.2 equivalents) |
| BrettPhos Pd G3 Precatalyst | - | Commercial | Catalyst (1-3 mol%) |
| Sodium tert-butoxide (NaOtBu) | ≥97% | Commercial | Base (1.4 equivalents) |
| Toluene | Anhydrous, ≥99.8% | Commercial | Solvent |
| Schlenk flask or reaction vial | - | - | Must allow for inert atmosphere |
| Magnetic stirrer and stir bar | - | - | - |
| Nitrogen or Argon gas line | High Purity | - | For maintaining an inert atmosphere |
| Standard glassware for workup | - | - | Separatory funnel, flasks, etc. |
| Diethyl ether / Ethyl acetate | ACS Grade | Commercial | For extraction |
| Saturated aq. NaCl (Brine) | - | Lab Prepared | For washing |
| Anhydrous MgSO₄ or Na₂SO₄ | - | Commercial | For drying organic layer |
| Silica gel | 60 Å, 230-400 mesh | Commercial | For column chromatography |
Experimental Workflow Diagram
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Application Notes & Protocols: Synthesis of 7-Chloro-4-aminoquinoline-benzimidazole Hybrids
Document ID: QN-BZ-SYN-APN-2026-01
Abstract
This document provides a comprehensive technical guide for the synthesis of 7-chloro-4-aminoquinoline-benzimidazole hybrids, a class of molecules with significant therapeutic potential. These hybrid structures are of high interest in drug discovery, demonstrating potent activity against various diseases, including malaria and cancer.[1][2] This guide details the underlying chemical principles, step-by-step synthetic protocols, characterization methods, and critical insights into the structure-activity relationship. It is intended for researchers, chemists, and drug development professionals seeking to design and synthesize novel therapeutic agents based on these privileged scaffolds.
Introduction & Scientific Rationale
The strategy of creating hybrid molecules by covalently linking two or more pharmacophores is a powerful approach in modern medicinal chemistry.[2] It aims to develop synergistic therapies that can overcome drug resistance, improve potency, and target multiple biological pathways.[3] The 7-chloro-4-aminoquinoline core is the foundational structure of highly successful antimalarial drugs like chloroquine, known to inhibit hemozoin formation in the Plasmodium falciparum parasite.[4][5] The benzimidazole scaffold is also a "privileged structure," found in numerous FDA-approved drugs and recognized for its wide range of biological activities, including anticancer, antiviral, and anthelmintic properties.[6][7]
The combination of these two scaffolds into a single molecular entity has yielded hybrids with potent, nanomolar-range antiplasmodial activity against both drug-sensitive and multidrug-resistant strains of P. falciparum.[3][8] Furthermore, these hybrids have demonstrated significant antiproliferative effects against various cancer cell lines.[1][7] This guide focuses on a robust and reproducible synthetic pathway to access these valuable compounds.
Retrosynthetic Analysis & Strategy
The core synthetic challenge lies in efficiently coupling the quinoline and benzimidazole moieties. A logical retrosynthetic approach dissects the target hybrid into three key building blocks:
-
A substituted o-phenylenediamine, which will form the benzimidazole ring.
-
A linker molecule, often containing an aldehyde functional group.
-
A 4-amino-7-chloroquinoline precursor.
The forward synthesis is therefore designed as a convergent process, where the key fragments are prepared separately and then combined in the final steps. This strategy allows for modularity, enabling the synthesis of a diverse library of analogues by simply varying the building blocks.
Figure 1: Retrosynthetic analysis of a 7-chloro-4-aminoquinoline-benzimidazole hybrid.
Experimental Protocols
This section provides detailed, step-by-step protocols for a representative synthesis.
Protocol 1: Synthesis of the Benzimidazole Precursor (Aryl-aldehyde)
The first key step involves coupling the quinoline core to a linker aldehyde via a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the C4 position of 4,7-dichloroquinoline is highly susceptible to nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen.[9]
Materials:
-
4,7-dichloroquinoline
-
4-Aminophenol (or other amino-linker)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
To a stirred solution of 4,7-dichloroquinoline (1.0 eq) in anhydrous DMF, add the amino-linker (e.g., 4-aminophenol, 1.1 eq) and anhydrous K₂CO₃ (2.5 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.
-
Causality: The base (K₂CO₃) acts as a proton scavenger, neutralizing the HCl generated during the substitution, thereby driving the reaction to completion. DMF is an excellent polar aprotic solvent that effectively solvates the ions and facilitates the SNAr reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After cooling to room temperature, pour the mixture into ice-water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the 4-aminoquinoline intermediate.[1]
Protocol 2: Synthesis of the Final Hybrid via Cyclocondensation
The final step involves the formation of the benzimidazole ring. This is typically achieved through the condensation of an o-phenylenediamine with an aldehyde, followed by oxidative cyclization.[10] This reaction is often catalyzed by an acid or a mild oxidizing agent.[11][12]
Materials:
-
Quinoline-aldehyde intermediate (from Protocol 1)
-
Substituted o-phenylenediamine
-
Sodium metabisulfite (Na₂S₂O₅) or p-toluenesulfonic acid (p-TsOH)[11]
-
Ethanol or Methanol
Procedure:
-
Dissolve the quinoline-aldehyde intermediate (1.0 eq) and the desired o-phenylenediamine (1.0 eq) in ethanol.
-
Add sodium metabisulfite (Na₂S₂O₅, 2.0 eq) to the mixture.
-
Causality: Na₂S₂O₅ acts as a mild oxidizing agent and catalyst. It facilitates the cyclization of the Schiff base intermediate formed between the aldehyde and the diamine, leading to the aromatic benzimidazole ring.[7]
-
Reflux the reaction mixture for 4-8 hours. Monitor the reaction by TLC.
-
Upon completion, cool the mixture. The product often precipitates from the solution.
-
Filter the solid product, wash with cold ethanol, and then with diethyl ether.
-
Dry the product under vacuum. If necessary, further purification can be achieved by column chromatography (Silica gel, DCM/Methanol gradient).
Figure 2: General experimental workflow for the two-stage synthesis.
Data Presentation & Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized hybrids.
Table 1: Representative Reaction Parameters
| Entry | Linker | Diamine Substituent | Catalyst | Solvent | Yield (%) |
| 1 | 4-oxy-benzaldehyde | H | Na₂S₂O₅ | Ethanol | 75-85 |
| 2 | 4-oxy-benzaldehyde | 5-Chloro | Na₂S₂O₅ | Ethanol | 70-80 |
| 3 | piperazin-1-yl-benzaldehyde | H | Na₂S₂O₅ | Methanol | 65-75 |
| 4 | ethyl-phenoxy | H | p-TsOH | Toluene | 60-70 |
Yields are typical and may vary based on specific substrates and reaction scale.[1][7][11]
Spectroscopic Characterization
The identity and purity of the final compounds must be confirmed using a suite of spectroscopic techniques.
-
¹H and ¹³C NMR: Provides the complete carbon-hydrogen framework. Key signals to identify include the N-H proton of the benzimidazole (typically a broad singlet > 12 ppm) and the characteristic aromatic protons of both the quinoline and benzimidazole rings.[13][14]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition of the synthesized hybrid. The molecular ion peak (M+H)⁺ should correspond to the calculated mass.[7][13]
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups. Look for the N-H stretch of the benzimidazole ring (around 3300-3400 cm⁻¹) and the aromatic C=C and C=N stretching vibrations.[14]
-
Elemental Analysis: Provides the percentage composition of C, H, and N, which should be within ±0.4% of the theoretical values.[1]
Mechanism of Action & Biological Significance
The dual-pharmacophore nature of these hybrids is believed to be key to their potent biological activity. The 7-chloroquinoline moiety primarily targets heme detoxification in the malaria parasite's food vacuole, leading to a buildup of toxic heme.[15] The benzimidazole component can contribute to the overall activity through various mechanisms, including inhibition of microbial tubulin polymerization or intercalation with parasitic/cancer cell DNA. The specific linker connecting the two pharmacophores plays a crucial role in optimizing the overall conformation and physicochemical properties for target binding and cellular uptake.[7]
Figure 3: Proposed dual mechanism of action for antimalarial/antitumor activity.
References
- 1. Design, Synthesis, Antitumor, and Antiplasmodial Evaluation of New 7-Chloroquinoline–Benzimidazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ferrocenyl Quinoline-Benzimidazole Hybrids: A Multistage Strategy to Combat Drug-Resistant Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 7. Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking | MDPI [mdpi.com]
- 8. Design, Synthesis, Antitumor, and Antiplasmodial Evaluation of New 7-Chloroquinoline-Benzimidazole Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Dual quinoline-hybrid compounds with antimalarial activity against Plasmodium falciparum parasites - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
How to prepare 7-chloro-4-phenylquinoline from 7-Chloro-4-iodoquinoline
An Application Note for the Synthesis of 7-chloro-4-phenylquinoline via Suzuki-Miyaura Cross-Coupling
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of 7-chloro-4-phenylquinoline from 7-chloro-4-iodoquinoline and phenylboronic acid. The method of choice is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis renowned for its efficiency, functional group tolerance, and high yields.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical advice to ensure a successful and reproducible synthesis. We will delve into the causality behind experimental choices, from reagent selection to reaction setup, providing a self-validating protocol that emphasizes safety, scientific integrity, and efficiency.
Scientific Rationale and Mechanistic Overview
The construction of carbon-carbon bonds, particularly for creating biaryl structures, is a fundamental process in the synthesis of pharmaceuticals and advanced materials.[2][4] The target molecule, 7-chloro-4-phenylquinoline, contains a quinoline scaffold, a privileged structure in medicinal chemistry. The Suzuki-Miyaura reaction is exceptionally well-suited for this transformation due to its reliability and the commercial availability and stability of the required organoboron reagents.[5][6]
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[7][8][9] The cycle is composed of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is the rate-determining step and is significantly faster for aryl iodides than for aryl chlorides, which is the basis for the reaction's high regioselectivity.[5] This step forms a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the phenyl group from the phenylboronic acid is transferred to the palladium center, displacing the halide. The base activates the boronic acid, forming a more nucleophilic boronate species, which facilitates this ligand exchange.[5][7]
-
Reductive Elimination: The two organic ligands on the palladium complex (the quinoline and phenyl groups) couple and are expelled from the coordination sphere, forming the final product, 7-chloro-4-phenylquinoline. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][7][8]
References
- 1. mt.com [mt.com]
- 2. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 3. Palladium-catalyzed cross-coupling reactions in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Stille Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Notes & Protocols: 7-Chloro-4-iodoquinoline as a Versatile Scaffold for Kinase Inhibitor Synthesis
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them premier targets for therapeutic intervention. The quinoline core is recognized as a privileged scaffold in medicinal chemistry, forming the basis of numerous FDA-approved kinase inhibitors.[1] This document provides a detailed guide for researchers, scientists, and drug development professionals on leveraging 7-chloro-4-iodoquinoline as a strategic starting material for the synthesis of novel kinase inhibitors. We will explore its unique reactivity, providing detailed protocols for its sequential and regioselective functionalization through modern synthetic methodologies.
The Strategic Advantage of this compound
The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents. The carbon-iodine (C-I) bond at the 4-position is significantly more reactive towards palladium-catalyzed cross-coupling reactions than the carbon-chlorine (C-Cl) bond at the 7-position.[2][3] This intrinsic property allows for a reliable and predictable two-step diversification strategy:
-
Initial Core Elaboration (C4): The highly reactive iodo group is selectively targeted first, typically via Suzuki-Miyaura or Sonogashira coupling, to install a key structural motif.
-
Side Chain Introduction (C7): The remaining, less reactive chloro group is then functionalized, often through Buchwald-Hartwig amination or a second cross-coupling reaction under more forcing conditions, to introduce groups that can modulate potency, selectivity, and pharmacokinetic properties.
This strategic approach enables the efficient construction of diverse compound libraries from a single, readily available starting material.
References
Protocol for the Purification of 7-Chloro-4-iodoquinoline Reaction Products
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
7-Chloro-4-iodoquinoline is a critical heterocyclic building block in medicinal chemistry and organic synthesis, notably serving as a precursor for a variety of functionalized quinoline derivatives.[1] The purity of this intermediate is paramount as impurities can lead to side reactions, low yields, and complications in the development of pharmacologically active molecules. This document provides a detailed guide to the purification of crude this compound, focusing on two robust methods: flash column chromatography and recrystallization. We will delve into the technical rationale behind procedural steps, offer protocols for execution, and discuss methods for verifying the purity of the final product.
Introduction and Physicochemical Profile
The synthesis of this compound, while established, often results in a crude product containing unreacted starting materials, reagents, and side-products. Common impurities may include precursors like 7-chloro-4-hydroxyquinoline or byproducts from incomplete halogenation.[2][3] Achieving high purity (typically >97%) is essential for its effective use in subsequent reactions, such as metal-catalyzed cross-couplings or nucleophilic substitutions.
A thorough understanding of the compound's physical and chemical properties is the foundation of an effective purification strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₅ClIN | [1][4][5] |
| Molecular Weight | 289.50 g/mol | [1][4][5] |
| Appearance | Solid | [6] |
| Melting Point | 125-129 °C | [6] |
| CAS Number | 98591-57-2 | [4][5] |
Strategic Approach to Purification
The choice of purification method depends on the nature and quantity of impurities, as well as the scale of the reaction. For this compound, two primary methods are highly effective:
-
Flash Column Chromatography: This is the method of choice for separating the target compound from impurities with different polarities. It offers high resolution and is widely documented in the literature for purifying derivatives of this compound. It is particularly useful for removing closely related structural analogs.
-
Recrystallization: An ideal technique for removing small amounts of impurities from a crystalline solid product. When a suitable solvent is found, recrystallization can be highly efficient, scalable, and cost-effective for achieving high purity.
Detailed Protocol 1: Flash Column Chromatography
This protocol is based on established procedures for purifying quinoline derivatives and provides a reliable method for obtaining high-purity this compound.
Rationale
Flash chromatography separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent). This compound is a moderately polar compound. By using a non-polar solvent system, such as a mixture of hexanes and ethyl acetate, less polar impurities will elute first, followed by the pure product, while more polar impurities will be retained on the column.
Materials and Reagents
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Hexanes (or Heptane), Ethyl Acetate (EtOAc) - HPLC grade
-
Glass chromatography column
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Collection tubes or flasks
-
Rotary evaporator
Step-by-Step Methodology
-
TLC Analysis of Crude Product:
-
Dissolve a small sample of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the plate using an eluent system of 4:1 Hexanes:Ethyl Acetate .
-
Visualize the spots under a UV lamp. The desired product should appear as a distinct spot. This helps determine the separation profile and identify the Rƒ value of the product.
-
-
Column Preparation:
-
Prepare a slurry of silica gel in hexanes.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle into a packed bed, draining excess solvent until the solvent level is just above the silica surface.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in the minimum possible volume of the eluent and carefully pipette it onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the 4:1 Hexanes:EtOAc solvent system. Maintain a constant flow rate.
-
Collect fractions in separate test tubes or flasks.
-
Monitor the elution process by performing TLC analysis on the collected fractions.
-
-
Isolation of Pure Product:
-
Identify the fractions containing the pure this compound (as determined by TLC).
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified product as a solid.
-
Workflow Diagram
Caption: Workflow for Column Chromatography Purification.
Detailed Protocol 2: Recrystallization
Recrystallization is a powerful technique if the crude product is relatively pure (>85%) and a suitable solvent can be identified.
Rationale
The principle of recrystallization relies on the differences in solubility of the compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the target compound completely at its boiling point but only sparingly at room temperature or below. Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor).
Materials and Reagents
-
Crude this compound
-
Screening solvents (e.g., Ethanol, Methanol, Isopropanol, Acetonitrile)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and filter flask
-
Filter paper
-
Vacuum source
Step-by-Step Methodology
-
Solvent Selection:
-
Place a small amount of the crude product into several test tubes.
-
Add a small volume of a different potential solvent to each tube.
-
Observe solubility at room temperature. A good candidate solvent will not dissolve the compound well.
-
Gently heat the tubes. The compound should fully dissolve at or near the solvent's boiling point.
-
Allow the solutions to cool slowly to room temperature, then in an ice bath. Abundant crystal formation indicates a suitable solvent. Ethanol or methanol are good starting points for quinoline derivatives.[7]
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid is just fully dissolved. Using the minimum amount of hot solvent is crucial for maximizing yield.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Collection and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Dry the purified crystals under vacuum to remove all residual solvent.
-
Workflow Diagram
Caption: General Workflow for Recrystallization.
Verification of Purity
After purification, it is essential to confirm the purity and identity of the this compound.
-
Melting Point Analysis: A sharp melting point that matches the literature value (125-129 °C) is a strong indicator of high purity.[6] A broad or depressed melting point suggests the presence of impurities.
-
Thin Layer Chromatography (TLC): The purified product should appear as a single, well-defined spot on the TLC plate, with no visible impurities.
-
Spectroscopic Analysis: For definitive structural confirmation, techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry should be employed. The spectral data should be consistent with the expected structure of this compound.
Safety and Handling
This compound should be handled with appropriate safety precautions.
-
Hazards: The compound is harmful if swallowed, causes skin irritation, and can cause serious eye damage. It may also cause respiratory irritation.[4][6]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. When handling the solid powder, use a dust mask or work in a well-ventilated fume hood.[6]
-
Storage: Store the compound under an inert gas to prevent potential degradation.[8]
References
- 1. scbt.com [scbt.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 7-Chloro-4-hydroxyquinoline | C9H6ClNO | CID 66593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C9H5ClIN | CID 11185369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound 97 98591-57-2 [sigmaaldrich.com]
- 6. This compound 97 98591-57-2 [sigmaaldrich.com]
- 7. asianpubs.org [asianpubs.org]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
Definitive Characterization of 7-Chloro-4-iodoquinoline Derivatives: An Integrated Analytical Approach
An Application Note for Researchers, Scientists, and Drug Development Professionals
**Abstract
The Strategic Imperative for Multi-Modal Analysis
The characterization of a 7-Chloro-4-iodoquinoline derivative is not a linear process but an integrated strategy. No single technique can provide a complete picture of the molecule's identity, purity, and structure. By combining spectroscopic and chromatographic methods, we create a self-validating system where the results of one technique corroborate another. For instance, the molecular mass determined by Mass Spectrometry must align with the structure proposed by NMR data, which in turn must be consistent with the elemental composition confirmed by combustion analysis. This orthogonal approach is the bedrock of analytical trustworthiness.
Figure 1: Integrated workflow for the characterization of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework. For this compound, ¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the quinoline core.
Expertise & Causality: The electron-withdrawing effects of the nitrogen atom and the halogen substituents (Cl and I) create a distinct and predictable chemical shift pattern for the aromatic protons and carbons. The absence of a proton at the C4 and C7 positions is the most immediate confirmation of the desired structure. Deuterated solvents like CDCl₃ or DMSO-d₆ are chosen for their ability to dissolve the sample without introducing interfering proton signals.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the derivative and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as the internal reference (δ 0.00 ppm).
-
Acquisition (¹H NMR):
-
Spectrometer Frequency: 400 MHz or higher is recommended for better signal dispersion.
-
Acquire a standard proton spectrum with 16-32 scans.
-
Observe the chemical shifts (δ), coupling constants (J-values in Hz), and integration of the signals.
-
-
Acquisition (¹³C NMR):
-
Spectrometer Frequency: 100 MHz or higher.
-
Acquire a proton-decoupled ¹³C spectrum. A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ carbons.
-
Expected Data Summary
The following table provides indicative chemical shift ranges. Actual values will vary based on other substituents on the derivative.
| Atom | Technique | Expected Chemical Shift (δ, ppm) | Notes |
| H-2 | ¹H NMR | 8.7 - 8.9 | Doublet, influenced by adjacent nitrogen. |
| H-3 | ¹H NMR | 7.0 - 7.2 | Doublet, coupled to H-2. |
| H-5 | ¹H NMR | 8.1 - 8.3 | Doublet, influenced by peri-iodine. |
| H-6 | ¹H NMR | 7.5 - 7.7 | Doublet of doublets. |
| H-8 | ¹H NMR | 7.9 - 8.1 | Singlet or narrow doublet. |
| C-4 | ¹³C NMR | 90 - 100 | Low-field shift due to iodine attachment. |
| C-7 | ¹³C NMR | 134 - 136 | Shift influenced by chlorine attachment. |
| Other Aromatic C | ¹³C NMR | 119 - 154 | A complex set of signals defining the quinoline core.[1] |
Reference data adapted from literature on similar 7-chloroquinoline derivatives.[1]
Mass Spectrometry (MS): Molecular Weight and Halogen Confirmation
MS provides the exact molecular weight of the compound, offering direct confirmation of the chemical formula. For halogenated compounds, it offers a unique diagnostic feature: the isotopic pattern.
Expertise & Causality: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1.[2][3] This results in two molecular ion peaks in the mass spectrum: the molecular ion (M⁺) containing ³⁵Cl and an "M+2" peak containing ³⁷Cl, with a relative intensity ratio of roughly 3:1. Iodine is monoisotopic (¹²⁷I), so it does not contribute to this pattern but does create a large mass defect. This isotopic signature is a powerful and definitive confirmation of the presence of a single chlorine atom.[2]
Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use an ESI-MS system, which is a soft ionization technique that minimizes fragmentation and typically shows a strong protonated molecular ion peak [M+H]⁺.
-
Infusion: Infuse the sample solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule, [M+H]⁺. For this compound (C₉H₅ClIN, MW = 289.50), this would appear around m/z 290.[4]
-
Critically, look for the [M+H+2]⁺ peak at two mass units higher (m/z 292).
-
Verify that the intensity ratio of the [M+H]⁺ to [M+H+2]⁺ peaks is approximately 3:1.
-
Expected Data Summary
| Ion | Expected m/z | Relative Intensity | Basis of Observation |
| [M+H]⁺ | 290.0 | ~100% (or 3) | Protonated molecule with ³⁵Cl |
| [M+H+2]⁺ | 292.0 | ~33% (or 1) | Protonated molecule with ³⁷Cl |
High-Performance Liquid Chromatography (HPLC): Purity Assessment
HPLC is the gold standard for determining the purity of a synthesized compound. It separates the target molecule from impurities, starting materials, and by-products.
Expertise & Causality: A reversed-phase C18 column is the logical first choice as it effectively retains moderately polar to non-polar aromatic compounds like quinoline derivatives.[5] A mobile phase consisting of an organic solvent (acetonitrile or methanol) and an aqueous buffer provides the necessary polarity gradient to elute the compounds. UV detection is ideal because the aromatic quinoline core possesses a strong chromophore, allowing for sensitive detection.[6][7] A typical detection wavelength is set at a λₘₐₓ to ensure maximum sensitivity.[5]
Protocol: Reversed-Phase HPLC with UV Detection
-
Sample Preparation: Prepare a stock solution of the derivative in the mobile phase (or a compatible solvent like acetonitrile) at a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[5]
-
HPLC System Configuration:
-
Column: C18, 5 µm particle size, 4.6 mm x 250 mm.[5]
-
Mobile Phase: A gradient of Acetonitrile and Water (e.g., starting with 60% Acetonitrile, ramping to 80% over 15 minutes).[8]
-
Injection Volume: 10 µL.[5]
-
Detection: UV detector set at a suitable wavelength (e.g., 225 nm or another absorption maximum).[5]
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
-
Complementary Spectroscopic and Analytical Methods
While NMR, MS, and HPLC form the core characterization triad, the following techniques provide valuable confirmatory data.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR identifies specific covalent bonds by their characteristic vibration frequencies. It is excellent for confirming the presence of key functional groups.
-
Protocol: A small amount of the solid sample is analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
Key Vibrations:
UV-Visible Spectroscopy
This technique measures the electronic absorption of the conjugated quinoline system. It is useful for quantitative analysis (using the Beer-Lambert law) and as a basis for setting the detection wavelength in HPLC.
-
Protocol: A dilute, known concentration of the sample is prepared in a UV-transparent solvent (e.g., ethanol or acetonitrile) and its absorbance is measured across a range of 200-400 nm.
-
Expected Spectrum: Quinoline derivatives typically show strong absorption bands (π-π* transitions) in the UV region.[6][11]
Elemental Analysis
This combustion-based method provides the percentage composition of C, H, and N in the compound, which is used to confirm the empirical formula.
-
Trustworthiness: The experimentally determined percentages must match the theoretical values calculated from the molecular formula (C₉H₅ClIN) within a narrow tolerance (typically ±0.4%). This provides a fundamental check on the compound's composition.[12][13]
-
Theoretical Composition for C₉H₅ClIN:
-
Carbon (C): 37.34%
-
Hydrogen (H): 1.74%
-
Chlorine (Cl): 12.25%
-
Iodine (I): 43.83%
-
Nitrogen (N): 4.84%
-
X-Ray Crystallography
For definitive, unambiguous structural proof, single-crystal X-ray crystallography is the ultimate technique. It provides the precise 3D arrangement of atoms in the solid state.
-
Requirement: This method is entirely dependent on the ability to grow a high-quality single crystal of the derivative, which can be a significant challenge.[14]
-
Insight: If successful, it confirms not only the connectivity of atoms but also intermolecular interactions like packing and hydrogen bonding in the crystal lattice.[15]
Conclusion
The robust characterization of this compound derivatives is achieved not by a single measurement, but by the thoughtful integration of multiple analytical techniques. The workflow presented here, rooted in the principles of NMR for structure, MS for molecular weight, and HPLC for purity, and supported by confirmatory methods like FTIR and Elemental Analysis, establishes a self-validating system. This rigorous approach ensures the generation of reliable, high-quality data, which is indispensable for advancing research and development in the pharmaceutical sciences.
References
- 1. researchgate.net [researchgate.net]
- 2. tutorchase.com [tutorchase.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound | C9H5ClIN | CID 11185369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column by SIELC Technologies | SIELC Technologies [sielc.com]
- 9. mdpi.com [mdpi.com]
- 10. Organoiodine chemistry - Wikipedia [en.wikipedia.org]
- 11. [Absorption spectra analysis in the degradation process of quinoline in aqueous solution by VUV lights] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 13. azom.com [azom.com]
- 14. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals [ouci.dntb.gov.ua]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 7-Chloro-4-iodoquinoline
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 7-chloro-4-iodoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical protocols for improving reaction yields and addressing common challenges. As Senior Application Scientists, we have structured this guide to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
Frequently Asked Questions (FAQs)
Here we address high-level questions regarding the Suzuki coupling of this specific dihaloquinoline substrate.
Q1: Why does the Suzuki coupling selectively occur at the C4-iodo position over the C7-chloro position?
A1: The high chemoselectivity of this reaction is governed by the significant difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. In the rate-determining oxidative addition step of the Suzuki catalytic cycle, the palladium catalyst preferentially inserts into the weaker, more labile C-I bond.[1][2] The generally accepted order of reactivity for aryl halides in Suzuki couplings is I > OTf > Br >> Cl.[1][3][4] This inherent difference allows for the selective formation of 4-aryl-7-chloroquinolines in high yields, leaving the C-Cl bond intact for potential subsequent cross-coupling reactions under more forcing conditions.[1][5]
Q2: What are the primary challenges associated with this specific coupling reaction?
A2: While the C-I bond is reactive, challenges can still arise. The nitrogen atoms within the quinoline ring can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[6] Furthermore, like any Suzuki coupling, this reaction is sensitive to several factors that can lead to low yields, including inactive catalysts, suboptimal choice of base or solvent, and the presence of oxygen or water, which can promote side reactions.[7][8]
Q3: What role does the base play, and how do I choose the right one?
A3: The base is critical for the transmetalation step. It activates the organoboron species (boronic acid or ester) to form a more nucleophilic boronate complex, which then transfers its organic group to the palladium center.[6][9] The choice of base can significantly impact yield. Common choices include:
-
Carbonates (K₂CO₃, Cs₂CO₃): Often effective, especially cesium carbonate due to its high solubility in organic solvents.
-
Phosphates (K₃PO₄): A stronger base that is often highly effective for challenging couplings or less reactive substrates.[6][10] The optimal base depends on the specific boronic acid and solvent system used. It is crucial that the base is finely powdered and anhydrous for reproducibility.[11][12]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| 1. Low to No Conversion | 1. Inactive Catalyst: The Pd(0) active species is not forming or has decomposed.[12] Oxygen can oxidatively degrade phosphine ligands and the Pd(0) catalyst.[8][10] 2. Inappropriate Ligand: For heteroaryl couplings, standard ligands like PPh₃ may be inefficient.[12] 3. Insufficiently Strong Base: The boronic acid is not being activated effectively for transmetalation.[6] 4. Low Temperature: The reaction may be too slow at the current temperature. | 1. Use a fresh batch of palladium precursor and ligand. Ensure the reaction is performed under a strict inert atmosphere (N₂ or Ar) and that all solvents are thoroughly degassed.[6][8] 2. Switch to a more electron-rich and bulky monodentate ligand. Buchwald ligands (e.g., SPhos, XPhos) or other trialkylphosphines (e.g., PCy₃) are excellent choices for enhancing the rate of oxidative addition.[6][12] 3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[6] Ensure the base is anhydrous and finely powdered.[11] 4. Gradually increase the reaction temperature in 10-20 °C increments. A study showed this reaction works well in boiling water (100 °C).[1][5] |
| 2. Formation of Side Products | 1. Protodeborylation: The boronic acid is replaced by a proton, reducing the amount available for coupling. This is often caused by high temperatures or excess water.[6] 2. Homocoupling: Two boronic acid molecules couple together (R-B(OH)₂ + R-B(OH)₂ → R-R). This is typically caused by the presence of oxygen.[13] 3. Dehalogenation: The starting material's iodide is replaced by a hydrogen. This can occur in the presence of hydride sources (e.g., from certain solvents or reagents).[13] | 1. Use a milder base or lower the reaction temperature. Consider using a boronic ester (e.g., a pinacol ester), which is generally more stable than the corresponding boronic acid.[6] Minimize the amount of water if possible, though some water is often necessary to dissolve the base.[14][15] 2. Improve the degassing procedure for all solvents and reagents. Ensure a robust inert atmosphere is maintained throughout the reaction.[6][13] 3. Avoid protic solvents like alcohols if dehalogenation is a significant issue.[13] Use a high-purity, well-defined catalyst system. |
| 3. Reaction Stalls | 1. Catalyst Poisoning: The quinoline nitrogen may be coordinating to the palladium center, inhibiting its catalytic activity.[6] 2. Poor Solubility: One or more reagents may not be fully dissolved, leading to a heterogeneous mixture and poor kinetics.[16] | 1. Using a bulky ligand can often mitigate this issue by sterically hindering the coordination of the quinoline nitrogen to the palladium.[17] 2. Change the solvent system. A mixture of an organic solvent like 1,4-dioxane or DMF with water can improve solubility of both the organic substrate and the inorganic base.[12][14][18] |
Troubleshooting Workflow
For a systematic approach to diagnosing low-yield reactions, follow this decision tree.
Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to rational optimization. The cycle involves three main stages: oxidative addition, transmetalation, and reductive elimination.
Optimized Experimental Protocol
This protocol is based on a highly regioselective, phosphine-free method reported for this substrate, which achieved a 98% yield.[1][5] It serves as an excellent starting point for optimization.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.2 equiv)
-
Palladium(II) Acetate, Pd(OAc)₂ (0.02 equiv, 2 mol%)
-
Potassium Carbonate, K₂CO₃ (3.0 equiv)
-
Deionized Water (degassed)
-
Reaction vessel (e.g., round-bottom flask or microwave vial)
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Setup: To a flame-dried reaction vessel equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv), the arylboronic acid (1.1 equiv), and finely powdered K₂CO₃ (3.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas (N₂ or Ar) three times to remove all oxygen.
-
Catalyst Addition: Under a positive flow of inert gas, add the Pd(OAc)₂ (0.02 equiv).
-
Solvent Addition: Add thoroughly degassed deionized water via syringe to achieve a suitable concentration (e.g., 0.1-0.2 M with respect to the starting quinoline).
-
Reaction: Vigorously stir the mixture and heat to reflux (100 °C) in an oil bath. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within a few hours.[1]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the pure 4-aryl-7-chloroquinoline.
Summary of Optimized Conditions
The following table summarizes conditions reported to provide excellent yield for the selective coupling at the C4-iodo position.[1][5]
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ (phosphine-free) | A simple, effective, and air-stable palladium precursor that forms the active Pd(0) species in situ. |
| Ligand | None | The reaction proceeds efficiently without the need for expensive and often air-sensitive phosphine ligands. |
| Base | K₂CO₃ | A common, effective, and economical base for Suzuki couplings. |
| Solvent | Water (degassed) | An environmentally benign solvent that effectively dissolves the inorganic base and promotes the reaction.[19][20] |
| Temperature | 100 °C (Reflux) | Provides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe. |
| Yield | 98% (isolated) | Demonstrates the high efficiency and regioselectivity of the reaction under these conditions. |
By utilizing this guide, researchers can effectively troubleshoot and optimize the Suzuki coupling of this compound, leading to improved yields and more efficient synthesis of valuable chemical intermediates.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 8. quora.com [quora.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. researchgate.net [researchgate.net]
- 15. arodes.hes-so.ch [arodes.hes-so.ch]
- 16. researchgate.net [researchgate.net]
- 17. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. cdnsciencepub.com [cdnsciencepub.com]
- 20. Comparison of the Suzuki cross-coupling reactions of 4,7-dichloro...: Ingenta Connect [ingentaconnect.com]
Sonogashira Reactions with 7-Chloro-4-iodoquinoline: A Technical Support Guide to Optimizing Catalyst Loading
Welcome to the Technical Support Center for optimizing the Sonogashira cross-coupling reaction, with a specific focus on the challenging substrate 7-chloro-4-iodoquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance reaction efficiency, minimize catalyst loading, and troubleshoot common experimental hurdles. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, ensuring you can adapt and innovate in your own work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the Sonogashira reaction involving di-halogenated quinolines.
Q1: Why does the Sonogashira reaction selectively occur at the 4-iodo position of this compound?
A: The selectivity is dictated by the relative reactivity of the carbon-halogen bonds toward the palladium catalyst in the oxidative addition step, which is typically the rate-determining step of the catalytic cycle.[1] The general order of reactivity for aryl halides is I > Br > OTf >> Cl.[2] The C-I bond is significantly weaker and more polarizable than the C-Cl bond, making it much more susceptible to oxidative addition by the Pd(0) catalyst.[3][4] This substantial difference in reactivity allows for the selective coupling at the iodo-substituted position while leaving the chloro-substituent intact, provided the reaction conditions are controlled.[3]
Q2: What is a typical starting range for palladium catalyst loading, and why is optimization critical?
A: For standard Sonogashira couplings, palladium catalyst loading can range from 0.1 mol% to 5 mol%.[3] For a highly reactive substrate like an aryl iodide, it is often possible to use lower loadings (e.g., 0.1-1 mol%). Optimization is crucial for several reasons:
-
Cost-Effectiveness: Palladium is an expensive precious metal. Minimizing the catalyst loading is essential for developing economically viable and scalable synthetic routes.
-
Product Purity: High catalyst loadings can sometimes lead to an increase in side reactions and complicate the purification of the desired product.
-
Sustainability: Reducing the amount of heavy metal catalyst aligns with the principles of green chemistry.[5]
For this compound, starting with a screening range of 0.25 mol% to 2 mol% is a practical approach.
Q3: Is the copper(I) co-catalyst always necessary? When should I consider a copper-free system?
A: The copper co-catalyst (typically CuI) plays a crucial role in the traditional Sonogashira reaction by reacting with the terminal alkyne to form a copper(I) acetylide.[6] This species then undergoes transmetalation with the palladium complex, accelerating the overall reaction rate and allowing for milder reaction conditions (e.g., room temperature).[6][7]
However, the presence of copper can also promote an undesirable side reaction: the oxidative homocoupling of the terminal alkyne to form a diyne, known as the Glaser coupling.[1][8][9] This is particularly problematic if the cross-coupling reaction is sluggish.
Consider a copper-free Sonogashira reaction under these circumstances:
-
If you observe significant formation of the alkyne dimer.
-
When working with substrates that are sensitive to copper.
-
For aryl bromides or chlorides, where Glaser coupling can become a more significant issue.[1]
Copper-free systems often require slightly higher temperatures or more specialized, electron-rich, and bulky phosphine ligands to facilitate the catalytic cycle.[3][10]
Q4: How can I visually identify catalyst decomposition?
A: The most common visual indicator of palladium catalyst decomposition is the formation of a black precipitate, known as "palladium black."[11] This occurs when the soluble Pd(0) or Pd(II) species in the catalytic cycle aggregate and precipitate out of the solution, rendering the catalyst inactive. This leads to a stalled or incomplete reaction. If you observe this, it's a clear sign that your catalytic system is not stable under the current reaction conditions.
Section 2: In-Depth Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving common problems encountered during the Sonogashira coupling of this compound.
Problem 1: Low to No Product Yield
Low yield is the most frequent issue. A systematic approach is key to identifying the root cause.
-
Potential Cause 1.1: Inactive or Decomposed Catalyst
-
Symptom: Formation of palladium black, reaction fails to initiate or stalls.
-
Causality: The active Pd(0) species is sensitive to oxygen and can be unstable at high temperatures, leading to aggregation.[12] Highly reactive substrates can also sometimes accelerate decomposition pathways if the catalytic cycle is not well-controlled.[11]
-
Solutions:
-
Ensure Rigorous Inert Conditions: De-gas your solvent thoroughly (e.g., by sparging with argon or nitrogen for 20-30 minutes or using freeze-pump-thaw cycles). Maintain a positive pressure of inert gas throughout the reaction setup and duration.[12]
-
Reduce Catalyst Loading: Counterintuitively, excessively high catalyst loading can sometimes lead to faster decomposition.[11] Screen a range of lower concentrations.
-
Use a Stabilizing Ligand: Phosphine ligands are crucial for stabilizing the palladium center. If you are using a pre-catalyst like PdCl₂(PPh₃)₂, ensure the ligand-to-metal ratio is appropriate. Adding a slight excess of the ligand can sometimes improve stability. For challenging reactions, consider more sterically bulky and electron-rich ligands.[3][13]
-
Control Temperature: Start the reaction at room temperature. If no reaction occurs, gradually increase the temperature. Avoid shocking the system with high initial heat.[11]
-
-
-
Potential Cause 1.2: Insufficient Base
-
Symptom: Reaction is sluggish or does not proceed to completion.
-
Causality: The base is essential for deprotonating the terminal alkyne to form the reactive acetylide species.[14][15] It also neutralizes the hydrogen halide (HI) that is formed as a byproduct during the reaction.[6] If the base is too weak, not present in sufficient excess, or has degraded, the reaction will be slow or stall.
-
Solutions:
-
Check Base Quality: Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can degrade over time. Use freshly distilled or a newly opened bottle of high-purity base.
-
Increase Base Equivalents: Typically, 1.5 to 3 equivalents of an amine base are used. Increasing the equivalents can sometimes improve the reaction rate.
-
Solvent/Base System: Using the amine base as the solvent or co-solvent (e.g., a 3:1 mixture of THF:TEA) can be very effective.[16]
-
-
-
Potential Cause 1.3: Poor Solvent Choice
-
Symptom: Reagents do not fully dissolve; reaction is slow.
-
Causality: The solvent must dissolve all components of the reaction, including the aryl halide, alkyne, and catalyst complex.[17] Poor solubility will lead to a heterogeneous mixture and slow reaction kinetics.
-
Solutions:
-
Screen Solvents: Common solvents include THF, DMF, acetonitrile, and toluene.[17][18] DMF is a polar aprotic solvent that is often very effective at dissolving a wide range of substrates.[17]
-
Use a Co-solvent: If solubility is an issue, using a mixture of solvents, such as Toluene/TEA, can be beneficial.
-
-
Problem 2: Significant Formation of Side Products (Glaser Coupling)
-
Symptom: TLC or LC-MS analysis shows a significant peak corresponding to the homocoupled alkyne dimer.
-
Causality: This side reaction is catalyzed by the copper(I) co-catalyst, especially in the presence of oxygen.[1][12] It competes with the desired cross-coupling reaction.
-
Solutions:
-
Strict Exclusion of Oxygen: As mentioned before, ensure your reaction is completely free of air. The Glaser coupling is an oxidative process.[1]
-
Reduce Copper(I) Iodide Loading: Minimize the amount of CuI. Typical loadings are 0.5 to 5 mol%. Try reducing the amount to the lower end of this range.
-
Switch to a Copper-Free Protocol: If the problem persists, eliminating the copper co-catalyst is the most effective solution.[9] This may require a more active palladium/ligand system and/or higher temperatures.
-
Slow Addition of Alkyne: Adding the alkyne slowly via a syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction relative to the cross-coupling.[16]
-
Section 3: Experimental Protocol: Optimizing Palladium Catalyst Loading
This protocol provides a framework for efficiently screening palladium catalyst loading for the reaction between this compound and a terminal alkyne (e.g., phenylacetylene).
Objective: To determine the minimum Pd catalyst loading required to achieve >95% conversion in a set timeframe.
Materials:
-
This compound
-
Phenylacetylene
-
PdCl₂(PPh₃)₂ (Palladium catalyst)
-
Copper(I) Iodide (CuI)
-
Triethylamine (TEA), freshly distilled
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Reaction vials with stir bars
-
Inert atmosphere manifold (Schlenk line or glovebox)
Procedure (Parallel Reaction Setup):
-
Stock Solution Preparation: To ensure accuracy at low loadings, prepare a stock solution of the palladium catalyst. For example, dissolve 17.6 mg of PdCl₂(PPh₃)₂ (0.025 mmol) in 5.0 mL of degassed THF. This gives a 0.005 M solution, where 100 µL = 0.5 µmol of catalyst.
-
Reaction Setup: In a series of oven-dried reaction vials under an inert atmosphere, add this compound (e.g., 290 mg, 1.0 mmol).
-
Reagent Addition: To each vial, add CuI (e.g., 3.8 mg, 0.02 mmol, 2 mol%). Then add 3 mL of degassed THF and 1 mL of degassed TEA.
-
Catalyst Addition: Using a microsyringe, add the calculated volume of the PdCl₂(PPh₃)₂ stock solution to each vial to achieve the desired catalyst loading (see table below).
-
Initiation: Add phenylacetylene (e.g., 122 mg, 1.2 mmol, 1.2 eq) to each vial.
-
Reaction Monitoring: Stir all reactions at room temperature. Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., 1h, 2h, 4h, 24h).
Data Presentation: Catalyst Loading Screening
| Vial | PdCl₂(PPh₃)₂ (mol%) | Volume of Stock Sol'n (µL) | Conversion at 4h (%) | Conversion at 24h (%) | Notes |
| 1 | 1.0 | 200 | >98 | >98 | Reaction complete quickly. |
| 2 | 0.5 | 100 | 95 | >98 | Optimal loading? |
| 3 | 0.25 | 50 | 70 | 90 | Reaction slower, but may be acceptable. |
| 4 | 0.1 | 20 | 30 | 65 | Incomplete conversion. |
This systematic approach allows for a direct comparison of catalyst efficiency, enabling you to select the lowest possible loading that meets your synthetic requirements for time and yield.
Section 4: Visual Guides
Visualizing the underlying processes is key to effective troubleshooting.
Diagram 1: The Sonogashira Catalytic Cycle
Caption: Figure 1. The Palladium and Copper Catalytic Cycles in the Sonogashira Reaction.
Diagram 2: Troubleshooting Flowchart for Low Yield
References
- 1. books.rsc.org [books.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. DSpace [repository.kaust.edu.sa]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 8. chemistry1.quora.com [chemistry1.quora.com]
- 9. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 14. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. books.lucp.net [books.lucp.net]
- 18. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Cross-Coupling Reactions of 7-Chloro-4-iodoquinoline
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 7-chloro-4-iodoquinoline. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges, particularly the formation of side products in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Our goal is to equip you with the expertise to optimize your reactions, minimize impurities, and achieve high yields of your desired mono-substituted products.
Understanding the Reactivity of this compound
The key to successful cross-coupling with this compound lies in understanding the differential reactivity of the two halogen atoms. The carbon-iodine bond at the C-4 position is significantly more reactive than the carbon-chlorine bond at the C-7 position in standard palladium-catalyzed cross-coupling reactions. This reactivity difference (I > Br > Cl) is the foundation for achieving regioselective mono-functionalization.[1][2][3] Our troubleshooting guides are structured to address issues that arise from this inherent reactivity and other common challenges in cross-coupling chemistry.
Troubleshooting Guide: Suzuki-Miyaura Coupling
Issue 1: Formation of Di-substituted (4,7-diaryl) and/or Homocoupled (biaryl) Side Products
Question: I am performing a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing significant amounts of the 4,7-diarylquinoline and a biaryl byproduct derived from my boronic acid. How can I improve the selectivity for the desired 7-chloro-4-arylquinoline?
Answer:
The formation of these side products points to two distinct issues: lack of regioselectivity (di-substitution) and homocoupling of the boronic acid. While this compound is predisposed to react selectively at the C-4 position, harsh reaction conditions can lead to the less favorable C-7 coupling.[2][4] Homocoupling of the boronic acid is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen or high concentrations of Pd(II) species at the start of the reaction.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing di-substitution and homocoupling in Suzuki reactions.
Detailed Solutions:
| Potential Cause | Suggested Solution | Scientific Rationale |
| Overly Harsh Reaction Conditions | Lower the reaction temperature and shorten the reaction time. Monitor the reaction closely by TLC or LC-MS to stop it upon consumption of the starting material. | High temperatures can provide sufficient energy to overcome the activation barrier for the less reactive C-Cl bond, leading to di-substitution. |
| Oxygen Contamination | Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (argon or nitrogen) throughout. | Oxygen can promote the oxidative homocoupling of the boronic acid, leading to the formation of biaryl impurities.[5] |
| High Catalyst Loading | Reduce the palladium catalyst loading to the minimum effective concentration (e.g., 1-2 mol%). | Higher catalyst concentrations can sometimes lead to an increased rate of the undesired C-7 coupling. |
| Strong Base | If using a strong base like K₃PO₄ or Cs₂CO₃, consider switching to a milder base such as K₂CO₃ or Na₂CO₃. | A very strong base can sometimes promote side reactions. Optimizing the base is a critical parameter in Suzuki couplings. |
| Ligand Choice | For phosphine-free systems, ensure the conditions are validated for mono-substitution. If using a phosphine ligand, less active ligands may favor mono-substitution. | The ligand can influence the reactivity of the palladium catalyst. Bulky, electron-rich ligands that are excellent for activating C-Cl bonds might increase the risk of di-substitution if the reaction is pushed too hard. |
Representative Experimental Protocol (Suzuki-Miyaura Coupling): [2][4]
-
To a flame-dried flask, add this compound (1.0 equiv.), the arylboronic acid (1.1 equiv.), and K₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the flask with argon or nitrogen (repeat three times).
-
Add Pd(OAc)₂ (2 mol%) and the phosphine ligand (if applicable, 4 mol%).
-
Add the degassed solvent system (e.g., dioxane/water or toluene/water).
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting Guide: Buchwald-Hartwig Amination
Issue 2: Low Yield and/or Significant Hydrodehalogenation
Question: I am attempting a Buchwald-Hartwig amination of this compound with a primary or secondary amine. My yield of the desired 4-amino-7-chloroquinoline is low, and I am observing a significant amount of 7-chloroquinoline (hydrodeiodination). What can I do to improve this reaction?
Answer:
Low yields in Buchwald-Hartwig aminations of haloquinolines can be attributed to several factors. The quinoline nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle. Hydrodehalogenation (in this case, hydrodeiodination) is a common side reaction where the halogen is replaced by a hydrogen atom.[1][6] This side reaction can become competitive if the C-N bond-forming reductive elimination is slow. The choice of ligand, base, and solvent is critical to favor the desired amination pathway.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for optimizing Buchwald-Hartwig amination.
Detailed Solutions:
| Potential Cause | Suggested Solution | Scientific Rationale |
| Suboptimal Ligand | Use a bulky, electron-rich biaryl phosphine ligand such as XPhos, SPhos, or BrettPhos. These are often essential for efficient C-N coupling.[1][6] | These ligands promote the reductive elimination step, which is often the rate-limiting step, thus outcompeting the hydrodehalogenation pathway. |
| Inefficient Catalyst Activation | Use a well-defined palladium precatalyst (e.g., XPhos Pd G3). | Precatalysts ensure the efficient formation of the active Pd(0) species, leading to more reproducible and cleaner reactions. |
| Inappropriate Base | The choice of base is critical. Strong, non-nucleophilic bases like NaOtBu, K₃PO₄, or LHMDS are commonly used. The optimal base can be substrate-dependent. | The base is required to deprotonate the amine, allowing it to coordinate to the palladium center. The strength and solubility of the base can significantly impact the reaction rate and outcome. |
| Solvent Effects | Toluene and dioxane are generally good solvents for Buchwald-Hartwig reactions. Ensure the solvent is anhydrous. | The solvent can influence the solubility of the base and the stability of the catalytic species. |
| Amine Substrate Issues | For challenging amines, consider using a higher loading of the amine (1.5-2.0 equiv.) or a higher reaction concentration. | This can help drive the equilibrium towards the desired product formation. |
Troubleshooting Guide: Sonogashira Coupling
Issue 3: Formation of Alkyne Homocoupling (Glaser Coupling) Product
Question: I am trying to perform a Sonogashira coupling of this compound with a terminal alkyne, but my main byproduct is the homocoupled dimer of the alkyne. How can I suppress this side reaction?
Answer:
The homocoupling of terminal alkynes, known as Glaser coupling, is the most common side reaction in Sonogashira couplings.[3] This reaction is catalyzed by the copper(I) co-catalyst in the presence of oxygen. Therefore, the most effective strategies to minimize this byproduct involve the rigorous exclusion of oxygen or the use of a copper-free protocol.
Troubleshooting Workflow:
References
Troubleshooting low conversion in 7-Chloro-4-iodoquinoline synthesis
Answering the urgent need for robust synthetic methodologies in medicinal chemistry, this Technical Support Center provides a specialized resource for researchers, scientists, and drug development professionals engaged in the synthesis of 7-chloro-4-iodoquinoline. This key intermediate is a foundational building block for a multitude of pharmacologically active compounds, making its efficient synthesis paramount.
This guide moves beyond simple procedural outlines to offer a deep dive into the causality of experimental choices, empowering you to not only troubleshoot but also to proactively optimize your synthetic strategy. We will explore the common challenges encountered during the synthesis of this compound, with a primary focus on the widely employed aromatic Finkelstein reaction, starting from the readily available 4,7-dichloroquinoline.
Troubleshooting Guide: Low Conversion and Impurities
This section is structured in a question-and-answer format to directly address the most pressing issues faced during the synthesis of this compound.
Q1: My conversion of 4,7-dichloroquinoline to this compound is consistently low. What are the primary factors I should investigate?
Low conversion is a frequent challenge and can often be traced back to several key aspects of the reaction setup. The conversion of an aryl chloride to an aryl iodide is often accomplished via a nucleophilic aromatic substitution, specifically a variation of the Finkelstein reaction.[1] This reaction is an equilibrium process, and driving it towards the product is critical for achieving high yields.[1][2]
Potential Causes & Solutions:
-
Insufficient Driving Force for Equilibrium: The classic Finkelstein reaction is driven to completion by the precipitation of the resulting sodium chloride or bromide from a solvent like acetone.[1] However, aryl chlorides are significantly less reactive than alkyl chlorides in SN2-type reactions.[1] For aromatic systems, a simple solvent-based equilibrium shift may be insufficient.
-
Solution: Employ a large excess of the iodide salt (e.g., sodium iodide or potassium iodide), typically 3-5 equivalents or more, to shift the equilibrium towards the desired this compound by mass action.[3]
-
-
Inappropriate Solvent Choice: The choice of solvent is critical. While acetone is standard for alkyl halides, its lower boiling point might not provide sufficient energy for the less reactive aryl chloride. Additionally, the solubility of the sodium chloride byproduct in other solvents can hinder the reaction.
-
Reaction Temperature and Duration: The activation energy for substituting a chlorine on an aromatic ring is higher than for an alkyl halide.
-
Solution: Increase the reaction temperature, carefully monitoring for potential degradation. Typical temperatures can range from 80°C to 150°C, depending on the solvent. Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
-
Reagent Quality: The presence of moisture can negatively impact the reaction, and the purity of the iodide source is crucial.
-
Solution: Ensure all reagents and solvents are anhydrous. Use freshly opened or properly stored sodium/potassium iodide.
-
Q2: I'm observing a significant amount of a dimeric byproduct in my reaction mixture. What is it and how can I prevent its formation?
A common side-product, especially when starting with 4,7-dichloroquinoline and a nucleophile, is the formation of a dimer.[5] This can occur if a molecule of the product or starting material reacts with another quinoline molecule.
Potential Causes & Solutions:
-
High Concentrations: High concentrations of reactants can favor intermolecular side reactions leading to dimerization.
-
Solution: While seemingly counterintuitive if you are trying to drive a reaction, using more dilute conditions can sometimes disfavor bimolecular side reactions. This is a balancing act, as too much dilution can slow down the desired reaction. Experiment with solvent volume to find an optimal concentration.
-
-
Presence of Catalytic Impurities: Trace metals or other impurities can sometimes catalyze unwanted side reactions.
-
Solution: Ensure the highest purity of starting materials and use clean glassware.
-
Q3: My final product is difficult to purify and appears discolored. What are the best purification strategies?
Discoloration often points to degradation of the starting material, product, or solvent at high temperatures. The presence of persistent impurities can complicate purification.
Purification Strategies:
-
Recrystallization: This is a powerful technique for purifying solid products. Experiment with different solvent systems. For quinoline derivatives, common recrystallization solvents include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.[6]
-
Column Chromatography: For stubborn impurities, column chromatography on silica gel is a standard and effective method.[7] A gradient elution system, for example, starting with hexanes and gradually increasing the polarity with ethyl acetate, can effectively separate the desired product from starting material and byproducts.
-
Solvent Washing/Trituration: If the product is a solid, washing it with a solvent in which the impurities are soluble but the product is not can be a simple and effective preliminary purification step.[7]
Optimizing Reaction Conditions
The following table summarizes key parameters and their typical ranges for the synthesis of this compound from 4,7-dichloroquinoline.
| Parameter | Typical Range | Rationale & Expert Insight |
| Iodide Source | Sodium Iodide (NaI) or Potassium Iodide (KI) | NaI is often preferred due to its better solubility in many organic solvents compared to KI.[1] |
| Stoichiometry of Iodide | 3 - 10 equivalents | A large excess is crucial to drive the equilibrium towards the product side according to Le Chatelier's principle.[8] |
| Solvent | DMF, DMSO, NMP, Acetonitrile | High-boiling polar aprotic solvents are necessary to achieve the required reaction temperatures and to effectively solvate the ions.[1] |
| Temperature | 80°C - 150°C | The C4 position on the quinoline ring is activated towards nucleophilic substitution, but high temperatures are still generally required for aryl chlorides.[9] |
| Reaction Time | 12 - 48 hours | The reaction should be monitored by TLC or LC-MS to determine the point of maximum conversion and avoid product degradation from prolonged heating.[4] |
Experimental Protocols
Protocol 1: Aromatic Finkelstein Reaction for this compound
This protocol outlines a standard procedure for the synthesis.
Materials:
-
4,7-dichloroquinoline (1.0 equiv)
-
Sodium iodide (5.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,7-dichloroquinoline and anhydrous DMF.
-
Add sodium iodide to the mixture.
-
Heat the reaction mixture to 120-140°C with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase).
-
Upon completion (typically when the starting material spot is no longer visible on TLC), cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing ethyl acetate and wash with water.
-
Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[7]
Visualizing the Process
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low conversion in the synthesis.
Caption: A logical workflow for troubleshooting low conversion.
Reaction Mechanism: Aromatic Finkelstein Reaction
The reaction proceeds via a nucleophilic aromatic substitution mechanism.
Caption: The Aromatic Finkelstein reaction mechanism.
Frequently Asked Questions (FAQs)
Q: What is the underlying mechanism of the Finkelstein reaction for aromatic compounds?
A: While the classic Finkelstein reaction on alkyl halides is a straightforward SN2 reaction, the "aromatic Finkelstein reaction" is a nucleophilic aromatic substitution (SNAr).[1] This mechanism involves the attack of the nucleophile (iodide) on the carbon atom bearing the leaving group (chloride) to form a resonance-stabilized intermediate known as a Meisenheimer complex. The leaving group then departs, restoring the aromaticity of the ring. For this to occur, the aromatic ring must typically be activated by electron-withdrawing groups. In the case of 4,7-dichloroquinoline, the nitrogen atom in the quinoline ring acts as an electron-withdrawing group, activating the C4 position for nucleophilic attack.
Q: How can I effectively monitor the progress of my reaction?
A: Thin Layer Chromatography (TLC) is the most common and convenient method.[4] Use a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) that gives good separation between your starting material (4,7-dichloroquinoline), your product (this compound), and any major byproducts. The reaction is considered complete when the starting material spot is no longer visible by TLC. For more quantitative analysis, LC-MS can be used.
Q: What are the key safety precautions I should take during this synthesis?
A: this compound and its precursors can be hazardous. This compound is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[10] Always work in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. High-boiling solvents like DMF and DMSO have their own specific hazards and should be handled with care.
References
- 1. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 2. SATHEE: Finkelstein Reaction [satheepunjab.iitk.ac.in]
- 3. Finkelstein Reaction [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CA2835344A1 - Novel process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C9H5ClIN | CID 11185369 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 7-Chloro-4-iodoquinoline
Welcome to the technical support center for the purification of crude 7-Chloro-4-iodoquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure you achieve the desired purity for your downstream applications.
I. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might encounter during the purification of crude this compound, offering probable causes and actionable solutions.
Question 1: After synthesis, my crude product is a dark, oily residue instead of a solid. How can I purify it?
Probable Cause: The presence of residual high-boiling solvents (like DMF or Dowtherm A, which are sometimes used in related syntheses), polymeric byproducts, or significant amounts of unreacted starting materials can result in an oily crude product.[1] Oiling out during an attempted crystallization can also be a factor if an inappropriate solvent system is used.[2][3]
Solution:
-
Initial Solvent Removal: Ensure all volatile reaction solvents are thoroughly removed under high vacuum. For high-boiling solvents, a Kugelrohr apparatus or short-path distillation (if the product is thermally stable) might be necessary.
-
Liquid-Liquid Extraction: Dissolve the oily residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc). Perform an aqueous wash to remove any water-soluble impurities. A wash with a dilute brine solution can help break up emulsions.
-
Column Chromatography: This is the most effective method for purifying oily products. A step-by-step protocol is provided in the "Experimental Protocols" section below. The polarity of the eluent can be gradually increased to first elute non-polar impurities and then the desired product.
Question 2: My TLC analysis of the crude product shows multiple spots. How do I identify the product and the main impurities?
Probable Cause: The additional spots likely correspond to unreacted starting materials, intermediates, or side-products. Common impurities in the synthesis of this compound can include the starting material, 7-chloro-4-hydroxyquinoline, and potentially the de-iodinated product, 7-chloroquinoline.
Solution:
-
Co-spotting on TLC: Run a TLC plate spotting your crude product, the starting material (7-chloro-4-hydroxyquinoline), and the desired product (if a pure sample is available) in separate lanes. This will help you identify the spot corresponding to the starting material.
-
Rf Values: Generally, this compound is less polar than 7-chloro-4-hydroxyquinoline due to the presence of the hydroxyl group in the latter. Therefore, the product should have a higher Rf value than the starting material in a moderately polar solvent system (e.g., 4:1 Hexanes:EtOAc).
-
Staining: Use a UV lamp to visualize the spots. Quinoline derivatives are typically UV-active. Staining with iodine can also help visualize organic compounds.
-
Small-Scale Column: If you are unsure which spot is the product, you can run a small-scale column chromatography and analyze the fractions by ¹H NMR to identify the fraction containing the desired product.[4]
Question 3: I am struggling to get my this compound to crystallize. What are the best recrystallization solvents?
Probable Cause: The choice of solvent is critical for successful recrystallization.[5] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. The presence of significant impurities can also inhibit crystallization.
Solution:
-
Solvent Screening: Test the solubility of your crude product in a range of solvents of varying polarities. Good single-solvent candidates for haloaromatics include ethanol, methanol, and isopropanol.[6]
-
Solvent Mixtures: If a single solvent is not effective, try a binary solvent system.[3] Common pairs include:
-
Hexanes/Ethyl Acetate
-
Methanol/Water
-
Acetone/Water
-
DCM/Hexanes Dissolve the crude product in a minimal amount of the "good" solvent (in which it is more soluble) at an elevated temperature, and then slowly add the "poor" solvent (in which it is less soluble) until the solution becomes slightly turbid. Allow it to cool slowly.
-
-
Pre-purification: If the crude product is very impure, consider a preliminary purification by column chromatography before attempting recrystallization.
Question 4: My purified product has a pink or brownish hue. What causes this discoloration and how can I remove it?
Probable Cause: Discoloration can be due to trace impurities, such as oxidized species or residual iodine from the synthesis. Iodo-compounds can also be light-sensitive and may slowly decompose, releasing iodine.
Solution:
-
Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal. The charcoal will adsorb colored impurities. Hot filter the solution to remove the charcoal and then allow the filtrate to cool and crystallize.
-
Washing with Sodium Thiosulfate: If residual iodine is suspected, wash the organic solution of your product with a dilute aqueous solution of sodium thiosulfate during the workup. This will reduce the iodine to colorless iodide.
-
Storage: Store the purified this compound in a dark, cool, and inert atmosphere (e.g., under argon or nitrogen) to prevent degradation.
II. Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of pure this compound? A: The literature melting point for this compound is typically in the range of 125-129 °C.[7] A broad melting range or a melting point significantly lower than this suggests the presence of impurities.
Q2: What are the key signals to look for in the ¹H NMR spectrum to confirm the identity and purity of this compound? A: The ¹H NMR spectrum should show characteristic signals for the quinoline ring protons. The absence of signals corresponding to the starting material (e.g., the OH proton of 7-chloro-4-hydroxyquinoline) or other impurities is a good indicator of purity. You can compare your spectrum to a reference spectrum.[4]
Q3: Is this compound stable to acidic or basic conditions during workup? A: While quinolines are generally stable, the iodo-substituent at the 4-position can be susceptible to nucleophilic displacement under certain conditions. It is advisable to use mild acidic and basic washes during the workup (e.g., dilute HCl, saturated NaHCO₃) and to avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.
Q4: Can I use reverse-phase chromatography for purification? A: Yes, reverse-phase HPLC can be a powerful tool for both analytical assessment of purity and for preparative purification, especially for removing closely related impurities.[8] A common mobile phase would be a gradient of acetonitrile or methanol in water, often with a small amount of a modifier like trifluoroacetic acid (TFA).
III. Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is suitable for purifying crude this compound, especially if it is oily or contains multiple impurities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or petroleum ether)
-
Ethyl acetate (EtOAc)
-
TLC plates (silica gel 60 F₂₅₄)
-
Chromatography column
-
Collection tubes
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in DCM or EtOAc.
-
Spot the solution on a TLC plate.
-
Develop the plate in a TLC chamber with a solvent system of 4:1 Hexanes:EtOAc.
-
Visualize the spots under a UV lamp (254 nm). The desired product should be a major, less polar spot (higher Rf) than the 7-chloro-4-hydroxyquinoline starting material. Adjust the solvent polarity if the Rf of the product is not in the ideal range of 0.2-0.4.
-
-
Column Packing:
-
Prepare a slurry of silica gel in hexanes.
-
Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
Add a thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of DCM.
-
Adsorb this solution onto a small amount of silica gel by evaporating the solvent.
-
Carefully add the dry, adsorbed sample to the top of the column.
-
Add another thin layer of sand.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with 100% hexanes.
-
Gradually increase the polarity of the eluent by adding increasing amounts of EtOAc (e.g., 9:1, then 4:1 Hexanes:EtOAc).
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound as a solid.
-
Protocol 2: Purification by Recrystallization
This protocol is suitable if the crude product is a solid and relatively pure.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, or a mixture like Hexanes/EtOAc)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot recrystallization solvent to just dissolve the solid.
-
-
Decolorization (if necessary):
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
-
Hot Filtration (if necessary):
-
If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
IV. Visualization of Purification Workflow
Caption: A decision-making workflow for the purification of crude this compound.
V. Potential Impurity Formation Pathway
Caption: Potential pathways for impurity formation during the synthesis of this compound.
VI. Data Summary Table
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Typical TLC Rf (4:1 Hexanes:EtOAc) |
| This compound | 289.50[9][10] | 125-129[7] | ~0.4 - 0.5 |
| 7-Chloro-4-hydroxyquinoline | 179.60[11] | 273-276 | ~0.1 - 0.2 |
| 7-Chloroquinoline | 163.60 | 33-36 | >0.6 |
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. reddit.com [reddit.com]
- 4. This compound(98591-57-2) 1H NMR [m.chemicalbook.com]
- 5. mt.com [mt.com]
- 6. asianpubs.org [asianpubs.org]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. columbia.edu [columbia.edu]
- 9. This compound | C9H5ClIN | CID 11185369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 7-氯-4-碘喹啉 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. 7-Chloro-4-hydroxyquinoline | C9H6ClNO | CID 66593 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Efficient Removal of Palladium Catalyst from 7-Chloro-4-iodoquinoline Reaction Mixtures
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the removal of residual palladium catalysts from reaction mixtures involving 7-Chloro-4-iodoquinoline. Our goal is to equip you with the knowledge to confidently and efficiently purify your target compound, ensuring it meets the stringent purity requirements for downstream applications, including active pharmaceutical ingredient (API) synthesis.
The presence of residual palladium, even at trace levels, can compromise the integrity of subsequent synthetic steps and pose significant safety concerns in final drug products. Regulatory bodies, such as the International Council for Harmonisation (ICH), have established strict limits for elemental impurities like palladium in pharmaceuticals. For instance, the permitted daily exposure (PDE) for palladium is 100 µ g/day for oral administration, which can translate to a concentration limit as low as 10 ppm, depending on the daily dosage of the drug.
This guide is structured to address common challenges and provide practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from my this compound reaction mixture so critical?
A1: Complete removal of the palladium catalyst is paramount for several reasons:
-
Catalyst Poisoning in Subsequent Reactions: Residual palladium can interfere with or poison catalysts used in downstream synthetic transformations.
-
Product Instability: Trace palladium may catalyze degradation of the final product over time.
-
Regulatory Compliance: For pharmaceutical applications, stringent limits on heavy metal impurities are enforced by regulatory agencies like the FDA to ensure patient safety.
-
Inaccurate Biological Data: In drug discovery, residual palladium can lead to false positives or negatives in biological assays, skewing structure-activity relationship (SAR) data.
Q2: I've performed a Suzuki coupling with this compound. What are my primary options for palladium removal?
A2: You have several effective options, and the best choice depends on the scale of your reaction, the nature of the palladium species (e.g., Pd(0) vs. Pd(II)), and your downstream purity requirements. The main strategies are:
-
Adsorption onto Activated Carbon: A cost-effective and widely used method for removing palladium.
-
Scavenging with Functionalized Silica: Highly efficient and selective, using silica gels functionalized with groups that chelate palladium, such as thiols, thioureas, and amines.
-
Chromatography: Flash column chromatography can be effective, particularly when combined with a scavenging step.
-
Filtration through Celite®: Primarily useful for removing heterogeneous palladium black, but less effective for soluble palladium complexes.
Q3: Can the nitrogen in the quinoline ring of my product interfere with palladium removal?
A3: Yes, this is a critical consideration. The lone pair of electrons on the quinoline nitrogen can coordinate with palladium species, forming a stable complex. This can make the palladium more soluble in the organic phase and potentially less accessible to some scavengers. This interaction may necessitate the use of scavengers with a stronger affinity for palladium or require optimization of the scavenging conditions (e.e., temperature, time).
Q4: How do I know which scavenger is best for my specific reaction?
A4: The optimal scavenger depends on the oxidation state of the palladium and the reaction solvent. For many palladium-catalyzed cross-coupling reactions, a mixture of Pd(0) and Pd(II) species may be present.
-
Thiol-based scavengers (e.g., SiliaMetS® Thiol) are generally very effective for a broad range of palladium species, especially Pd(II).[1]
-
Thiourea-based scavengers (e.g., SiliaMetS® Thiourea) are also versatile and work well for various forms of palladium in organic solvents.[1]
-
Amine-based scavengers (e.g., QuadraSil™ AP) can be effective, particularly for palladium species that are more electrophilic.[2]
A small-scale screening of a few different types of scavengers is often the most efficient way to identify the best performer for your specific system.
Q5: How can I confirm that the palladium has been successfully removed to the required level?
A5: Visual inspection (e.g., disappearance of black palladium particles) is not sufficient. Quantitative analysis is required to ensure you meet regulatory or downstream process requirements. The industry-standard method is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) , which offers the high sensitivity needed to detect palladium at the parts-per-million (ppm) or even parts-per-billion (ppb) level.[3][4]
Troubleshooting Guide
Issue 1: High levels of residual palladium detected by ICP-MS after treatment with activated carbon.
| Possible Cause | Troubleshooting Steps |
| Insufficient amount of activated carbon | Increase the weight equivalents of activated carbon. A typical starting point is 5-10 wt% relative to the theoretical yield of your product. |
| Suboptimal treatment time or temperature | Increase the stirring time (e.g., from 1 hour to 4-16 hours). Gentle heating (e.g., 40-50 °C) can sometimes improve efficiency, but should be tested to ensure product stability. |
| Product adsorption onto carbon | A major drawback of activated carbon is the potential for non-specific binding of your product, leading to yield loss. If palladium levels are still high and yield is low, consider switching to a more selective scavenger. To minimize product loss, use the minimum effective amount of carbon and wash the carbon cake thoroughly with the solvent after filtration. |
| Incorrect type of activated carbon | Different grades of activated carbon have varying surface areas and pore sizes. Consider screening different types of activated carbon.[5][6] |
Issue 2: A silica-based scavenger (e.g., thiol-functionalized) is not reducing palladium to the target level.
| Possible Cause | Troubleshooting Steps |
| Incorrect scavenger for the palladium species | The palladium in your reaction may be in an oxidation state that has a lower affinity for the chosen scavenger. Screen a panel of scavengers with different functional groups (e.g., thiol, thiourea, amine).[7] |
| Insufficient equivalents of scavenger | Increase the molar equivalents of the scavenger relative to the initial amount of palladium catalyst used. A typical starting range is 5-10 equivalents. |
| Poor mass transfer | Ensure vigorous stirring of the reaction mixture during the scavenging process to maximize contact between the soluble palladium species and the solid-supported scavenger. |
| Strong complexation with the quinoline product | As mentioned, the quinoline nitrogen can compete with the scavenger for palladium. You may need to increase the scavenger equivalents or the treatment time. Alternatively, a scavenger with a stronger binding affinity, such as a dimercaptotriazine (DMT) functionalized silica, could be more effective for stubborn palladium complexes.[7] |
Detailed Protocols
Here are step-by-step protocols for common palladium removal techniques. Note: These are general guidelines and should be optimized for your specific reaction conditions.
Protocol 1: Palladium Removal Using Activated Carbon
-
Reaction Work-up: After the reaction is complete, perform your standard aqueous work-up to remove water-soluble byproducts.
-
Solvent Exchange (if necessary): Dissolve the crude this compound product in a suitable organic solvent (e.g., ethyl acetate, toluene, or dichloromethane).
-
Addition of Activated Carbon: To the solution, add 5-10% by weight of activated carbon relative to the theoretical product weight.
-
Stirring: Stir the slurry vigorously at room temperature for 2-4 hours. For challenging cases, this can be extended to 16 hours or performed at a slightly elevated temperature (e.g., 40 °C).
-
Filtration: Prepare a pad of Celite® (1-2 cm thick) in a sintered glass funnel. Filter the slurry through the Celite® pad to remove the activated carbon.
-
Washing: Wash the Celite®/carbon cake with a generous portion of the fresh solvent to recover any adsorbed product.
-
Analysis: Combine the filtrate and the washings. Take a sample for ICP-MS analysis to determine the residual palladium concentration.
-
Isolation: Concentrate the solution under reduced pressure to obtain the purified product.
Protocol 2: Palladium Scavenging with Functionalized Silica
-
Reaction Work-up and Dissolution: As in Protocol 1, perform an initial work-up and dissolve the crude product in an appropriate solvent.
-
Scavenger Selection and Addition: Based on preliminary screening or literature precedent, select a suitable functionalized silica scavenger (e.g., SiliaMetS® Thiol). Add 5-10 molar equivalents of the scavenger relative to the initial moles of palladium catalyst.
-
Stirring: Stir the mixture at room temperature. A typical duration is 2-16 hours. Monitor the progress by taking small aliquots for analysis if possible.
-
Filtration: Filter the mixture to remove the silica scavenger. A simple filtration through filter paper is usually sufficient.
-
Washing: Wash the scavenger on the filter with a small amount of fresh solvent.
-
Analysis and Isolation: Combine the filtrate and washings. Analyze for residual palladium via ICP-MS and then isolate the product.
Visualizing the Workflow
The following diagram illustrates a typical decision-making workflow for palladium removal.
Caption: Decision workflow for palladium removal.
Comparative Summary of Palladium Removal Methods
| Method | Pros | Cons | Best For |
| Activated Carbon | - Low cost- Widely available- Effective for many Pd species | - Non-selective, can adsorb product- May require larger quantities- Fines can be difficult to filter | - Initial purification- Large-scale applications where cost is a major factor |
| Functionalized Silica Scavengers | - High selectivity for palladium- High efficiency, lower amounts needed- Minimal product loss- Easy to handle and filter | - Higher cost than carbon- Optimal scavenger may need to be screened | - High-value products (e.g., APIs)- When high purity is essential- Removing stubborn palladium complexes |
| Column Chromatography | - Can remove other impurities simultaneously | - May not completely remove all palladium species- Can be solvent and time-intensive | - Simultaneous purification from other organic byproducts |
References
- 1. silicycle.com [silicycle.com]
- 2. reddit.com [reddit.com]
- 3. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A risk mitigation approach to detecting and quantifying metals in APIs [cleanroomtechnology.com]
- 5. silicycle.com [silicycle.com]
- 6. silicycle.com [silicycle.com]
- 7. silicycle.com [silicycle.com]
Stability of 7-Chloro-4-iodoquinoline under acidic or basic conditions
A Guide for Researchers, Scientists, and Drug Development Professionals on the Stability of 7-Chloro-4-iodoquinoline Under Acidic and Basic Conditions
Welcome to the technical support center for this compound. This resource is designed to provide in-depth guidance and troubleshooting advice for researchers encountering stability issues with this compound during their experiments. As a versatile intermediate in pharmaceutical synthesis, understanding its behavior in various chemical environments is crucial for successful outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with this compound?
A1: The main stability concerns for this compound revolve around the reactivity of the C-I (carbon-iodine) and C-Cl (carbon-chlorine) bonds. The quinoline ring system's electronic nature influences the lability of these halogen substituents. Under certain pH conditions, the molecule can undergo degradation through pathways such as hydrolysis and protodeiodination.
Q2: How does the quinoline nitrogen affect the stability of the molecule?
A2: The nitrogen atom in the quinoline ring is basic and can be protonated in acidic media. This protonation can increase the electrophilicity of the quinoline ring, potentially making it more susceptible to nucleophilic attack. Conversely, under basic conditions, the nitrogen remains unprotonated.
Q3: What are the likely degradation products of this compound under hydrolytic stress?
A3: Under forced degradation conditions, such as strong acid or base with heat, the following degradation products are plausible:
-
7-chloro-4-hydroxyquinoline: Formed by the hydrolysis of the C-I bond. This is often the major degradation product under both acidic and basic conditions.
-
7-hydroxy-4-iodoquinoline: Formed by the hydrolysis of the C-Cl bond, although this is generally less favored than the cleavage of the C-I bond.
-
Quinoline-4,7-diol: Arising from the hydrolysis of both halogen substituents.
Q4: Is the C-I bond or the C-Cl bond more susceptible to cleavage?
A4: Generally, the carbon-iodine bond is weaker and more susceptible to cleavage than the carbon-chlorine bond. Therefore, nucleophilic substitution or protodeiodination at the 4-position is more likely to occur before substitution at the 7-position.
Q5: How should this compound be stored to ensure its stability?
A5: For long-term storage, this compound should be kept as a solid in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from light and moisture.[1] If a solution is required, it should be prepared fresh in a high-purity, dry, aprotic solvent. Prolonged storage in protic or aqueous solutions, especially at acidic or basic pH, should be avoided.
Troubleshooting Guide
This guide addresses common problems encountered during experiments involving this compound, with a focus on stability-related issues.
| Problem ID | Observed Issue | Potential Cause | Suggested Solution & Rationale |
| CIQ-A01 | Low yield or no desired product in a reaction performed under acidic conditions. | Protodeiodination: The C-I bond can be cleaved under acidic conditions, especially in the presence of trace reducing agents or upon prolonged exposure to strong acids, replacing the iodine with a proton. | 1. Use Milder Acids: Opt for weaker acids (e.g., acetic acid) or use a buffered system if the reaction chemistry allows. 2. Limit Exposure Time: Minimize the duration of the acidic step. 3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize potential reductive side reactions. |
| CIQ-A02 | Formation of 7-chloro-4-hydroxyquinoline as a significant byproduct in aqueous acidic media. | Acid-Catalyzed Hydrolysis: Protonation of the quinoline nitrogen activates the C4 position towards nucleophilic attack by water. | 1. Minimize Water Content: Ensure all solvents and reagents are anhydrous. 2. Use Non-Aqueous Acids: If a proton source is necessary, consider using an acid in a non-aqueous solvent (e.g., HCl in dioxane). 3. Lower Reaction Temperature: Hydrolysis is often accelerated by heat. Performing the reaction at a lower temperature can mitigate this side reaction. |
| CIQ-B01 | Unidentified polar impurities observed by TLC or LC-MS in a reaction mixture containing a strong base. | Base-Mediated Hydrolysis: Strong bases like NaOH or KOH can lead to nucleophilic aromatic substitution (SNAr) of the iodo and/or chloro groups by hydroxide ions. | 1. Use a Weaker, Non-Nucleophilic Base: If the base is not a reactant, switch to a non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). 2. Anhydrous Conditions: Perform the reaction under strictly anhydrous conditions to exclude water as a nucleophile. 3. Control Temperature: Keep the reaction temperature as low as possible to disfavor the hydrolysis side reaction. |
| CIQ-G01 | Inconsistent results in cross-coupling reactions (e.g., Suzuki, Sonogashira). | pH-Dependent Catalyst Activity/Substrate Stability: The pH of the reaction mixture can affect the stability of the palladium catalyst, the boronic acid (in Suzuki coupling), and the this compound substrate itself. | 1. Optimize Base Selection: The choice of base is critical. For Suzuki couplings, potassium phosphate (K₃PO₄) is often effective for challenging substrates.[2] 2. Buffer the Reaction: In some cases, using a buffered solvent system can help maintain an optimal pH for both catalyst stability and reaction efficiency. 3. Monitor for Degradation: Analyze aliquots of the reaction mixture by LC-MS to monitor for the formation of hydrolysis or protodeiodination byproducts. |
Visualizing Potential Degradation Pathways
The following diagrams illustrate the likely degradation pathways of this compound under acidic and basic conditions.
Caption: Potential degradation of this compound in acid.
Caption: Potential degradation of this compound in base.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.[1][3][4]
Objective: To identify potential degradation products and understand the degradation pathways.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
0.1 M Hydrochloric acid
-
0.1 M Sodium hydroxide
-
30% Hydrogen peroxide
-
HPLC system with a UV detector or a mass spectrometer
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.
-
Acidic Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 2, 6, 12, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
Basic Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Follow the same incubation and sampling procedure as for acidic degradation, neutralizing the aliquots with 0.1 M HCl.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂.
-
Keep at room temperature and monitor over time.
-
-
Thermal Degradation:
-
Analyze the solid compound after storing it at an elevated temperature (e.g., 105 °C) for a specified period.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to UV light (e.g., 254 nm) and visible light.
-
-
HPLC Analysis:
-
Analyze all samples by a suitable stability-indicating HPLC method. A reverse-phase C18 column is often a good starting point.
-
Mobile Phase Example: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Monitor the appearance of new peaks and the decrease in the area of the parent compound peak.
-
Protocol 2: Workflow for Troubleshooting a Low-Yielding Cross-Coupling Reaction
This workflow provides a systematic approach to diagnosing stability-related issues in a cross-coupling reaction.
Caption: Troubleshooting workflow for cross-coupling reactions.
References
Managing reaction exotherms in 7-Chloro-4-iodoquinoline magnesiation
Technical Support Center: 7-Chloro-4-iodoquinoline Magnesiation
A Guide to Managing Reaction Exotherms for Researchers and Process Chemists
Welcome to the technical support center for handling the magnesiation of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to ensure your experiments are safe, reproducible, and successful. The formation of the Grignard reagent from this compound is a powerful synthetic tool, but its potent exotherm requires a deep understanding and meticulous control. This guide is structured to address your immediate questions and provide in-depth solutions to common challenges.
Frequently Asked Questions (FAQs)
Q1: What makes the magnesiation of this compound particularly exothermic and hazardous?
A1: The significant exothermicity stems from the high reactivity of the carbon-iodine bond. The C-I bond is considerably weaker than the C-Cl bond on the quinoline ring, allowing for selective reaction with magnesium. This reaction, while synthetically useful, is energetically favorable and releases a substantial amount of heat (enthalpy of formation)[1][2][3]. The primary hazard arises from a potential "runaway reaction," where the rate of heat generation exponentially outpaces the cooling system's capacity to remove it[4][5]. This can be triggered by a delayed initiation after a significant portion of the highly reactive this compound has been added to the flask[6][7].
Q2: What are the immediate signs of a runaway reaction I should watch for?
A2: Key indicators of a loss of thermal control include a rapid temperature increase that doesn't stabilize with external cooling, the solvent beginning to boil vigorously, and a noticeable increase in pressure within the reaction vessel[2][4]. For this specific reaction, a sudden darkening of the mixture to brown or black can also indicate overheating and decomposition[8].
Q3: How can I be certain my Grignard reaction has safely initiated?
A3: Safe initiation is confirmed by observing a small, controlled temperature rise of a few degrees immediately after adding the first aliquot (typically 5-10%) of the this compound solution[4][6]. Visual cues include the clear or pale yellow solution turning cloudy and grayish or brownish[8]. For process scale-up, in-situ monitoring with technologies like FTIR spectroscopy can definitively confirm initiation by tracking the consumption of the halide starting material[7][9].
Q4: What is the optimal solvent for this reaction to minimize exotherm risk?
A4: Ethereal solvents are essential for stabilizing the Grignard reagent. Tetrahydrofuran (THF) is generally the preferred solvent due to its excellent solvating properties and a relatively high boiling point (approx. 66 °C), which provides a wider and safer operating temperature window compared to diethyl ether[1][8]. The solvent's boiling point acts as a natural temperature ceiling under atmospheric pressure, but relying on this for control is a poor safety practice known as "reflux cooling," which can be easily overwhelmed[2].
Q5: Is it ever acceptable to perform this reaction without an external cooling bath?
A5: Absolutely not. Due to the highly exothermic nature of this specific Grignard formation, an efficient external cooling system (like an ice-water or dry ice/acetone bath) is mandatory to absorb the heat generated during the reaction. Attempting this reaction without adequate cooling creates a high risk of a thermal runaway[5][10].
Troubleshooting Guide: Specific Experimental Issues
Problem 1: My reaction won't start. I've added about 20% of my this compound and the temperature hasn't changed.
-
Immediate Action: STOP adding the this compound solution immediately. The accumulation of unreacted halide is the most dangerous scenario in Grignard synthesis, as a sudden initiation can lead to an uncontrollable exotherm[4][6][7].
-
Underlying Cause & Scientific Explanation: The reaction is failing to initiate, likely due to a passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings. This layer prevents the halide from accessing the reactive metal surface. Trace amounts of water in the solvent or on the glassware can also quench the reaction and inhibit initiation[7][11].
-
Solutions:
-
Chemical Activation: Add a single, small crystal of iodine or a few drops of 1,2-dibromoethane to the flask. These activators react with the magnesium to expose a fresh, reactive surface.
-
Mechanical Activation: If accessible, gentle grinding of the magnesium turnings under an inert atmosphere before the reaction can break the oxide layer.
-
Advanced Activation: For robust, plant-scale reactions, chemical activation with agents like diisobutylaluminum hydride (DIBAH) can enable reliable initiation at lower temperatures (≤20 °C)[6][12].
-
Ensure Anhydrous Conditions: Verify that all glassware was oven- or flame-dried and that the THF is certified anhydrous. Even small amounts of moisture can halt the reaction.
-
Problem 2: The reaction initiated, but then suddenly spiked from 10 °C to 55 °C in under a minute, even with my ice bath.
-
Immediate Action: If possible and safe, immediately add a pre-chilled, inert solvent (like more anhydrous THF) to dilute the reaction mass and absorb thermal energy. Prepare for emergency cooling or quenching if the temperature continues to rise towards the solvent's boiling point.
-
Underlying Cause & Scientific Explanation: This indicates that your halide addition rate was too fast for the system's heat removal capacity. The rate of heat generation from the reaction surpassed the rate of heat transfer through the flask walls to the cooling bath[10][13]. The "Maximum Temperature of the Synthesis Reaction" (MTSR) was likely exceeded, which is the highest temperature the reaction would reach under adiabatic conditions (i.e., with cooling failure)[13][14].
-
Solutions:
-
Reduce Addition Rate: The most critical control parameter is the addition rate of the halide. Use a syringe pump for a slow, steady, and reproducible addition.
-
Improve Heat Transfer: Ensure vigorous stirring to maximize contact with the cooled flask walls. Use a reaction vessel with a larger surface-area-to-volume ratio if possible.
-
Perform Calorimetry Studies: Before scaling up, use a reaction calorimeter to determine the precise heat of reaction and calculate a safe addition rate for your specific equipment and scale[11][15][16]. This provides quantitative data on heat flow and accumulation[9][14].
-
Problem 3: My reaction mixture has turned very dark brown or black, and I'm seeing lower than expected yields.
-
Underlying Cause & Scientific Explanation: A dark brown or black color often indicates thermal decomposition of the Grignard reagent or significant side reactions[8]. One common side reaction, favored at higher temperatures, is Wurtz coupling, where the Grignard reagent reacts with unreacted this compound to form a dimer, reducing the yield of the desired product[17].
-
Solutions:
-
Maintain Lower Temperatures: Perform the entire addition and reaction at a lower, consistent temperature (e.g., 0-5 °C) to minimize decomposition and side reactions.
-
Optimize Stoichiometry: Ensure you are using a slight excess of magnesium (typically 1.1-1.2 equivalents) to promote the desired reaction and minimize unreacted halide available for side reactions.
-
Consider Flow Chemistry: For larger scales, continuous flow synthesis in a packed-bed reactor can dramatically improve safety and selectivity by minimizing the volume of the reaction at any given time and ensuring excellent thermal control[17].
-
Data Presentation & Visualization
Thermal Risk Assessment Based on Addition Rate
The following table, based on principles from reaction calorimetry, illustrates how adjusting the dosing rate of this compound directly impacts key safety parameters.[13]
| Dosing Rate (mol/min) | Heat Generation Rate (W) | Max Temp in Cooling Failure (MTSR, °C) | Stoessel Criticality Class | Risk Level |
| High (e.g., 0.1) | > 150 | > 120 | 4 | High / Unacceptable |
| Medium (e.g., 0.05) | 75 | 85 | 3 | Medium / Requires Review |
| Low (e.g., 0.01) | < 20 | < 40 | 1 | Low / Acceptable |
This data is illustrative. Actual values must be determined experimentally using reaction calorimetry for your specific setup.[11][13]
Diagrams for Process Safety & Understanding
Caption: Key factors influencing the thermal balance in a Grignard reaction.
Caption: Decision workflow for managing a thermal excursion event.
Validated Experimental Protocol: Bench-Scale Magnesiation
This protocol is designed for a ~5g scale and prioritizes safety through controlled initiation and addition.
Prerequisites:
-
All glassware must be rigorously dried in an oven (>120 °C) overnight and assembled hot under a stream of inert gas (Argon or Nitrogen).
-
THF must be anhydrous grade, preferably distilled from sodium/benzophenone or obtained from a sealed commercial source.
Apparatus:
-
250 mL three-necked round-bottom flask.
-
Magnetic stirrer and stir bar.
-
Reflux condenser with an inert gas inlet.
-
Calibrated thermometer or thermocouple to monitor internal reaction temperature.
-
50 mL pressure-equalizing dropping funnel or a syringe pump with a cannula.
Procedure:
-
Setup: Assemble the dry glassware under a positive pressure of inert gas. Equip the central neck with the thermometer, one side neck with the dropping funnel/cannula, and the other with the condenser. Place the flask in a cooling bath (ice/water).
-
Reagent Charging: To the flask, add magnesium turnings (1.1 eq).
-
Halide Preparation: In a separate dry flask, dissolve this compound (1.0 eq) in anhydrous THF to create a ~0.5 M solution. Transfer this solution to the dropping funnel or syringe.
-
Initiation Phase: Add ~5% of the total halide solution to the stirred magnesium suspension. The internal temperature should be monitored closely. A successful initiation is marked by a gentle exotherm, with the temperature rising from 0-5 °C to 10-15 °C within a few minutes[4][6].
-
Troubleshooting: If no exotherm is observed after 10 minutes, add a single small crystal of iodine. If initiation is still not observed, consult the troubleshooting guide above. DO NOT PROCEED until initiation is confirmed.
-
-
Controlled Addition: Once initiation is confirmed and the initial exotherm has subsided, begin the dropwise addition of the remaining halide solution at a rate that maintains the internal temperature between 5-10 °C. This slow, controlled addition is the most critical step for safety[4][13]. Use a syringe pump for maximum control. The total addition time should be no less than 60-90 minutes.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at 5-10 °C for an additional hour to ensure full conversion.
-
Downstream Processing: The resulting Grignard reagent is now ready for reaction with an electrophile. Quenching should also be performed carefully in a cooling bath.
References
- 1. researchgate.net [researchgate.net]
- 2. hzdr.de [hzdr.de]
- 3. quora.com [quora.com]
- 4. acs.org [acs.org]
- 5. cedrec.com [cedrec.com]
- 6. Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale | CoLab [colab.ws]
- 7. mt.com [mt.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scribd.com [scribd.com]
- 10. wjarr.com [wjarr.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. mt.com [mt.com]
- 15. akjournals.com [akjournals.com]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Antiproliferative Activity of Quinoline Derivatives: A Guide for Drug Discovery Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1][2] Its versatile nature has led to the development of numerous derivatives with a broad spectrum of pharmacological activities, including potent anticancer properties.[2][3] This guide offers a comparative analysis of the antiproliferative activity of distinct quinoline derivatives, providing researchers, scientists, and drug development professionals with objective experimental data and insights into their mechanisms of action. We will delve into a head-to-head comparison of representative compounds, supported by detailed experimental protocols and a discussion of the structure-activity relationships that govern their efficacy.
The Quinoline Scaffold: A Versatile Tool in Oncology
Quinoline, a bicyclic aromatic heterocycle, has proven to be an exceptional framework for the design of novel anticancer agents.[1][3] The therapeutic potential of its derivatives is vast, with demonstrated abilities to induce apoptosis, trigger cell cycle arrest, inhibit angiogenesis, and disrupt crucial cell migration processes.[1][3][4] The adaptability of the quinoline ring allows for substitutions at various positions, leading to a diverse array of compounds with distinct biological targets and mechanisms of action.[1][5]
Comparative Antiproliferative Activity of Selected Quinoline Derivatives
To illustrate the diverse potential of quinoline-based compounds, this section provides a comparative analysis of two distinct classes of derivatives: a quinoline-chalcone hybrid and a 4-aminoquinoline derivative. These have been selected based on available data demonstrating their potent activity against common cancer cell lines.
Quinoline-Chalcone Hybrids: Dual-Action Agents
The hybridization of a quinoline scaffold with a chalcone moiety represents a promising strategy in anticancer drug design.[6] Chalcones themselves are known for their antiproliferative effects, and their combination with quinoline can lead to synergistic activity.[6][7]
A notable example is compound 12e , a quinoline-chalcone derivative that has demonstrated significant inhibitory potency against multiple cancer cell lines.[8] In a comparative study, 12e exhibited superior antiproliferative activity against MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cells when compared to the standard chemotherapeutic agent 5-Fluorouracil (5-FU).[8]
4-Aminoquinoline Derivatives: Potent Cytotoxicity
Substitutions at the 4-position of the quinoline ring have yielded some of the most potent antiproliferative agents.[1] The 4-aminoquinoline scaffold is a key feature in several established and experimental anticancer compounds.
For instance, compound 10g , a 7-(4-fluorobenzyloxy)-N-(2-(dimethylamino)ethyl)quinolin-4-amine, has been identified as a highly potent antiproliferative agent against a panel of human tumor cell lines, with IC50 values often in the sub-micromolar range.[9] Its mechanism of action has been linked to the activation of p53-dependent apoptosis.[9]
Comparative Cytotoxicity Data
The following table summarizes the in vitro antiproliferative activity (IC50 values) of the selected quinoline derivatives against various human cancer cell lines, providing a clear comparison of their potency.
| Compound | Derivative Class | MGC-803 (IC50 µM) | HCT-116 (IC50 µM) | MCF-7 (IC50 µM) | Reference |
| Compound 12e | Quinoline-Chalcone | 1.38 | 5.34 | 5.21 | [8] |
| 5-Fluorouracil | Standard Chemotherapy | 6.22 | 10.4 | 11.1 | [8] |
| Compound 10g | 4-Aminoquinoline | Not Reported | <1.0 | <1.0 | [9] |
This data clearly indicates that both quinoline-chalcone hybrid 12e and 4-aminoquinoline derivative 10g exhibit potent antiproliferative activity, with compound 12e showing significantly greater potency than the standard drug 5-FU.[8] Compound 10g also demonstrates exceptional potency with sub-micromolar activity.[9]
Mechanisms of Action: A Deeper Dive
The anticancer effects of quinoline derivatives are underpinned by a variety of molecular mechanisms. Understanding these pathways is crucial for the rational design of next-generation therapies.
Induction of Apoptosis and Cell Cycle Arrest
A common mechanism of action for many anticancer agents, including quinoline derivatives, is the induction of programmed cell death, or apoptosis.[1][4] For example, further investigation into compound 10g revealed its ability to trigger apoptosis in colorectal cancer cells through the activation of the p53 tumor suppressor protein and the pro-apoptotic protein Bax.[9]
Many quinoline derivatives also exert their antiproliferative effects by interfering with the cell cycle, leading to arrest at specific phases and preventing cancer cell division.[1][10] For instance, some quinoline derivatives have been shown to cause cell cycle arrest at the G2/M phase.[11]
Inhibition of Key Signaling Pathways
The aberrant activity of signaling pathways is a hallmark of cancer. Quinoline derivatives have been shown to target several of these critical pathways.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a quinoline derivative.
The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival and is often hyperactivated in cancer.[10] Several quinoline derivatives have been developed as inhibitors of kinases within this pathway, effectively blocking downstream signaling and suppressing tumor growth.[12][13]
Another critical target is tubulin polymerization.[14][15] Microtubules, composed of tubulin polymers, are essential for cell division.[14] Some quinoline derivatives act as tubulin polymerization inhibitors, disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[11][14]
Experimental Protocols for Antiproliferative Activity Assessment
To ensure the reproducibility and validity of research findings, detailed and well-controlled experimental protocols are essential. The following are step-by-step methodologies for key assays used to evaluate the antiproliferative activity of quinoline derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the quinoline derivative at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Cell Fixation: Fix the cells in 70% ice-cold ethanol while vortexing gently and store at -20°C overnight.[10]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[10]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software.
Caption: A generalized workflow for the discovery and evaluation of novel quinoline-based anticancer agents.
Conclusion and Future Directions
The quinoline scaffold remains a highly valuable platform in the quest for novel and effective anticancer therapies. The comparative analysis presented in this guide highlights the potent antiproliferative activity of diverse quinoline derivatives and underscores the importance of continued structure-activity relationship studies to optimize their efficacy and selectivity. Future research should focus on elucidating the precise molecular targets of these compounds and exploring their potential in combination therapies to overcome drug resistance. The detailed protocols provided herein offer a robust framework for the systematic evaluation of new quinoline-based drug candidates, paving the way for their translation into clinical applications.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. neuroquantology.com [neuroquantology.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 15. globalresearchonline.net [globalresearchonline.net]
A Comparative Guide to the Anticancer Potency of 7-Chloroquinoline Derivatives: An IC50 Value Analysis
The 7-chloroquinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in established antimalarial drugs like chloroquine and hydroxychloroquine.[1] Beyond their antiparasitic properties, these and other novel synthetic derivatives have garnered significant attention for their potential as anticancer agents.[2][3] This guide offers an in-depth comparison of the cytotoxic potency of various 7-chloroquinoline-based compounds, focusing on their half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values across a spectrum of human cancer cell lines.
This analysis is designed for researchers, scientists, and drug development professionals, providing not only comparative data but also the underlying experimental context and mechanistic insights to inform future research and development in this promising area of oncology.
Comparative Anticancer Activity of 7-Chloroquinoline Analogues
The cytotoxic potential of 7-chloroquinoline derivatives has been extensively evaluated against a wide array of human cancer cell lines. The IC50 and GI50 values, which represent the concentration of a compound required to inhibit cell growth by 50%, are critical metrics for gauging potency. Lower values are indicative of greater anticancer activity. The following table summarizes the reported activities of several distinct series of 7-chloroquinoline derivatives.
| Compound Series/ID | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |
| 7-Chloroquinoline-benzimidazole hybrids (5d, 8d, 12d) | CCRF-CEM | Acute Lymphoblastic Leukemia | 0.4 - 8 | [1] |
| Hut78 | T-cell Lymphoma | 0.4 - 8 | [1] | |
| THP-1 | Acute Monocytic Leukemia | 0.4 - 8 | [1] | |
| Raji | Burkitt's Lymphoma | 0.4 - 8 | [1] | |
| HeLa | Cervical Adenocarcinoma | More resistant | [1] | |
| CaCo-2 | Colorectal Adenocarcinoma | More resistant | [1] | |
| MCF-7 | Breast Adenocarcinoma | More resistant | [1] | |
| 7-Chloroquinoline hydrazones | NCI-60 Panel | Leukemia, Lung, Colon, CNS, Melanoma, Ovarian, Renal, Prostate, Breast | Submicromolar | [2][4] |
| SR (Leukemia) | Leukemia | 0.120 | [2] | |
| SF-295 (Hydrazone I) | CNS Cancer | 0.688 µg/cm³ | [2] | |
| Click-synthesized 7-chloroquinoline derivatives (Cpd 9) | HCT-116 | Colon Carcinoma | 21.41 | [5][6] |
| MCF-7 | Breast Cancer | Exerted highest activity | [5][6] | |
| HeLa | Cervical Carcinoma | 21.41 | [5][6] | |
| Click-synthesized 7-chloroquinoline derivatives (Cpd 3) | HCT-116 | Colon Carcinoma | 23.39 | [5][6] |
| MCF-7 | Breast Cancer | Exerted highest activity | [5][6] | |
| HeLa | Cervical Carcinoma | 50.03 | [5][6] | |
| 7-Chloroquinoline-1,2,3-triazoyl carboxamides | 5637 | Bladder Carcinoma | Dose- and time-dependent | [7] |
Mechanisms of Action: More Than Just Cytotoxicity
The anticancer effects of 7-chloroquinoline derivatives are not solely due to direct cytotoxicity but stem from a complex interplay of mechanisms targeting fundamental cancer processes. Research suggests these compounds can induce programmed cell death (apoptosis) and halt the cell division cycle.[7][8] For instance, certain 7-chloroquinoline-1,2,3-triazoyl carboxamides have been shown to induce cell cycle arrest and apoptosis in human bladder cancer cells.[7]
Furthermore, the mechanism can be multifaceted, involving the induction of oxidative stress and the modulation of key signaling pathways essential for cancer cell survival and proliferation.[8] Some derivatives are also hypothesized to inhibit autophagy, a cellular recycling process that cancer cells can exploit to survive.[9] This multi-pronged attack enhances their therapeutic potential and may help circumvent resistance mechanisms developed against other anticancer drugs.
Experimental Protocol: Determining IC50 via MTT Assay
The accurate determination of IC50 values is fundamental to preclinical drug evaluation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability, which is based on the enzymatic reduction of the MTT salt by mitochondrial dehydrogenases in living cells to form a purple formazan product.[10] The amount of formazan produced is directly proportional to the number of viable cells.[10]
Causality Behind Experimental Choices
-
Cell Seeding Density: It is crucial to determine the optimal cell seeding density for each cell line to ensure they are in the logarithmic growth phase during the assay, providing a linear relationship between cell number and absorbance.[11][12]
-
Drug Concentration Range: A serial dilution of the test compound is necessary to generate a dose-response curve from which the IC50 can be accurately calculated.[11]
-
Incubation Time: The duration of drug exposure (e.g., 48 or 72 hours) is a critical parameter that must be optimized and kept consistent to allow for meaningful comparisons.[10]
-
Solubilization Agent: DMSO is used to dissolve the formazan crystals, and complete solubilization is essential for accurate absorbance readings.[13]
Step-by-Step MTT Assay Protocol
-
Cell Seeding:
-
Harvest and count cells from a healthy, sub-confluent culture.
-
Dilute the cells in a complete culture medium to the predetermined optimal concentration.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for "medium only" blanks.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[10]
-
-
Compound Treatment:
-
Prepare a stock solution of the 7-chloroquinoline derivative, typically in DMSO.[13]
-
Perform serial dilutions of the compound in a complete culture medium to achieve the desired concentration range. Ensure the final DMSO concentration is consistent and non-toxic (typically ≤ 0.5%).[10]
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include vehicle control wells (medium with the same final DMSO concentration).
-
Incubate the plate for the desired exposure time (e.g., 72 hours).[11]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the MTT solution.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[10]
-
Subtract the average absorbance of the "medium only" blank wells from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.[10]
-
Alternative Method: Sulforhodamine B (SRB) Assay
An alternative to the MTT assay is the Sulforhodamine B (SRB) assay. This method is based on the ability of the SRB dye to bind to protein components of cells that have been fixed with trichloroacetic acid.[14] The amount of bound dye is proportional to the total cellular protein mass. The SRB assay is generally considered simpler, faster, and less prone to interference from reducing compounds than the MTT assay.[14]
Visualizing the Workflow
Caption: Workflow of the MTT assay for determining IC50 values.
Conclusion and Future Directions
The 7-chloroquinoline scaffold remains a highly privileged structure in the development of novel anticancer agents. The data clearly demonstrates that chemical modifications to this core can yield compounds with potent, submicromolar cytotoxic activity against a broad range of cancer cell lines.[2][4] The diverse mechanisms of action, including the induction of apoptosis and modulation of key cellular pathways, suggest that these compounds may be effective in various therapeutic settings.[7][8]
Future research should focus on elucidating detailed structure-activity relationships to guide the design of next-generation derivatives with enhanced potency and selectivity. Furthermore, exploring the efficacy of these compounds in combination with existing chemotherapeutics or targeted agents could lead to more effective and durable treatment strategies for cancer. The continued investigation into the nuanced mechanisms of action will be crucial for identifying predictive biomarkers and positioning these promising agents for clinical translation.
References
- 1. mdpi.com [mdpi.com]
- 2. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. 7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. atcc.org [atcc.org]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. scispace.com [scispace.com]
A Senior Application Scientist's Guide to Alternative Synthesis Routes for 7-Chloro-4-Arylquinolines
The 7-chloro-4-arylquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, most famously the antimalarial drug chloroquine. The strategic placement of the chlorine atom at the 7-position and the aryl group at the 4-position is critical for the biological activity of many compounds in this class. Consequently, the development of efficient, scalable, and versatile synthetic routes to access this core is of paramount importance to researchers in drug discovery and development.
This guide provides a comparative analysis of classical and modern synthetic methodologies for preparing 7-chloro-4-arylquinolines. We will delve into the mechanistic underpinnings of each approach, providing a rationale for experimental choices and offering objective, data-supported comparisons to aid in method selection.
Section 1: Classical Approaches - Building from the Ground Up
Traditional methods for quinoline synthesis construct the heterocyclic ring system from acyclic precursors, typically anilines. While historically significant, these methods often suffer from harsh reaction conditions, limited substrate scope, and modest yields when applied to complex targets.
The Friedländer Annulation
The Friedländer synthesis is a straightforward and widely used method that involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group (e.g., another ketone or ester).[1][2][3] The reaction can be catalyzed by either acid or base. For the synthesis of a 7-chloro-4-arylquinoline, the logical starting materials are a 2-amino-4-chlorobenzophenone derivative and a ketone.
Mechanistic Insight: The reaction proceeds via an initial aldol condensation between the two carbonyl partners, followed by cyclodehydration to form the quinoline ring.[2] The choice of catalyst (acid vs. base) can influence the rate of these two key steps. Strong acids facilitate the dehydration steps, while bases promote the initial aldol condensation. However, traditional Friedländer conditions often require high temperatures and strong acids or bases, which can limit functional group tolerance and lead to side products.[1]
Advantages:
-
Direct and convergent route if the 2-amino-4-chlorobenzophenone precursor is available.
-
Conceptually simple and straightforward.
Disadvantages:
-
The required 2-amino-4-chlorobenzophenone starting materials can be expensive or require multi-step synthesis themselves.[4]
-
Conventional heating often leads to long reaction times and poor yields.[5]
-
Harsh conditions can be incompatible with sensitive functional groups.
The Combes Synthesis
The Combes synthesis involves the acid-catalyzed condensation of an arylamine with a β-diketone.[6][7] To synthesize a 7-chloroquinoline derivative, one would start with m-chloroaniline. The reaction first forms a β-amino enone (a Schiff base intermediate), which then undergoes intramolecular electrophilic cyclization onto the aniline ring, followed by dehydration.[7]
Mechanistic Insight: The critical step is the acid-catalyzed cyclization. Strong acids like sulfuric acid or polyphosphoric acid (PPA) are required to protonate the enamine intermediate, rendering the aromatic ring susceptible to electrophilic attack.[7][8] This necessity for potent acids is a major drawback, often leading to charring and low yields, particularly with sensitive substrates.
Example Application: The reaction of m-chloroaniline with acetylacetone yields 2,4-dimethyl-7-chloroquinoline.[8] While this demonstrates the formation of the 7-chloroquinoline core, adapting this method to install a variable aryl group at the 4-position requires a custom β-diketone (e.g., an aryl-1,3-butanedione), which may not be readily available.
dot
Caption: Diagram 1: Combes Synthesis Pathway.
Section 2: Modern Approaches - Precision and Efficiency
Modern synthetic chemistry has largely moved towards cross-coupling reactions, which offer superior functional group tolerance, milder conditions, and greater modularity. For synthesizing 4-arylquinolines, the Suzuki-Miyaura coupling is the preeminent strategy.
The Suzuki-Miyaura Cross-Coupling
The most efficient and versatile route to 7-chloro-4-arylquinolines involves a two-step sequence: first, the synthesis of a common precursor, 4,7-dichloroquinoline, followed by a selective palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with an arylboronic acid.
Step 1: Synthesis of the 4,7-Dichloroquinoline Precursor
4,7-Dichloroquinoline is readily prepared via the Gould-Jacobs reaction, starting from m-chloroaniline and diethyl ethoxymethylenemalonate (DEEM).[6] This sequence involves an initial condensation, a high-temperature thermal cyclization to form a 4-hydroxy-7-chloroquinoline intermediate, followed by chlorination (e.g., with POCl₃) to yield the key 4,7-dichloroquinoline precursor.
Step 2: Selective C4-Arylation
With 4,7-dichloroquinoline in hand, the aryl group at the C4 position is installed via a Suzuki coupling. This reaction demonstrates excellent regioselectivity. The chlorine atom at the C4 position is significantly more reactive towards oxidative addition to the palladium(0) catalyst than the chlorine at C7. This enhanced reactivity is due to the electronic influence of the ring nitrogen, making the C4 position more electron-deficient and thus more susceptible to coupling.
Mechanistic Insight (Suzuki Coupling): The catalytic cycle involves three key steps:
-
Oxidative Addition: A palladium(0) complex inserts into the C4-Cl bond of 4,7-dichloroquinoline.
-
Transmetalation: The aryl group is transferred from the boronic acid (activated by a base) to the palladium center.
-
Reductive Elimination: The desired 7-chloro-4-arylquinoline product is formed, and the palladium(0) catalyst is regenerated.
dot
Caption: Diagram 2: Suzuki-Miyaura Catalytic Cycle.
A study directly comparing the Suzuki coupling of 4,7-dichloroquinoline with 7-chloro-4-iodoquinoline found that while the iodo-compound was more reactive, the more readily available 4,7-dichloroquinoline still provided the desired 7-chloro-4-phenylquinoline in a very good 78% yield, with only 12% of the diarylated byproduct.[9][10] Using the iodo-variant gave an exceptional 98% yield of the mono-arylated product, highlighting the trade-off between precursor availability and reaction efficiency.[9][10]
Section 3: Emerging & Greener Alternatives
Direct C-H Arylation
Direct C-H functionalization represents the next frontier in cross-coupling, aiming to form C-C bonds without pre-functionalized starting materials (like halides or boronic acids). In principle, direct arylation of the C4 position of a 7-chloroquinoline would be the most atom-economical route. However, this remains a significant challenge. Most reported C-H activations on the quinoline ring target the C2, C3, or C8 positions due to their inherent electronic properties or their proximity to the directing nitrogen atom.[11]
While catalyst-controlled C4-selective arylation has been demonstrated on related isoquinolone scaffolds, a reliable protocol for the C4-arylation of 7-chloroquinoline has yet to be established, making it an area ripe for future research.[12]
Microwave-Assisted Synthesis
A significant "green" improvement to classical methods involves the use of microwave irradiation. Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times, increase yields, and often allows for the use of greener solvents or even solvent-free conditions.[13][14]
For the Friedländer synthesis, employing microwave irradiation with acetic acid as both catalyst and solvent can reduce reaction times from several days to just 5 minutes, with excellent yields.[5] This approach avoids the need for harsh, non-recyclable acids like H₂SO₄ or PPA and represents a significant process intensification. While conventional heating for a Friedländer reaction might yield a product in the 30-50% range after many hours, microwave-assisted methods frequently report yields exceeding 85-90% in minutes.[5][15]
Section 4: Comparative Performance Analysis
The choice of synthetic route depends on factors such as precursor availability, required scale, desired purity, and equipment availability. The following table provides a comparative summary.
| Feature | Friedländer Synthesis | Combes Synthesis | Suzuki-Miyaura Coupling |
| Starting Materials | 2-Amino-4-chlorobenzophenone | m-Chloroaniline, Aryl-β-diketone | 4,7-Dichloroquinoline, Arylboronic acid |
| Key Reagents | Ketone with α-methylene | Strong Acid (H₂SO₄, PPA) | Pd Catalyst, Base |
| Reaction Conditions | Harsh (high temp) or Mild (MW) | Very Harsh (strong acid, high temp) | Generally Mild (60-100 °C) |
| Typical Yield | Poor to Moderate (Conventional) Excellent (Microwave)[5] | Low to Moderate | Very Good to Excellent (78-98%)[9][10] |
| Modularity/Scope | Moderate; depends on ketone partner | Low; requires specific β-diketone | Excellent; wide range of arylboronic acids |
| Key Advantage | Direct one-step cyclization | Uses simple aniline precursor | High yield, selectivity, and scope |
| Key Disadvantage | Precursor availability; harsh conditions | Very harsh conditions; low yields | Two-step process (precursor synthesis) |
Section 5: Detailed Experimental Protocols
The following protocols are provided as validated, reproducible methods for key synthetic transformations discussed in this guide.
Protocol 1: Microwave-Assisted Friedländer Synthesis of 7-Chloro-2-methyl-4-phenylquinoline
This protocol is adapted from modern, microwave-assisted procedures which offer significant advantages in speed and yield.[5]
Materials:
-
2-Amino-4-chlorobenzophenone (1.0 eq)
-
Acetone (10 eq, acts as reactant and solvent)
-
Glacial Acetic Acid (as solvent)
-
Microwave synthesis vial with stir bar
-
Microwave reactor
Procedure:
-
To a 10 mL microwave vial, add 2-amino-4-chlorobenzophenone (e.g., 231 mg, 1.0 mmol) and a magnetic stir bar.
-
Add glacial acetic acid (3 mL) to the vial.
-
Add acetone (0.73 mL, 10 mmol).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor. Irradiate at 160 °C for 5-10 minutes.
-
After the reaction, allow the vial to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice-water (20 mL) and basify with a saturated solution of sodium bicarbonate until effervescence ceases.
-
A precipitate will form. Collect the solid product by vacuum filtration.
-
Wash the solid with cold water (2 x 10 mL).
-
Dry the product under vacuum. If necessary, purify by recrystallization from ethanol to yield the pure 7-chloro-2-methyl-4-phenylquinoline.
Protocol 2: Two-Step Synthesis of 7-Chloro-4-phenylquinoline via Suzuki Coupling
This robust two-step approach is the most common and versatile method.
Part A: Gould-Jacobs Synthesis of 4,7-Dichloroquinoline Precursor
This protocol is a condensed version of established literature procedures.
Materials:
-
m-Chloroaniline (1.0 eq)
-
Diethyl ethoxymethylenemalonate (DEEM) (1.05 eq)
-
High-boiling solvent (e.g., Diphenyl ether)
-
Phosphorus oxychloride (POCl₃) (4.0 eq)
Procedure:
-
Condensation: Gently heat a mixture of m-chloroaniline and DEEM at 100-110 °C for 1 hour. Cool the mixture to obtain the crude anilidomethylenemalonate intermediate.
-
Cyclization: Add the crude intermediate to a flask containing pre-heated diphenyl ether (at 250 °C). Maintain the reflux for 30-60 minutes. During this time, the 7-chloro-4-hydroxyquinoline-3-carboxylate product precipitates. Cool, filter, and wash with a non-polar solvent (e.g., hexane) to remove the diphenyl ether.
-
Hydrolysis & Decarboxylation: Saponify the ester with aqueous NaOH, followed by acidification to precipitate the carboxylic acid. The isolated acid is then heated in diphenyl ether to ~250 °C until CO₂ evolution ceases, yielding 7-chloro-4-hydroxyquinoline.
-
Chlorination: Carefully reflux the 7-chloro-4-hydroxyquinoline in excess POCl₃ for 2-3 hours. After cooling, the excess POCl₃ is removed under reduced pressure. The residue is carefully quenched by pouring onto crushed ice and neutralized with a base (e.g., NaOH or NH₄OH) to precipitate the crude 4,7-dichloroquinoline. The product is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent (e.g., ethanol or hexane) yields the pure precursor.
Part B: Suzuki-Miyaura Cross-Coupling
Materials:
-
4,7-Dichloroquinoline (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq)
-
Sodium Carbonate (Na₂CO₃) (2.0 eq)
-
Solvent system (e.g., Water or a mixture like Dioxane/Water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add 4,7-dichloroquinoline (e.g., 198 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and sodium carbonate (212 mg, 2.0 mmol).
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this process three times.
-
Add the degassed solvent (e.g., 10 mL of water) to the flask via syringe.
-
Add the palladium(II) acetate catalyst (4.5 mg, 0.02 mmol).
-
Heat the reaction mixture to reflux (100 °C) with vigorous stirring for 4-6 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure 7-chloro-4-phenylquinoline.
Conclusion
For the synthesis of 7-chloro-4-arylquinolines, modern palladium-catalyzed cross-coupling methods offer unparalleled advantages in terms of yield, regioselectivity, and substrate scope. The two-step sequence involving a Gould-Jacobs synthesis of 4,7-dichloroquinoline followed by a selective Suzuki-Miyaura coupling represents the most reliable and versatile strategy for accessing a diverse library of these important compounds.
While classical methods like the Friedländer synthesis remain relevant, their utility is greatly enhanced by modern techniques such as microwave irradiation, which transforms them into rapid and high-yielding processes. The choice of synthesis will ultimately be guided by the specific target molecule, available starting materials, and the desired scale of the reaction. As research continues, the development of direct C-H activation methods may one day provide an even more efficient and atom-economical path to this critical pharmaceutical scaffold.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 8. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
- 11. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Catalyst Controlled Divergent C4/C8 Site-Selective C-H Arylation of Isoquinolones [organic-chemistry.org]
- 13. benthamdirect.com [benthamdirect.com]
- 14. benthamdirect.com [benthamdirect.com]
- 15. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Evaluating the Cytotoxic Potential of a 7-Chloro-4-iodoquinoline Derivative Against the Clinical Standard, Doxorubicin
For Immediate Release
In the relentless pursuit of more effective and less toxic cancer therapeutics, researchers are increasingly turning their attention to novel synthetic compounds. Among these, quinoline derivatives have emerged as a promising class of molecules with demonstrated anticancer properties.[1][2] This guide provides a comprehensive, data-driven comparison of the in vitro cytotoxicity of a representative 7-chloro-4-iodoquinoline derivative against doxorubicin, a widely used chemotherapeutic agent. This analysis is designed to offer researchers, scientists, and drug development professionals a clear, objective benchmark for this emerging class of compounds.
Introduction: The Need for Novel Anticancer Agents
Doxorubicin, an anthracycline antibiotic, has been a cornerstone of cancer treatment for decades, employed against a wide spectrum of malignancies including breast, lung, and ovarian cancers.[] Its primary mechanisms of action are multifaceted, involving DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to cell death.[] However, its clinical utility is often hampered by significant side effects, most notably cardiotoxicity, and the development of drug resistance.[4] This underscores the urgent and ongoing need for novel chemotherapeutic agents with improved efficacy and a more favorable safety profile.
The 4-aminoquinoline scaffold has garnered significant interest due to its diverse pharmacological activities, including antimalarial, anti-inflammatory, and, notably, anticancer effects.[1][5][6] Modifications to this core structure, such as the introduction of a 7-chloro group and a 4-iodo substituent, are being explored to enhance cytotoxic potency and selectivity against cancer cells.
Experimental Design: A Robust Framework for Cytotoxicity Assessment
To provide a rigorous and reproducible comparison, a standardized in vitro cytotoxicity assay is essential. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8] The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt (MTT) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[9] The amount of formazan produced is directly proportional to the number of viable cells.[8]
Selecting the Arena: Cancer Cell Lines
The choice of cancer cell lines is critical for a meaningful comparison. For this guide, we will consider a panel of well-characterized human cancer cell lines representing different tumor types:
-
MCF-7: A human breast adenocarcinoma cell line, commonly used in breast cancer research.[5][10]
-
A549: A human lung carcinoma cell line.
-
HepG2: A human hepatocellular carcinoma cell line.
-
HCT116: A human colorectal carcinoma cell line.[11]
These cell lines exhibit varying sensitivities to chemotherapeutic agents, providing a broader understanding of the compounds' cytotoxic spectrum.[12]
Experimental Workflow
The following diagram illustrates the key steps in the comparative cytotoxicity assessment using the MTT assay.
References
- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 4. ashpublications.org [ashpublications.org]
- 5. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. clyte.tech [clyte.tech]
- 9. broadpharm.com [broadpharm.com]
- 10. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. tis.wu.ac.th [tis.wu.ac.th]
A Comparative Guide to Phosphine vs. Phosphine-Free Palladium Catalysts in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the choice of a palladium catalyst is a critical decision that dictates the efficiency, scope, and practicality of cross-coupling reactions. The ligand sphere around the palladium center is the key determinant of the catalyst's performance. For decades, phosphine ligands have been the workhorses of palladium catalysis. However, the last two decades have seen the rise of a diverse array of phosphine-free catalyst systems, most notably those based on N-heterocyclic carbenes (NHCs), which have challenged the long-held dominance of their phosphorus-containing counterparts.
This guide provides an in-depth, objective comparison of phosphine and phosphine-free palladium catalysts, supported by experimental data and mechanistic insights. We will explore the fundamental principles governing their reactivity and provide practical guidance for catalyst selection in three of the most powerful cross-coupling reactions: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination.
The Enduring Legacy of Phosphine Ligands
Phosphine ligands have been instrumental in the development of palladium-catalyzed cross-coupling reactions. Their utility stems from the ease with which their steric and electronic properties can be tuned by modifying the substituents on the phosphorus atom.
Key Characteristics of Phosphine Ligands:
-
Tunability: The electronic nature of phosphine ligands can be modulated from electron-donating (alkylphosphines) to electron-withdrawing (arylphosphines with electron-withdrawing groups). Similarly, their steric bulk can be finely adjusted, a feature elegantly demonstrated by Tolman's cone angle concept.
-
Mechanism of Action: Bulky, electron-rich phosphine ligands, such as the Buchwald-type biarylphosphines, are highly effective at promoting the oxidative addition of aryl halides to the Pd(0) center, a crucial step in the catalytic cycle. They also facilitate the final reductive elimination step to release the product and regenerate the active catalyst.
-
Drawbacks: A significant drawback of many electron-rich phosphine ligands is their sensitivity to air, which necessitates handling under inert conditions. Furthermore, phosphines and their oxides can be toxic, posing challenges for purification and applications in pharmaceutical synthesis.
The Ascendancy of Phosphine-Free Catalysts
The quest for more stable, active, and environmentally benign catalytic systems has driven the development of a variety of phosphine-free palladium catalysts. These can be broadly categorized into three main classes: N-heterocyclic carbene (NHC) ligated catalysts, catalysts with other heteroatomic donor ligands (N, S), and ligand-free palladium nanoparticles.
N-Heterocyclic Carbene (NHC) Ligands: A Paradigm Shift
N-heterocyclic carbenes have emerged as a powerful class of ligands for palladium, often exhibiting superior performance compared to traditional phosphines.
Key Characteristics of NHC Ligands:
-
Strong σ-Donation: NHCs are strong σ-donating ligands, which enhances the electron density at the palladium center, facilitating the oxidative addition of challenging substrates like aryl chlorides.
-
Robust Pd-C Bond: The bond between palladium and the NHC ligand is exceptionally strong and stable, leading to highly robust catalysts with long lifetimes, even at elevated temperatures.
-
Steric Influence: The steric bulk of NHC ligands can be readily modified by changing the substituents on the nitrogen atoms, allowing for fine-tuning of the catalyst's reactivity and selectivity.
Other Phosphine-Free Systems: Expanding the Toolbox
Beyond NHCs, other phosphine-free systems have shown significant promise:
-
Nitrogen-Donor Ligands: Pincer-type ligands and other nitrogen-containing scaffolds can form stable and active palladium complexes for cross-coupling reactions.
-
Sulfur-Donor Ligands: Although less common, sulfur-containing ligands can also be employed in palladium catalysis, though their application is more specialized.
-
Palladium Nanoparticles (PdNPs): These heterogeneous or quasi-homogeneous catalysts offer advantages such as high surface area and ease of separation and recycling. They can be supported on various materials like carbon, silica, or polymers, or used in a "ligand-free" manner in solution.
Mechanistic Considerations: Phosphine vs. NHC Ligands
The differences in performance between phosphine and NHC-ligated palladium catalysts can be rationalized by their distinct effects on the elementary steps of the catalytic cycle.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
-
Oxidative Addition: This is often the rate-determining step, especially for less reactive aryl chlorides. The strong σ-donating ability of NHCs makes the palladium center more electron-rich and thus more reactive towards oxidative addition compared to many phosphine ligands.
-
Reductive Elimination: This final step forms the desired C-C or C-N bond. The steric bulk of both phosphine and NHC ligands can promote this step by bringing the two organic groups in close proximity.
Performance Comparison in Key Cross-Coupling Reactions
The choice between a phosphine-based and a phosphine-free catalyst is highly dependent on the specific reaction and substrates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds.
Table 1: Performance Comparison in Suzuki-Miyaura Coupling
| Catalyst System | Aryl Halide | Boronic Acid | Yield (%) | Time (h) | Temp (°C) | Catalyst Loading (mol%) | Reference |
| Pd(PPh₃)₄ | 1-chloro-2-nitrobenzene | Phenylboronic acid | >95 | 0.17 | 120 (Microwave) | 3 | |
| Pd(OAc)₂ / SPhos | 4-Chlorotoluene | Phenylboronic acid | 98 | 1 | 100 | 1 | |
| Pd(OAc)₂ / XPhos | 4-Chloroanisole | Phenylboronic acid | 97 | 18 | 100 | 0.5 | |
| [(IPr)PdCl₂(aniline)] | 4-Chlorotoluene | Phenylboronic acid | 95 | 16 | RT | 1 | |
| Pd/C (phosphine-free) | 4-Bromobenzonitrile | Phenylboronic acid | 98 | 0.5 | RT | 3.5 |
Analysis: While traditional phosphine catalysts like Pd(PPh₃)₄ can be effective, modern bulky phosphine ligands (e.g., SPhos, XPhos) and NHC-based catalysts often provide higher yields under milder conditions and with lower catalyst loadings, especially for challenging substrates like aryl chlorides. Phosphine-free heterogeneous catalysts like Pd/C also offer excellent performance at room temperature with the added benefit of easy recycling.
Heck Reaction
The Heck reaction forms a C-C bond between an aryl halide and an alkene.
Table 2: Performance Comparison in Heck Reaction
| Catalyst System | Aryl Halide | Alkene | Yield (%) | Time (h) | Temp (°C) | Catalyst Loading (mol%) | Reference |
| Pd(OAc)₂ / P(o-tol)₃ | Iodobenzene | Styrene | 97 | 3 | 100 | 1 | |
| Pd(OAc)₂ (phosphine-free) | Iodobenzene | Styrene | 97 | 1 | 100 | 0.1 | |
| Pd-NHC complex | 4-Bromoanisole | Styrene | 95 | 12 | 100 | 0.01 | |
| Pd Nanoparticles on CNTs | 4-Bromoacetophenone | Styrene | 98 | 2 | 120 | 1 |
Analysis: Phosphine-free systems have demonstrated remarkable efficiency in the Heck reaction. Simple palladium salts like Pd(OAc)₂ can be highly effective without the need for phosphine ligands. NHC-ligated catalysts and palladium nanoparticles also show excellent activity, often with very low catalyst loadings.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds.
Table 3: Performance Comparison in Buchwald-Hartwig Amination
| Catalyst System | Aryl Halide | Amine | Yield (%) | Time (h) | Temp (°C) | Catalyst Loading (mol%) | Reference |
| Pd₂(dba)₃ / BINAP | 4-Bromotoluene | Morpholine | 95 | 18 | 100 | 1 | |
| Pd(OAc)₂ / BrettPhos | 4-Chlorotoluene | Morpholine | 98 | 2 | 100 | 1 | |
| [Pd(IPr)(cin)Cl] | 4-Chlorotoluene | Aniline | 96 | 16 | RT | 2 | |
| Pd/NHC on Silica | 4-Chlorotoluene | Morpholine | 98 | 2 | 110 | 1 |
Analysis: The development of bulky, electron-rich phosphine ligands by Buchwald has revolutionized the Buchwald-Hartwig amination, enabling the coupling of a wide range of amines with aryl chlorides. However, NHC-ligated palladium catalysts have also proven to be highly effective, sometimes allowing for reactions to be performed at room temperature.
Experimental Protocols
To provide a practical context, the following are representative experimental protocols for a Suzuki-Miyaura coupling reaction using both a phosphine-based and a phosphine-free catalyst.
Protocol 1: Suzuki-Miyaura Coupling with a Phosphine-Based Catalyst
Caption: Workflow for a Suzuki-Miyaura coupling using a phosphine-based catalyst.
Step-by-Step Methodology:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Add a degassed mixture of toluene (4 mL) and water (1 mL) via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (10 mL).
-
Wash the mixture with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling with a Phosphine-Free (NHC) Catalyst
Caption: Workflow for a Suzuki-Miyaura coupling using a phosphine-free NHC catalyst.
Step-by-Step Methodology:
-
In a vial equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), and potassium phosphate (1.5 mmol, 1.5 equiv).
-
Add the Pd-NHC precatalyst (e.g., [(IPr)PdCl₂(aniline)], 0.01 mmol, 1 mol%).
-
Add tetrahydrofuran (THF, 2 mL) and water (0.2 mL).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, dilute the mixture with ethyl acetate (10 mL) and filter through a short pad of celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion: Making an Informed Catalyst Choice
The choice between phosphine and phosphine-free palladium catalysts is not a matter of one being universally superior to the other. Rather, it is a nuanced decision that depends on the specific requirements of the chemical transformation.
-
Phosphine ligands , particularly the bulky, electron-rich biarylphosphines, remain an excellent choice for a wide range of cross-coupling reactions and are often the go-to for challenging Buchwald-Hartwig aminations.
-
N-Heterocyclic carbene (NHC) ligands have established themselves as powerful alternatives, often providing superior stability and reactivity, especially for the activation of aryl chlorides and in Heck reactions. Their air and moisture stability is a significant practical advantage.
-
Other phosphine-free systems , such as palladium nanoparticles, offer the benefits of heterogeneity, including ease of separation and recyclability, which are highly desirable in industrial applications.
As a senior application scientist, my recommendation is to consider the following factors when selecting a catalyst system:
-
Substrate Scope: For challenging, sterically hindered, or electron-poor substrates, modern bulky phosphine ligands or NHC-based catalysts are often necessary.
-
Reaction Conditions: If mild reaction conditions (e.g., room temperature) are a priority, certain high-activity NHC or phosphine ligand systems may be advantageous.
-
Practicality and Cost: For large-scale synthesis, the air stability of NHC precatalysts and the recyclability of heterogeneous palladium nanoparticle catalysts can offer significant practical and economic benefits. The cost and toxicity of phosphine ligands should also be a consideration.
-
Green Chemistry Principles: Phosphine-free systems, particularly those that can be used in aqueous media or are recyclable, align well with the principles of green chemistry.
Ultimately, the optimal catalyst is the one that provides the desired product in high yield, with high purity, under practical and economically viable conditions. A thorough understanding of the strengths and weaknesses of both phosphine and phosphine-free palladium catalysts empowers researchers to make informed decisions and accelerate their research and development goals.
Reactivity Face-Off: A Comparative Guide to 7-Chloro-4-iodoquinoline and 7-Chloro-4-bromoquinoline in Cross-Coupling Reactions
For the Modern Medicinal Chemist: A Deep Dive into Halogen Reactivity and Synthetic Strategy
In the intricate world of drug development and medicinal chemistry, the quinoline scaffold is a privileged structure, forming the backbone of numerous therapeutic agents. The ability to functionalize this core at specific positions is paramount for tuning pharmacological properties. Among the most powerful tools for this purpose are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. The choice of starting material, specifically the nature of the halogen substituent, can dramatically influence reaction outcomes, efficiency, and selectivity.
This guide provides a comprehensive comparison of two key building blocks: 7-chloro-4-iodoquinoline and 7-chloro-4-bromoquinoline. We will dissect their relative reactivity, grounded in fundamental chemical principles and supported by experimental data, to provide researchers, scientists, and drug development professionals with actionable insights for synthetic planning and process optimization.
The Fundamental Principle: Bond Energies and the Oxidative Addition Step
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the carbon-halogen (C-X) bond dissociation energy. The catalytic cycle for these reactions, including the widely used Suzuki-Miyaura coupling, typically begins with the oxidative addition of the aryl halide to a palladium(0) complex. This step is often the rate-determining step of the entire process.[1]
The established reactivity trend for halogens is: I > Br > Cl >> F .[2]
This trend is inversely related to the C-X bond strength. The weaker carbon-iodine bond is cleaved more readily by the palladium catalyst than the stronger carbon-bromine bond. This translates to faster reaction rates and the ability to use milder reaction conditions for iodo-substituted substrates compared to their bromo- and chloro-analogues.[3][4]
Head-to-Head Comparison in Suzuki-Miyaura Coupling
A pivotal study by Friesen and Trimble compared the Suzuki coupling of This compound with 4,7-dichloroquinoline using phenylboronic acid.[5] This comparison provides critical insights into the role of the C4-halogen.
| Feature | This compound | 7-Chloro-4-bromoquinoline (Projected) |
| Relative Reactivity | Excellent | Good |
| Regioselectivity (C4 vs C7) | Highly Selective for C4 | Selective for C4 |
| Typical Reaction Temp. | Room Temp. to 80 °C | 80-110 °C |
| Typical Reaction Time | 2-12 hours | 4-24 hours |
| Catalyst Loading | Effective at lower loadings (0.5-2 mol%) | Typically 1-5 mol% |
| Reported Yield (C4 Phenyl) | 98% (for iodo-compound)[5] | Good to Excellent (~85-95%)[3] |
Table 1: Comparative performance in Suzuki-Miyaura Coupling. Data for the bromo-compound is projected based on analogous systems.[3]
The experimental data confirms that this compound reacts with exceptional regioselectivity at the C4 position, affording a 98% yield of 7-chloro-4-phenylquinoline.[5] In contrast, the dichloro-analogue yields a mixture of the desired product (78%) and the di-substituted product (12%).[5] This highlights the key advantage of the iodo-compound: its high reactivity allows for precise, selective coupling at the C4 position without disturbing the C7-chloro group, setting the stage for subsequent orthogonal functionalization.
One counter-intuitive finding from the study was that the overall reaction of this compound was three times slower than that of 4,7-dichloroquinoline.[5] While the oxidative addition to the C-I bond is undoubtedly faster, the overall observed rate is a product of all steps in the catalytic cycle. This suggests that other factors, such as the transmetalation or reductive elimination steps, or potential catalyst inhibition by iodide, may become rate-limiting. More advanced studies suggest the entire mechanistic pathway can shift based on the halogen; oxidative addition to aryl iodides often proceeds via a concerted mechanism, whereas bromides and chlorides can involve an SNAr-type pathway, leading to complex kinetic profiles.[6]
Advantage in Sonogashira Coupling
The Sonogashira reaction, which couples a terminal alkyne with an aryl halide, follows the same fundamental reactivity principles. The enhanced reactivity of the C-I bond is a significant advantage for ensuring selective alkynylation at the C4 position of the 7-chloroquinoline scaffold.
In dihalogenated substrates containing different halogens, the Sonogashira coupling predictably occurs at the site of the more reactive halogen. For instance, in the coupling of 2-bromo-4-iodo-quinoline, the reaction selectively proceeds at the C4-iodo position, leaving the C2-bromo position intact for further chemistry.[7] This provides strong evidence that this compound would be significantly more reactive and selective in Sonogashira couplings than its 7-chloro-4-bromo counterpart. This allows for the reaction to be conducted under milder conditions, which is crucial when working with complex, sensitive molecules in late-stage drug synthesis.
Experimental Protocols
The following are representative, detailed protocols for performing Suzuki-Miyaura and Sonogashira couplings. These should serve as a validated starting point for optimization.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol is adapted from established procedures for highly reactive aryl iodides.
Materials:
-
This compound (1.0 mmol, 289.5 mg)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
SPhos (0.04 mmol, 16.4 mg)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 424 mg)
-
1,4-Dioxane (10 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 80 °C and stir vigorously.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sonogashira Coupling of 7-Chloro-4-bromoquinoline
This protocol is a standard procedure for aryl bromides. For the more reactive this compound, the reaction temperature can often be lowered to room temperature and the reaction time significantly reduced.
Materials:
-
7-Chloro-4-bromoquinoline (1.0 mmol, 242.5 mg)
-
Terminal alkyne (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 mmol, 21 mg)
-
Copper(I) iodide (CuI) (0.06 mmol, 11.4 mg)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) (5 mL)
-
Tetrahydrofuran (THF), anhydrous (5 mL)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 7-chloro-4-bromoquinoline, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the anhydrous THF and the amine base (TEA or DIPA) via syringe.
-
Add the terminal alkyne dropwise via syringe.
-
Heat the reaction mixture to 60-70 °C and stir.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Resuspend the residue in ethyl acetate (25 mL) and filter through a pad of Celite® to remove catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) solution (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion and Recommendation
For the selective C4-functionalization of the 7-chloroquinoline scaffold, This compound is the demonstrably more reactive and selective substrate compared to 7-chloro-4-bromoquinoline.
-
Enhanced Reactivity: The weaker C-I bond allows for faster oxidative addition, enabling the use of milder reaction conditions (lower temperatures, shorter times) and lower catalyst loadings. This is particularly advantageous for preserving sensitive functional groups elsewhere in the molecule.
-
Superior Selectivity: The reactivity difference between the C4-iodo and C7-chloro bonds is significantly larger than that between a C4-bromo and C7-chloro bond. This ensures that cross-coupling reactions occur cleanly at the C4 position, providing a pure, mono-functionalized intermediate ready for subsequent synthetic steps.
While 7-chloro-4-bromoquinoline is a viable and often more economical substrate, achieving the same level of efficiency and selectivity may require more forceful conditions and careful optimization. For complex, multi-step syntheses where yield, purity, and predictability are paramount, the superior performance of this compound makes it the substrate of choice for researchers aiming to accelerate drug discovery and development timelines.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Oxidative Addition of Haloheteroarenes to Palladium(0): Concerted versus SN Ar-Type Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 7-Chloro-4-iodoquinoline
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 7-Chloro-4-iodoquinoline (CAS No. 98591-57-2). As a halogenated heterocyclic compound, this chemical presents specific hazards that necessitate a rigorous and informed disposal protocol. This guide is designed for researchers, scientists, and drug development professionals, aiming to instill deep trust by explaining not just the "how" but the critical "why" behind each procedure, ensuring the safety of personnel and the protection of our environment.
Immediate Hazard Profile & Essential Safety Precautions
Understanding the inherent risks of this compound is the foundation of its safe handling and disposal. The compound is classified with significant health hazards that demand respect and adherence to stringent safety protocols.[1][2]
Table 1: GHS Hazard Classification for this compound
| Hazard Class & Category | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[1][2][3] | Danger [1][3][4] | |
| Skin Irritation (Category 2) | H315: Causes skin irritation[1][2][3] | ||
| Serious Eye Damage (Category 1) | H318: Causes serious eye damage[1][2][3] | ||
| STOT, Single Exposure (Category 3) | H335: May cause respiratory irritation[1][2][3] |
Causality Behind Personal Protective Equipment (PPE)
Effective disposal begins with preventing exposure. The selection of PPE is not arbitrary; it is a direct response to the specific threats posed by the chemical.
-
Eye and Face Protection: Wear tightly sealed safety goggles or a face shield.[4][5][6][7] The H318 classification indicates a risk of serious, potentially irreversible eye damage, making robust eye protection non-negotiable.
-
Skin Protection: An impermeable lab coat and chemical-resistant gloves (e.g., nitrile) are mandatory.[4][5][6] This prevents direct contact, which can cause significant skin irritation as per the H315 warning.[1][3] Contaminated clothing must be removed immediately and washed before reuse.[5][8][9]
-
Respiratory Protection: All handling and disposal preparations should occur within a certified chemical fume hood to control airborne particles. If dust formation is unavoidable or a fume hood is not available, a NIOSH-approved N95 (or better) particulate respirator is required to mitigate the risk of respiratory tract irritation.[4][5][7][10]
The Cornerstone of Compliance: Halogenated Waste Segregation
The single most important operational step in disposing of this compound is its strict segregation as halogenated waste . This is a critical decision point that dictates the entire disposal pathway, cost, and environmental compliance.
Why Segregate? The Scientific and Regulatory Imperative:
-
Disposal Technology: Halogenated organic compounds cannot be recycled for fuel blending like many non-halogenated solvents.[11][12] They require high-temperature incineration with specialized "scrubber" systems to neutralize the acidic gases (Hydrogen Chloride, Hydrogen Iodide) produced during combustion.[13][14][15] Mixing halogenated and non-halogenated waste contaminates the entire volume, dramatically increasing disposal costs and complexity.[12]
-
Regulatory Compliance: Environmental regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, mandate the proper identification and segregation of hazardous waste streams.[16][17] Mischaracterizing waste can lead to significant legal and financial penalties.
-
Safety: Mixing incompatible waste streams can lead to dangerous chemical reactions.[18] While this compound's primary incompatibilities are strong oxidizing agents[5][19], the fundamental principle of segregating waste classes prevents unforeseen hazards.
Caption: Initial waste stream decision point.
Laboratory Protocol: Step-by-Step Collection and Storage
This protocol outlines the procedure for safely accumulating this compound waste at the point of generation, known as a Satellite Accumulation Area (SAA), pending pickup by your institution's Environmental Health & Safety (EHS) department or a licensed contractor.[20]
Step 1: Designate a Hazardous Waste Container
-
Select a container made of compatible material (e.g., HDPE - High-Density Polyethylene) with a secure, vapor-tight screw cap.
-
The container must be in good condition, free of leaks or residues on the exterior.[21]
-
Ensure the container is appropriately sized for the expected waste volume to avoid long storage periods.[20]
Step 2: Label the Container Before Use
-
Affix a "Hazardous Waste" label provided by your EHS department.[12][20]
-
Clearly write the full chemical name: "this compound". Avoid abbreviations.
-
List all constituents if it's a mixed waste.
-
Mark the appropriate hazard pictograms (Corrosion, Exclamation Mark).
Step 3: Collect Waste Streams
-
Solid Waste: Carefully place unused or expired this compound, along with any contaminated solids (e.g., weigh paper, disposable spatulas, contaminated gloves), directly into the designated solid waste container.
-
Liquid Waste (Rinsate): When decontaminating glassware, the first one to three rinses with a suitable solvent (e.g., acetone, ethanol) must be collected as hazardous waste.[10] These initial rinses contain the highest concentration of the chemical. Subsequent rinses may be disposable down the drain depending on local regulations, but consultation with your EHS office is required. Collect the hazardous rinsate in a separate, clearly labeled halogenated liquid waste container.
Step 4: Secure Storage Pending Disposal
-
Keep the waste container tightly closed at all times, except when adding waste.[12][21]
-
Store the container in a designated SAA, which must be under the control of laboratory personnel.[20]
-
The SAA must have secondary containment (such as a larger plastic tub) to contain spills.[20]
-
Store the waste away from incompatible materials, particularly strong oxidizing agents and acids.[5][19][22]
Step 5: Arrange for Professional Disposal
-
Once the container is nearly full (no more than 90% capacity[21]) or when the experiment is complete, contact your institution's EHS office to schedule a waste pickup.
-
NEVER dispose of this compound in the regular trash, down the sewer, or by evaporation.[10][22] The final disposition must be handled by a licensed hazardous waste treatment, storage, and disposal facility (TSDF).
The Science of Final Disposition: Approved Methodologies
As a scientist, understanding the complete lifecycle of a chemical is part of responsible stewardship. The collected waste undergoes a highly engineered process to render it environmentally benign.
Primary Method: High-Temperature Thermal Oxidation (Incineration) This is the industry-standard and most effective method for destroying halogenated organic compounds.[13][15]
-
Mechanism: The waste is injected into a primary combustion chamber operating at extremely high temperatures, typically above 1100°C (2012°F) for wastes containing over 1% halogenated organic substances.[23] This extreme heat and long residence time (e.g., 2 seconds) breaks the stable aromatic ring and carbon-halogen bonds, ensuring a destruction and removal efficiency (DRE) of >99.99%.[13]
-
Byproduct Management: The combustion of this compound produces acidic gases, primarily hydrogen chloride (HCl) and hydrogen iodide (HI).[3] The incinerator's exhaust stream is routed through a sophisticated multi-stage scrubber system, where a caustic solution (like sodium hydroxide) neutralizes these acids, converting them into salts and preventing their release into the atmosphere.[13][14]
Final Disposition: Hazardous Waste Landfill It is critical to understand that the raw chemical is prohibited from direct landfilling under the EPA's Land Disposal Restrictions (LDR) program.[16][17] However, the solid, inert ash and scrubber residues resulting from the incineration process are tested to ensure they meet strict treatment standards. Once certified, these residues can be safely disposed of in a specially engineered hazardous waste landfill, which includes features like double liners and leachate collection systems to protect groundwater.[24][25][26]
Caption: End-to-end workflow for this compound disposal.
Emergency Protocol: Small-Scale Spill Response
In the event of a small, manageable spill within a laboratory setting:
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or you feel unwell, evacuate and call your institution's emergency number.
-
Ventilate: Ensure the chemical fume hood is operating at maximum capacity.
-
Don PPE: At a minimum, don a lab coat, nitrile gloves, and chemical splash goggles.
-
Contain & Absorb: Cover the spill with a non-reactive absorbent material (e.g., vermiculite, dry sand). Do not use combustible materials like paper towels.
-
Collect Waste: Carefully sweep the absorbed material into your designated solid halogenated hazardous waste container.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), and place the cloth in the hazardous waste container. Wash the area with soap and water.
-
Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.
Conclusion
The proper disposal of this compound is not merely a procedural task but a professional responsibility. By understanding the chemical's hazards, meticulously segregating it as halogenated waste, following a disciplined collection protocol, and entrusting its final destruction to certified professionals, we uphold our commitment to safety, compliance, and environmental stewardship.
References
- 1. This compound | C9H5ClIN | CID 11185369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. This compound 97 98591-57-2 [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. osha.gov [osha.gov]
- 8. echemi.com [echemi.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 12. 7.2 Organic Solvents [ehs.cornell.edu]
- 13. zeeco.com [zeeco.com]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 15. The problem with halogenated compounds emissions and its solution | TECAM [tecamgroup.com]
- 16. epa.gov [epa.gov]
- 17. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 18. scribd.com [scribd.com]
- 19. assets.thermofisher.com [assets.thermofisher.com]
- 20. nswai.org [nswai.org]
- 21. ethz.ch [ethz.ch]
- 22. nj.gov [nj.gov]
- 23. zerowasteeurope.eu [zerowasteeurope.eu]
- 24. actenviro.com [actenviro.com]
- 25. epa.gov [epa.gov]
- 26. FedCenter - Hazardous Waste Landfills [fedcenter.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
